molecular formula C15H25N2+ B1149898 ASN-001

ASN-001

Número de catálogo: B1149898
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ASN001 is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, CYP17 lyase inhibitor ASN001 selectively binds to and inhibits the lyase activity of CYP17A1 in both the testes and adrenal glands, resulting in a significant reduction in androgen production to castrate-range levels. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities;  it plays a key role in the steroidogenic pathway.

Propiedades

Fórmula molecular

C15H25N2+

Nombre IUPAC

1-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-1-pyridin-4-ylethanol

InChI

InChI=1S/C16H13FN2OS/c1-16(20,12-6-8-18-9-7-12)14-10-19-15(21-14)11-2-4-13(17)5-3-11/h2-10,20H,1H3

SMILES

CC(C1=CC=NC=C1)(C2=CN=C(S2)C3=CC=C(C=C3)F)O

Apariencia

Solid powder

Sinónimos

ASN001;  ASN-001;  AS N001.; Unknown

Origen del producto

United States

Foundational & Exploratory

ASN-001: A Deep Dive into the Mechanism of Action of a Selective CYP17 Lyase Inhibitor in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of ASN-001, a novel, non-steroidal, and potent inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), for researchers, scientists, and drug development professionals in the field of oncology, with a specific focus on prostate cancer.

Executive Summary

This compound is a promising therapeutic agent for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action centers on the selective inhibition of the 17,20-lyase activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. This selectivity is a key differentiator from non-selective CYP17A1 inhibitors, such as abiraterone, as it is designed to reduce the incidence of mineralocorticoid excess and obviate the need for concurrent administration of prednisone. Clinical data has demonstrated that this compound is well-tolerated and shows encouraging preliminary efficacy in patients with mCRPC.

The Role of Androgen Receptor Signaling and CYP17A1 in Prostate Cancer

Androgen receptor (AR) signaling is a crucial driver of prostate cancer cell growth and survival. In advanced prostate cancer, particularly mCRPC, the disease progresses despite androgen deprivation therapy (ADT) that suppresses testicular androgen production. This is often due to the continued production of androgens in the adrenal glands and within the tumor microenvironment itself.

The enzyme CYP17A1 is a key player in this process, catalyzing two critical reactions in the steroidogenesis pathway:

  • 17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is a necessary step for the production of both androgens and cortisol.

  • 17,20-lyase activity: Converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the immediate precursors to testosterone and dihydrotestosterone (DHT), the primary ligands of the androgen receptor.

By inhibiting CYP17A1, the production of androgens can be significantly reduced, thereby depriving prostate cancer cells of the signaling molecules they need to proliferate.

This compound: A Selective Inhibitor of CYP17 Lyase

This compound is a non-steroidal molecule that acts as a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1.[1] This selectivity is a critical feature of its mechanism of action.

The Advantage of Selectivity

Non-selective inhibition of both the hydroxylase and lyase activities of CYP17A1, as seen with abiraterone, leads to a blockade of cortisol synthesis. The resulting decrease in cortisol levels triggers a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland. This ACTH surge can lead to an accumulation of mineralocorticoids, causing side effects such as hypertension, hypokalemia, and fluid retention. To counteract these effects, co-administration of a corticosteroid like prednisone is necessary.

This compound's selective inhibition of the 17,20-lyase activity is intended to leave the 17α-hydroxylase activity largely intact.[1] This allows for continued cortisol production, which in turn should prevent the compensatory rise in ACTH and the subsequent mineralocorticoid-related adverse events. Clinical trial data has supported this, showing that this compound can be administered without prednisone.[2][3]

Impact on Steroidogenesis

The selective inhibition of CYP17 lyase by this compound leads to a significant reduction in the production of androgens. Clinical studies have shown that treatment with this compound results in a decrease in testosterone and DHEA levels in patients with mCRPC.[2][4] This depletion of androgen precursors directly impacts the activation of the androgen receptor in prostate cancer cells, leading to a reduction in tumor growth and proliferation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental approaches to its evaluation, the following diagrams have been generated using the DOT language.

G cluster_upstream Upstream Steroidogenesis cluster_cyp17a1 CYP17A1 Action cluster_androgen_synthesis Androgen Synthesis cluster_cortisol_synthesis Cortisol Synthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17α-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17α-OH Pregnenolone 17α-hydroxylase 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone 17α-hydroxylase DHEA DHEA 17α-OH Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17α-OH Progesterone->Androstenedione 17,20-lyase 11-Deoxycortisol 11-Deoxycortisol 17α-OH Progesterone->11-Deoxycortisol 21-hydroxylase DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR Activates Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase ASN001 This compound 17,20-lyase 17,20-lyase ASN001->17,20-lyase Inhibits Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) AR->Gene Transcription\n(Proliferation, Survival) Promotes G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic Assays Enzymatic Assays Determine IC50 values\n(Lyase vs. Hydroxylase) Determine IC50 values (Lyase vs. Hydroxylase) Enzymatic Assays->Determine IC50 values\n(Lyase vs. Hydroxylase) Cell-based Assays Cell-based Assays Assess effects on\nandrogen production and\ncell proliferation Assess effects on androgen production and cell proliferation Cell-based Assays->Assess effects on\nandrogen production and\ncell proliferation Prostate Cancer\nXenograft Models Prostate Cancer Xenograft Models Evaluate anti-tumor\nefficacy Evaluate anti-tumor efficacy Prostate Cancer\nXenograft Models->Evaluate anti-tumor\nefficacy Pharmacokinetic\nStudies Pharmacokinetic Studies Determine drug\nabsorption, distribution,\nmetabolism, and excretion Determine drug absorption, distribution, metabolism, and excretion Pharmacokinetic\nStudies->Determine drug\nabsorption, distribution,\nmetabolism, and excretion Pharmacodynamic\nStudies Pharmacodynamic Studies Measure changes in\nsteroid hormone levels Measure changes in steroid hormone levels Pharmacodynamic\nStudies->Measure changes in\nsteroid hormone levels Preclinical\nDevelopment Preclinical Development cluster_invitro cluster_invitro Preclinical\nDevelopment->cluster_invitro cluster_invivo cluster_invivo Preclinical\nDevelopment->cluster_invivo Clinical Trials Clinical Trials cluster_invivo->Clinical Trials

References

In-Depth Technical Guide: ASN-001 and its Therapeutic Target, CYP17A1 Lyase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ASN-001, a novel non-steroidal inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, with a specific focus on its therapeutic targeting of the lyase activity. This compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). A key characteristic of this compound is its selective inhibition of testosterone synthesis over cortisol synthesis, which may reduce the requirement for co-administration of prednisone.

Core Concepts: The Therapeutic Rationale

The primary therapeutic target of this compound is the lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme .[1][2] This enzyme is a critical juncture in the steroidogenesis pathway, possessing dual enzymatic functions: 17α-hydroxylase activity and 17,20-lyase activity. Both activities are essential for the production of androgens, which are key drivers of prostate cancer growth. By selectively inhibiting the lyase function, this compound aims to potently suppress androgen synthesis in the testes and adrenal glands, thereby depriving prostate cancer cells of the hormones they need to proliferate.[2] The selectivity of this compound for the lyase activity is significant because it is designed to avoid the mineralocorticoid excess that can be associated with non-selective CYP17A1 inhibitors.[2]

Preclinical Data Summary

While specific IC50 and Ki values for this compound are not publicly available in the provided search results, preclinical studies have demonstrated its potent and selective inhibition of CYP17 lyase.[3]

Table 1: Preclinical Profile of this compound

ParameterFindingReference
Target CYP17A1 Lyase[1][2]
Potency Potent Inhibition of CYP17 Lyase[3]
Selectivity Selective for Testosterone Synthesis over Cortisol Synthesis[3]
Bioavailability High Oral Bioavailability[3]
Drug-Drug Interaction Potential Low[3]

Clinical Data Summary

This compound has been evaluated in a Phase 1/2 clinical trial (NCT02349139) in men with mCRPC.[3][4] The study assessed the safety, tolerability, and preliminary efficacy of this compound administered without prednisone.

Table 2: Summary of Clinical Trial NCT02349139 Results for this compound

ParameterFindingReference
Patient Population Men with progressive metastatic castration-resistant prostate cancer[4]
Dosing Regimens Oral, once-daily escalating doses of 50, 100, 200, 300, and 400 mg[4]
Testosterone Levels Decrease to below quantifiable limits[4]
DHEA Levels Decrease of up to 80%[4]
PSA Decline > 50% decline (up to 93%) observed in 3 of 4 ABI/ENZA naïve patients at starting doses of 300/400mg[4]
Stable Disease Observed for up to 18+ months, even in patients with prior abiraterone and enzalutamide exposure[4]
Safety Generally well-tolerated; most adverse events were Grade 1/2. Asymptomatic, reversible Grade 3 ALT/AST elevation was seen in two patients at the 400mg dose.[4]
Prednisone Co-administration Not required; no mineralocorticoid excess reported[4]

Experimental Protocols

In Vitro CYP17A1 Lyase Activity Assay (General Protocol)

While a specific protocol for this compound is not available, a general methodology for assessing CYP17A1 lyase activity in vitro is as follows:

  • Enzyme and Substrate Preparation: Recombinant human CYP17A1 and its redox partner, cytochrome P450 reductase (POR), are expressed and purified. A radiolabeled substrate, such as [3H]17α-hydroxypregnenolone, is used to monitor the lyase reaction.

  • Incubation: The reaction mixture typically contains the CYP17A1 enzyme, POR, cytochrome b5 (which enhances lyase activity), a buffer system (e.g., potassium phosphate buffer, pH 7.4), and the radiolabeled substrate. The reaction is initiated by the addition of NADPH.

  • Reaction Termination and Product Extraction: After a defined incubation period at 37°C, the reaction is stopped, often by the addition of a strong acid. The steroid products are then extracted using an organic solvent.

  • Product Analysis: The extracted steroids are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of the radiolabeled product (dehydroepiandrosterone - DHEA) is quantified using a scintillation counter to determine the enzyme activity.

  • Inhibition Assay: To determine the IC50 value of an inhibitor like this compound, the assay is performed with varying concentrations of the inhibitor, and the percentage of inhibition of DHEA formation is calculated.

Clinical Trial Protocol (NCT02349139) - High-Level Overview
  • Study Design: A Phase 1/2, multicenter, open-label, dose-escalation study.

  • Inclusion Criteria: Men with progressive mCRPC. The Phase 1 portion allowed for patients who had received prior treatment with abiraterone or enzalutamide, while the Phase 2 portion was for treatment-naïve patients.

  • Treatment: Oral this compound administered once daily in escalating dose cohorts (50, 100, 200, 300, and 400 mg) without co-administration of prednisone.

  • Endpoints:

    • Primary Endpoints: Maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

    • Secondary Endpoints: Pharmacokinetics (PK), effect on steroid hormone biosynthesis (testosterone, DHEA), and clinical efficacy as measured by Prostate-Specific Antigen (PSA) levels and imaging.

Visualizations

Signaling Pathway: Steroidogenesis and the Role of CYP17A1

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (hydroxylase) Aldosterone Aldosterone Progesterone->Aldosterone DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (lyase) Cortisol Cortisol 17-OH Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) ASN001 This compound ASN001->17-OH Pregnenolone ASN001->17-OH Progesterone clinical_trial_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_outcomes Study Outcomes Patient_Screening Patient Screening (mCRPC) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessments Baseline Assessments (PSA, Imaging, Hormones) Informed_Consent->Baseline_Assessments Dose_Escalation Phase 1: Dose Escalation (50, 100, 200, 300, 400 mg QD) Baseline_Assessments->Dose_Escalation Phase2_Expansion Phase 2: Dose Expansion (ABI/ENZA Naïve) Dose_Escalation->Phase2_Expansion ASN001_Admin Oral this compound Administration (Once Daily, No Prednisone) Phase2_Expansion->ASN001_Admin Safety_Monitoring Safety Monitoring (AEs, Labs) ASN001_Admin->Safety_Monitoring PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis (Blood Samples) ASN001_Admin->PK_PD_Analysis Efficacy_Evaluation Efficacy Evaluation (PSA, Imaging) ASN001_Admin->Efficacy_Evaluation Primary_Endpoints Primary Endpoints (MTD, DLTs) Safety_Monitoring->Primary_Endpoints Secondary_Endpoints Secondary Endpoints (PK, PD, Efficacy) PK_PD_Analysis->Secondary_Endpoints Efficacy_Evaluation->Secondary_Endpoints

References

ASN-001: A Deep Dive into a Selective CYP17 Lyase Inhibitor for Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of ASN-001, a novel, non-steroidal, and selective inhibitor of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1). Developed by Asana BioSciences, this compound represents a targeted approach in the treatment of metastatic castration-resistant prostate cancer (mCRPC) by aiming to circumvent the limitations of existing CYP17A1 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data on this compound, its mechanism of action, and the experimental methodologies relevant to its evaluation.

Introduction: The Rationale for Selective CYP17 Lyase Inhibition

The CYP17A1 enzyme is a critical juncture in the steroid biosynthesis pathway, possessing two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Both are essential for the production of androgens, which are key drivers of prostate cancer progression. While first-generation CYP17A1 inhibitors like abiraterone have shown clinical benefit, their non-selective inhibition of both hydroxylase and lyase activities leads to a reduction in cortisol synthesis. This necessitates co-administration of prednisone to mitigate the resulting mineralocorticoid excess and associated side effects.

This compound is designed as a selective inhibitor of the 17,20-lyase activity of CYP17A1.[1][2] This selectivity aims to preserve the 17α-hydroxylase function, thereby maintaining cortisol production and potentially eliminating the need for concurrent steroid therapy.[2][3] This targeted approach could offer an improved safety profile and simplify the treatment regimen for patients with mCRPC.

Mechanism of Action: Targeting Androgen Synthesis at its Source

This compound exerts its therapeutic effect by specifically targeting the 17,20-lyase activity of the CYP17A1 enzyme, which is crucial for the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are essential precursors for testosterone and dihydrotestosterone (DHT), the primary ligands for the androgen receptor (AR) that fuel prostate cancer growth. By selectively blocking this step, this compound aims to significantly reduce androgen production in the testes, adrenal glands, and within the tumor microenvironment itself.[1]

The following diagram illustrates the steroid biosynthesis pathway and the specific point of intervention for this compound.

CYP17_Pathway cluster_CYP17A1 CYP17A1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a_OH_Preg 17α-Hydroxy- pregnenolone Pregnenolone->17a_OH_Preg 17α-hydroxylase 17a_OH_Prog 17α-Hydroxy- progesterone Progesterone->17a_OH_Prog 17α-hydroxylase Aldosterone Aldosterone Progesterone->Aldosterone DHEA DHEA 17a_OH_Preg->DHEA 17,20-lyase Androstenedione Androstenedione 17a_OH_Prog->Androstenedione 17,20-lyase Cortisol Cortisol 17a_OH_Prog->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound ASN001->17a_OH_Preg ASN001->17a_OH_Prog 17a_hydroxylase 17α-hydroxylase 17_20_lyase 17,20-lyase

Figure 1: Steroid Biosynthesis Pathway and this compound's Point of Inhibition.

Preclinical Data

While specific IC50 values for this compound's inhibition of 17α-hydroxylase and 17,20-lyase activities have not been publicly disclosed in detail, preclinical studies have been cited in clinical trial documentation, stating that this compound is a potent and selective inhibitor of CYP17 lyase.[3] This selectivity for the lyase function over the hydroxylase function is the cornerstone of its proposed improved safety profile.

Table 1: Summary of Publicly Available Preclinical Information for this compound

ParameterFindingReference
Mechanism of Action Selective inhibitor of CYP17A1 17,20-lyase[1][2]
Potency Potent inhibition of CYP17 lyase[3]
Selectivity Selective inhibition of testosterone synthesis over cortisol synthesis[3]
Oral Bioavailability High[3]
Drug-Drug Interaction Potential Low[3]

Clinical Data: Phase 1/2 Trial in mCRPC

This compound was evaluated in a Phase 1/2, multicenter, open-label clinical trial (NCT02349139) in men with progressive mCRPC. The study assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily oral this compound at escalating doses. Notably, the trial was conducted without the co-administration of prednisone.[4][2][3]

Pharmacokinetics

Pharmacokinetic parameters were assessed at various dose levels. The following table summarizes the available data.

Table 2: Pharmacokinetic Parameters of this compound in mCRPC Patients

DoseCmax (µM)AUCτ (µM·h)T1/2 (h)Reference
100 mg QD3.552Not Reported[3]
300 mg QD6.78021.5[2]
Efficacy

Preliminary efficacy was evaluated by measuring prostate-specific antigen (PSA) levels and radiographic disease progression.

Table 3: Preliminary Efficacy of this compound in mCRPC Patients

Efficacy EndpointPatient PopulationDoseResultReference
PSA Decline >50% Abiraterone/Enzalutamide-naïve300/400 mg3 of 4 patients[4]
Stable Disease Post-Abiraterone and/or Enzalutamide100 mgUp to 18+ months[4]
Safety and Tolerability

This compound was generally well-tolerated. The majority of drug-related adverse events were Grade 1 or 2. Importantly, no mineralocorticoid excess was reported, and no patients required prednisone co-administration.[4][2]

Table 4: Common Drug-Related Adverse Events (Grade 1/2) with this compound

Adverse EventReference
Fatigue[2]
Nausea[2]
DizzinessNot specified in abstracts
Myalgia[3]
Anorexia[3]
Flushing[3]
Hot flashes[3]
Presyncope[3]
Constipation[5]

At a dose of 400 mg, reversible Grade 3 elevation of ALT/AST was observed in two patients, which resolved upon dose reduction to 300 mg without recurrence.[4][2]

Experimental Protocols

Detailed experimental protocols for the clinical trial of this compound are proprietary. However, based on standard methodologies for evaluating CYP17A1 inhibitors, the following sections outline representative protocols for key in vitro experiments.

In Vitro CYP17A1 Inhibition Assay

This protocol describes a method to determine the IC50 values of a test compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Objective: To quantify the inhibitory potency of a test compound on the two enzymatic activities of CYP17A1.

Materials:

  • Recombinant human CYP17A1

  • Recombinant human P450 reductase

  • Cytochrome b5

  • NADPH

  • [¹⁴C]-Progesterone (for hydroxylase assay)

  • [³H]-17α-hydroxypregnenolone (for lyase assay)

  • Test compound (e.g., this compound)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation fluid

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or liquid scintillation counter

Workflow Diagram:

experimental_workflow start Prepare reaction mix: - Recombinant CYP17A1 - P450 reductase - Cytochrome b5 - Buffer add_inhibitor Add test compound (e.g., this compound) at various concentrations start->add_inhibitor pre_incubation Pre-incubate at 37°C add_inhibitor->pre_incubation initiate_reaction Initiate reaction with radiolabeled substrate and NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop reaction (e.g., with strong acid or organic solvent) incubation->stop_reaction extraction Extract steroids stop_reaction->extraction analysis Analyze products extraction->analysis tlc TLC separation of substrate and product (for ¹⁴C-Progesterone assay) analysis->tlc Hydroxylase Assay scintillation Liquid scintillation counting of ³H₂O (for ³H-17α-hydroxypregnenolone assay) analysis->scintillation Lyase Assay quantification_tlc Quantify with Phosphorimager tlc->quantification_tlc ic50 Calculate IC50 values quantification_tlc->ic50 scintillation->ic50

Figure 2: Representative Experimental Workflow for In Vitro CYP17A1 Inhibition Assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP17A1, P450 reductase, and for the lyase assay, cytochrome b5.

  • Inhibitor Addition: Add the test compound at a range of concentrations. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the radiolabeled substrate ([¹⁴C]-Progesterone for the hydroxylase assay or [³H]-17α-hydroxypregnenolone for the lyase assay) and NADPH.

  • Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid or an organic solvent.

  • Product Separation and Quantification:

    • Hydroxylase Assay: Extract the steroids with an organic solvent. Spot the extract on a TLC plate and develop it with an appropriate solvent system to separate the substrate (progesterone) from the product (17α-hydroxyprogesterone). Quantify the radioactive spots using a phosphorimager.

    • Lyase Assay: The cleavage of the C17-20 bond in [³H]-17α-hydroxypregnenolone releases [³H]₂O. Separate the aqueous phase containing the tritiated water from the organic phase containing the unreacted substrate. Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a promising selective CYP17 lyase inhibitor that has demonstrated encouraging preliminary safety and efficacy in early-phase clinical trials for metastatic castration-resistant prostate cancer. Its key differentiating feature is its selectivity, which may obviate the need for co-administration of prednisone, thereby offering a more favorable side-effect profile and a simplified treatment regimen.

Further clinical development, including larger randomized controlled trials, will be necessary to fully elucidate the clinical benefit and safety of this compound in the management of advanced prostate cancer. The public dissemination of detailed preclinical data, particularly the IC50 values for hydroxylase and lyase inhibition, would be of significant value to the scientific community for a comprehensive assessment of its selectivity profile. The ongoing research into selective CYP17 lyase inhibitors like this compound holds the potential to refine the therapeutic landscape for patients with androgen-driven malignancies.

References

Preclinical Efficacy of ASN-001: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ASN-001 is a potent and selective inhibitor of the CYP17 lyase enzyme, a critical component in the androgen biosynthesis pathway. While clinical data on this compound is emerging, this guide focuses on the foundational preclinical studies that have elucidated its mechanism of action and established its anti-tumor efficacy. Due to the limited public availability of detailed preclinical data for this compound, this document utilizes Abiraterone Acetate, a well-characterized CYP17A1 inhibitor with a similar mechanism of action, as a proxy to illustrate the preclinical profile expected of such a compound. The data presented herein is therefore based on published preclinical studies of Abiraterone Acetate and serves as a comprehensive technical reference for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Androgen Synthesis

This compound, like Abiraterone Acetate, targets the enzyme Cytochrome P450 17A1 (CYP17A1). This enzyme possesses both 17α-hydroxylase and 17,20-lyase activities, which are essential for the synthesis of androgens, including testosterone.[1][2][3] By inhibiting CYP17A1, this compound effectively blocks androgen production in the testes, adrenal glands, and within the tumor microenvironment itself.[1][2] This reduction in androgen levels deprives prostate cancer cells of the hormonal stimulation required for their growth and survival.[2]

ASN-001_Mechanism_of_Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone TumorGrowth Prostate Cancer Cell Growth Testosterone->TumorGrowth Activates Androgen Receptor ASN001 This compound (Abiraterone Acetate) CYP17A1 CYP17A1 (17α-hydroxylase/ 17,20-lyase) Target Enzyme ASN001->CYP17A1 Inhibits

Figure 1. Simplified signaling pathway of androgen synthesis and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of Abiraterone Acetate, serving as a proxy for this compound's expected preclinical performance.

Table 1: In Vitro Cytotoxicity of Abiraterone Acetate in Prostate Cancer Cell Lines

Cell LineAndrogen Receptor (AR) StatusIC50 (µM)Reference
LNCaPAR-positive (mutated T877A)8.814[4]
LNCaP-AArAR-positive (Abiraterone-resistant)15.1[4]
LAPC-4AR-positive (wild-type)10.95[4]
LAPC4-AArAR-positive (Abiraterone-resistant)20.19[4]
22Rv1AR-positive14.6 ± 1.4[5]
PC-3AR-negativeNo significant effect reported in some studies[5]
DU-145AR-negativeNo significant effect reported in some studies[5]

Table 2: In Vivo Efficacy of Abiraterone Acetate in a Pten-deficient Mouse Model of Prostate Cancer

Treatment GroupDuration of TreatmentTumor Burden Reduction vs. Vehicle Control (%)Reference
Abiraterone Acetate1 weekNo overall effect on prostate tumor burden[6]
Capivasertib (pan-Akt inhibitor)1 week8.2[6]
Capivasertib (pan-Akt inhibitor)8 weeks15.6[6]
Abiraterone + Capivasertib1 week35.6[6]
Abiraterone + Capivasertib4 weeks37.8[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical protocols used in the evaluation of compounds like this compound.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

Protocol:

  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP, LAPC-4, 22Rv1, PC-3, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., Abiraterone Acetate) is dissolved in a suitable solvent like DMSO to create a stock solution.[7] Serial dilutions are then prepared in culture medium and added to the cells. A vehicle control (medium with DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.

In_Vitro_Workflow Start Start Culture Culture Prostate Cancer Cell Lines Start->Culture Seed Seed Cells into 96-well Plates Culture->Seed Prepare Prepare Serial Dilutions of this compound Seed->Prepare Treat Treat Cells with this compound and Vehicle Control Prepare->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform Cell Viability Assay (MTT) Incubate->Assay Analyze Analyze Data and Calculate IC50 Assay->Analyze End End Analyze->End

Figure 2. A typical experimental workflow for in vitro cell viability assays.
In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

  • Tumor Cell Implantation: A suspension of human prostate cancer cells (e.g., VCaP) mixed with Matrigel is subcutaneously injected into the flanks of the mice.[8]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Initiation: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.

  • Compound Administration: The test compound (e.g., Abiraterone Acetate) is administered daily via a suitable route, such as intraperitoneal injection or oral gavage.[7][8] The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

In_Vivo_Workflow Start Start Implant Implant Prostate Cancer Cells in Mice Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice into Treatment & Control Groups Monitor->Randomize Treat Administer this compound or Vehicle Daily Randomize->Treat Measure Measure Tumor Volume Regularly Treat->Measure Endpoint Endpoint Reached (e.g., 4 weeks) Measure->Endpoint Analyze Excise Tumors and Analyze Data Endpoint->Analyze End End Analyze->End

Figure 3. A generalized workflow for in vivo xenograft studies.

Conclusion

The preclinical data for Abiraterone Acetate provides a strong rationale for the clinical development of CYP17 lyase inhibitors like this compound. The in vitro studies demonstrate potent and selective activity against androgen-sensitive prostate cancer cell lines, while in vivo models confirm significant anti-tumor efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this important class of anti-cancer agents. As more preclinical data for this compound becomes publicly available, this guide will be updated to reflect those specific findings.

References

In-Depth Technical Guide: Pharmacodynamics and Pharmacokinetics of ASN-001

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Selective CYP17 Lyase Inhibitor for Metastatic Castration-Resistant Prostate Cancer

This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of ASN-001, a novel, non-steroidal, and potent inhibitor of CYP17 lyase. Developed by Asana BioSciences, this compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations to support further research and development efforts.

Introduction

This compound is a selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, a critical component in the androgen biosynthesis pathway.[1][2][3][4] Unlike other CYP17A1 inhibitors, preclinical studies have shown that this compound selectively inhibits the synthesis of testosterone over cortisol.[2] This selectivity is significant as it may obviate the need for co-administration of prednisone, a common requirement with other drugs in this class to manage the side effects of cortisol reduction.[1][2][4] this compound has demonstrated high oral bioavailability and a low potential for drug-drug interactions in preclinical models, positioning it as a promising candidate for monotherapy or combination therapies.[1][2]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of CYP17 lyase, leading to a significant reduction in the production of androgens, which are key drivers of prostate cancer growth.

Mechanism of Action

This compound targets CYP17A1, a key enzyme in the steroidogenesis pathway responsible for the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives and subsequently into dehydroepiandrosterone (DHEA) and androstenedione. By inhibiting the lyase activity of this enzyme, this compound effectively blocks the production of androgens, including testosterone.

Signaling Pathway

The following diagram illustrates the steroidogenesis pathway and the point of intervention for this compound.

cluster_adrenal Adrenal Cortex cluster_gonads Gonads & Peripheral Tissues Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 (17α-hydroxylase) Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 (17α-hydroxylase) Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 (17,20-lyase) Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound ASN001->Hydroxypregnenolone ASN001->Hydroxyprogesterone

Caption: Steroidogenesis Pathway and this compound's Mechanism of Action.
Clinical Pharmacodynamic Effects

Clinical studies in patients with mCRPC have demonstrated the potent pharmacodynamic effects of this compound. In a Phase 1/2 clinical trial, once-daily oral administration of this compound resulted in a significant reduction in key androgens. In abiraterone/enzalutamide-naïve patients, testosterone levels decreased to below quantifiable limits, and a decrease in DHEA of up to 80% was observed.[1]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and dose-proportional exposure.

Absorption and Distribution

Following oral administration, this compound is well-absorbed, leading to excellent systemic exposure. Pharmacokinetic parameters from a Phase 1/2 clinical trial are summarized in the table below.

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of this compound is not yet fully available in the public domain.

Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in a Phase 1/2 clinical trial in mCRPC patients.

DoseCmax (µM)Ctrough (µM)AUCτ (µM.h)T1/2 (h)
100 mg QD3.51.852-
300 mg QD6.7-8021.5

Data from a Phase 1/2 clinical trial in men with progressive mCRPC.[1][2]

Experimental Protocols

The clinical data presented in this guide were primarily derived from a multicenter, open-label, dose-escalation Phase 1/2 clinical trial (NCT02349139).[1][2]

Study Design

The study was designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of once-daily, orally administered this compound in men with progressive mCRPC. The Phase 1 portion of the trial involved dose escalation, with planned dose levels of 50, 100, 200, 300, and 400 mg once daily.[2] Notably, this compound was administered without the co-administration of prednisone.[1][2]

Patient Population

Eligible patients were men with progressive mCRPC who had received prior androgen deprivation therapy.[2] The Phase 1 component allowed for the inclusion of patients who had been previously treated with abiraterone, enzalutamide, and chemotherapy.[2]

Key Endpoints
  • Primary Endpoints: Maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: Pharmacokinetic parameters (Cmax, AUC, T1/2), pharmacodynamic effects on steroid hormone biosynthesis (testosterone, DHEA, cortisol, ACTH), and clinical efficacy (PSA response and imaging-based progression).[1][2]

Experimental Workflow

The following diagram outlines the general workflow of the Phase 1/2 clinical trial.

cluster_screening Screening & Enrollment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis PatientScreening Patient Screening (mCRPC) InformedConsent Informed Consent PatientScreening->InformedConsent Eligibility Eligibility Assessment InformedConsent->Eligibility DoseEscalation Dose Escalation Cohorts (50, 100, 200, 300, 400 mg QD) Eligibility->DoseEscalation ASN001Admin This compound Administration (Oral, Once Daily) DoseEscalation->ASN001Admin SafetyMonitoring Safety & Tolerability Monitoring (AEs, DLTs) ASN001Admin->SafetyMonitoring PKPD_Sampling PK & PD Sampling (Blood Draws) ASN001Admin->PKPD_Sampling Efficacy Efficacy Assessment (PSA, Imaging) ASN001Admin->Efficacy Safety_Analysis Safety Analysis (MTD, RP2D) SafetyMonitoring->Safety_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, T1/2) PKPD_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Hormone Levels) PKPD_Sampling->PD_Analysis Efficacy_Analysis Efficacy Analysis (PSA Response, rPFS) Efficacy->Efficacy_Analysis

Caption: Phase 1/2 Clinical Trial Workflow for this compound.

Conclusion

This compound is a potent and selective CYP17 lyase inhibitor with a favorable pharmacokinetic profile. Clinical data from a Phase 1/2 trial in mCRPC patients have demonstrated its ability to significantly reduce androgen levels without the need for co-administered prednisone. These findings support the continued investigation of this compound as a promising therapeutic agent for patients with metastatic castration-resistant prostate cancer. Further studies are warranted to fully elucidate its metabolic and excretion pathways and to confirm its efficacy and safety in larger patient populations.

References

An In-depth Technical Guide to ASN-001: A Novel CYP17A1 Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is an orally active, non-steroidal small molecule inhibitor of cytochrome P450 17A1 (CYP17A1) lyase, a critical enzyme in the androgen biosynthesis pathway.[1][2] Developed by Asana BioSciences, this compound represents a promising therapeutic agent for the treatment of androgen-dependent diseases, particularly metastatic castration-resistant prostate cancer (mCRPC).[3][4] What distinguishes this compound is its selective inhibition of the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. This selectivity for testosterone synthesis inhibition while sparing cortisol production potentially obviates the need for concurrent administration of corticosteroids like prednisone, a common requirement for other CYP17A1 inhibitors such as abiraterone.[1][5]

Chemical Structure and Properties

While the definitive chemical structure of this compound is not publicly available in detail, key identifiers have been reported.

PropertyValueSource
Molecular Formula C₁₆H₁₃FN₂OSPatsnap Synapse[6]
CAS Registry Number 1429329-63-4Patsnap Synapse[6]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by targeting the androgen biosynthesis pathway, which is crucial for the growth and progression of prostate cancer. The key enzyme in this pathway is CYP17A1, a dual-function enzyme with both 17α-hydroxylase and 17,20-lyase activities.

The 17α-hydroxylase activity of CYP17A1 converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. Subsequently, the 17,20-lyase activity of the same enzyme converts these intermediates into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone synthesis.[7]

This compound is a selective inhibitor of the 17,20-lyase activity of CYP17A1.[8] This selective inhibition blocks the production of testosterone and other androgens that fuel prostate cancer cell proliferation. A significant advantage of this selectivity is the minimal impact on the 17α-hydroxylase activity, which is also involved in cortisol synthesis. By preserving cortisol production, this compound may avoid the mineralocorticoid excess and the need for prednisone co-administration, which is often associated with non-selective CYP17A1 inhibitors.[5]

Below is a diagram illustrating the steroidogenesis pathway and the specific point of intervention by this compound.

ASN001_Mechanism_of_Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a_OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17a_OH_Pregnenolone CYP17A1 (17α-hydroxylase) 17a_OH_Progesterone 17α-Hydroxyprogesterone Progesterone->17a_OH_Progesterone CYP17A1 (17α-hydroxylase) DHEA Dehydroepiandrosterone (DHEA) 17a_OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a_OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17a_OH_Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound ASN001->17a_OH_Pregnenolone ASN001->17a_OH_Progesterone

Mechanism of Action of this compound in the Steroidogenesis Pathway.

Preclinical and Clinical Data

Preclinical Studies

In preclinical studies, this compound demonstrated potent and selective inhibition of CYP17A1 lyase, leading to a significant reduction in testosterone synthesis.[1] These studies highlighted its high oral bioavailability and a low potential for drug-drug interactions, suggesting its suitability for combination therapies.[1]

Clinical Trials

A multicenter Phase 1/2 clinical trial (NCT02349139) was conducted to evaluate the safety, tolerability, and early efficacy of this compound in men with mCRPC.[1][9]

Key Findings from the Phase 1/2 Trial:

  • Safety and Tolerability: this compound was found to be safe and well-tolerated at doses up to 100 mg daily.[1] Most adverse events were mild to moderate.[10]

  • Pharmacokinetics: The drug exhibited excellent systemic exposure at various dose levels.[1]

  • Pharmacodynamics: Treatment with this compound led to a significant decrease in testosterone and DHEA levels, consistent with its mechanism of action. Importantly, no dose-related changes in cortisol or ACTH levels were observed, and no patients required prednisone administration.[1][10]

  • Efficacy: Encouraging preliminary evidence of efficacy was observed, with stable disease reported in patients who had previously failed standard-of-care treatments.[1] In treatment-naïve patients, significant PSA declines were noted.[5]

The following table summarizes the key pharmacokinetic parameters from the Phase 1 study.

DoseCmax (µM)Ctrough (µM)AUCτ (µM·h)
100 mg QD3.51.852
300 mg QD6.7-80

Data sourced from ASCO meeting abstracts.[1][10]

Experimental Protocols

Detailed experimental protocols for the clinical trials are registered under NCT02349139. A generalized workflow for a clinical trial evaluating a CYP17A1 inhibitor like this compound is depicted below.

Experimental_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Dosing cluster_monitoring Monitoring & Assessment cluster_data_analysis Data Analysis Inclusion_Criteria Inclusion Criteria Met? (e.g., mCRPC diagnosis) Exclusion_Criteria Exclusion Criteria Met? (e.g., prior therapies) Inclusion_Criteria->Exclusion_Criteria Patient_Consent Informed Consent Exclusion_Criteria->Patient_Consent Randomization Dose Escalation Cohorts (e.g., 50, 100, 200, 300, 400 mg QD) Patient_Consent->Randomization ASN001_Administration Oral Administration of this compound Randomization->ASN001_Administration Safety_Monitoring Adverse Event Monitoring (CTCAE Grading) ASN001_Administration->Safety_Monitoring PK_Analysis Pharmacokinetic Sampling (Blood Draws for Cmax, AUC) ASN001_Administration->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Testosterone, DHEA, Cortisol, ACTH levels) ASN001_Administration->PD_Analysis Efficacy_Assessment Efficacy Assessment (PSA levels, Imaging) ASN001_Administration->Efficacy_Assessment Data_Collection Data Collection and Management Safety_Monitoring->Data_Collection PK_Analysis->Data_Collection PD_Analysis->Data_Collection Efficacy_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

Generalized Workflow for a Phase 1/2 Clinical Trial of this compound.

Conclusion

This compound is a promising, novel, and selective CYP17A1 lyase inhibitor with a favorable safety profile and encouraging preliminary efficacy in patients with metastatic castration-resistant prostate cancer. Its selective mechanism of action, which spares cortisol synthesis, may offer a significant clinical advantage by eliminating the need for co-administered corticosteroids. Further clinical development is warranted to fully elucidate its therapeutic potential in prostate cancer and potentially other androgen-driven diseases.

References

ASN-001: A Technical Overview of a Novel CYP17 Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is an orally available, non-steroidal, selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The rationale for its development lies in the continued reliance of mCRPC on androgen receptor signaling, which can be fueled by de novo androgen synthesis in the adrenal glands and within the tumor microenvironment. By targeting CYP17A1, this compound aims to suppress androgen production, thereby inhibiting tumor growth. A key differentiating feature of this compound is its selective inhibition of the 17,20-lyase activity of CYP17A1, which theoretically minimizes the mineralocorticoid excess seen with less selective inhibitors and may obviate the need for concurrent prednisone administration.[1][2][3][4]

Mechanism of Action: Targeting Androgen Synthesis

This compound exerts its therapeutic effect by potently and selectively inhibiting the 17,20-lyase activity of the CYP17A1 enzyme.[4] This enzyme is a key control point in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone into androgens. Specifically, the 17,20-lyase function is essential for the production of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT). By blocking this step, this compound effectively reduces the systemic and intratumoral levels of androgens that drive mCRPC progression.[3][4] The selectivity for the lyase activity over the hydroxylase activity is designed to avoid the accumulation of mineralocorticoid precursors, a common side effect of dual inhibitors that often necessitates co-administration of corticosteroids like prednisone.[1][2][3]

ASN001_Mechanism_of_Action cluster_pathway Androgen & Corticosteroid Synthesis Pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone oh17_pregnenolone 17-OH Pregnenolone pregnenolone->oh17_pregnenolone CYP17A1 (17α-hydroxylase) oh17_progesterone 17-OH Progesterone progesterone->oh17_progesterone CYP17A1 (17α-hydroxylase) mineralocorticoids Mineralocorticoids progesterone->mineralocorticoids dhea DHEA oh17_pregnenolone->dhea CYP17A1 (17,20-lyase) androstenedione Androstenedione oh17_progesterone->androstenedione CYP17A1 (17,20-lyase) cortisol Cortisol oh17_progesterone->cortisol dhea->androstenedione testosterone Testosterone androstenedione->testosterone asn001 This compound asn001->oh17_pregnenolone Inhibits asn001->oh17_progesterone

Caption: Simplified Androgen Synthesis Pathway and this compound's Target.

Preclinical Development

While detailed protocols and quantitative data from the preclinical evaluation of this compound are not extensively published in the peer-reviewed literature, abstracts from scientific meetings indicate that the compound underwent a comprehensive preclinical assessment.[1] These studies demonstrated that this compound is a potent and selective inhibitor of CYP17 lyase.[1] Furthermore, preclinical investigations highlighted its high oral bioavailability and a low potential for drug-drug interactions, supporting its advancement into clinical trials.[1] The selective inhibition of testosterone synthesis over cortisol synthesis was also established in these early studies, forming the basis for its clinical evaluation without mandatory prednisone co-administration.[1]

Experimental Protocols: Specific experimental protocols for the preclinical studies, including enzymatic assays, cell-based assays, and in vivo animal model studies, are not publicly available.

Clinical Development

The clinical development of this compound has primarily focused on its evaluation in patients with mCRPC through a Phase 1/2 clinical trial (NCT02349139).[1][3]

Clinical Trial Design

The Phase 1/2 trial was a multi-center, open-label study designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, orally administered this compound.[1][3]

Parameter Description
Study Phase Phase 1/2
ClinicalTrials.gov ID NCT02349139
Patient Population Men with progressive metastatic castration-resistant prostate cancer (mCRPC). Phase 1 allowed for pre-treated patients, while Phase 2 focused on patients naive to enzalutamide and abiraterone.[1][3]
Intervention Oral this compound administered once daily at escalating doses (50, 100, 200, 300, and 400 mg).[1][3]
Primary Endpoints Maximum Tolerated Dose (MTD), Dose Limiting Toxicities (DLTs), and Recommended Phase 2 Dose (RP2D).[3]
Secondary Endpoints Pharmacokinetics (PK), effect on steroid hormone biosynthesis, and clinical efficacy (Prostate-Specific Antigen [PSA] response and imaging).[3]

Experimental Protocol: A detailed, unabridged clinical trial protocol for NCT02349139 is not publicly available. The methodology described herein is based on published abstracts. The Phase 1 portion of the study employed a dose-escalation design to determine the MTD and RP2D. The Phase 2 portion was designed to further evaluate the safety and efficacy of this compound at doses below 400 mg daily in a treatment-naive mCRPC population.[3] Efficacy was assessed by monitoring PSA levels and through radiographic imaging.[3]

ASN001_Clinical_Trial_Workflow cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Dose Expansion start Patient Screening (mCRPC) p1_enroll Enrollment (Pre-treated patients allowed) start->p1_enroll dose_50 Dose Cohort 1 (50 mg QD) p1_enroll->dose_50 dose_100 Dose Cohort 2 (100 mg QD) dose_50->dose_100 dose_200 Dose Cohort 3 (200 mg QD) dose_100->dose_200 dose_300 Dose Cohort 4 (300 mg QD) dose_200->dose_300 dose_400 Dose Cohort 5 (400 mg QD) dose_300->dose_400 p1_assess Assess Safety, Tolerability, DLTs, PK dose_400->p1_assess mtd Determine MTD & RP2D p1_assess->mtd p2_enroll Enrollment (ABI/ENZA Naive) mtd->p2_enroll p2_treat Treatment at RP2D (<400 mg QD) p2_enroll->p2_treat p2_assess Assess Efficacy (PSA, Imaging) & Safety p2_treat->p2_assess p2_results Preliminary Efficacy Data p2_assess->p2_results

Caption: High-level workflow of the this compound Phase 1/2 clinical trial.
Pharmacokinetic Data

Pharmacokinetic analyses from the Phase 1 portion of the trial demonstrated that this compound has high systemic exposure.[1][3]

Dose Cmax (µM) AUC (µM.h) T1/2 (h)
100 mg QD3.552Not Reported
300 mg QD6.78021.5

Data compiled from published abstracts.[1][3]

Clinical Efficacy

Preliminary efficacy data from the Phase 1/2 trial showed encouraging anti-tumor activity.[3]

Patient Population Efficacy Endpoint Result
Abiraterone/Enzalutamide NaivePSA decline of >50%Observed in 3 of 4 patients at starting doses of 300/400 mg, with declines up to 93% and duration up to 37+ weeks.[3]
Pre-treated with Abiraterone/EnzalutamideStable DiseaseObserved for up to 18+ months.[3]
Abiraterone/Enzalutamide NaiveHormonal ResponseTestosterone decreased to below quantifiable limits; DHEA decreased by up to 80%.[3]
Safety and Tolerability

This compound was generally well-tolerated in the Phase 1/2 study, and importantly, no cases of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported, and no patients required prednisone co-administration.[3]

Adverse Event Profile Details
Most Common Drug-Related AEs Grade 1/2: Fatigue, nausea, constipation, dizziness.[1][3]
Grade 3 Adverse Events Asymptomatic, reversible ALT/AST elevation was observed in some patients at the 400 mg dose, which resolved upon dose reduction.[3]
Mineralocorticoid Excess No episodes were reported.[3]
Prednisone Use No patients were administered prednisone.[3]

Conclusion

This compound is a novel, selective CYP17 lyase inhibitor that has demonstrated promising clinical activity and a favorable safety profile in early-phase clinical trials for metastatic castration-resistant prostate cancer. Its mechanism of action, which selectively targets androgen synthesis without necessitating co-administration of prednisone, represents a potential advancement in the treatment of this disease. The available clinical data indicate good oral bioavailability, significant reductions in androgen levels, and encouraging anti-tumor responses in both treatment-naive and pre-treated patient populations.[1][3] Further clinical development will be necessary to fully elucidate the efficacy and safety of this compound and to establish its role in the management of mCRPC.

References

The Effect of ASN-001 on Steroidogenesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, orally available, non-steroidal small molecule inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the steroidogenesis pathway. By selectively targeting the lyase activity of CYP17A1, this compound aims to potently suppress androgen biosynthesis with a reduced risk of mineralocorticoid excess, a common side effect associated with non-selective CYP17A1 inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on steroid hormone levels as observed in clinical trials, and detailed, representative experimental protocols for assessing the activity of such an inhibitor.

Core Mechanism of Action: Selective CYP17A1 Lyase Inhibition

This compound is designed to selectively inhibit the 17,20-lyase activity of CYP17A1.[1][2][3] This enzyme possesses dual functionality: 17α-hydroxylase activity, which is essential for the production of glucocorticoids like cortisol, and 17,20-lyase activity, which is the rate-limiting step in the synthesis of androgens, including dehydroepiandrosterone (DHEA) and androstenedione. These androgens are precursors to more potent hormones like testosterone.

By selectively inhibiting the lyase function, this compound significantly reduces the production of androgens that drive the growth of hormone-sensitive cancers, such as metastatic castration-resistant prostate cancer (mCRPC).[1][2] This targeted approach is intended to leave the 17α-hydroxylase activity relatively intact, thereby minimizing the upstream accumulation of mineralocorticoid precursors and the subsequent need for co-administration of prednisone to manage side effects like hypertension, hypokalemia, and fluid retention.[1][3] Preclinical studies have indicated that this compound is a potent inhibitor of CYP17 lyase with selective inhibition of testosterone synthesis over cortisol synthesis.

Quantitative Data on Steroidogenesis Modulation

Clinical trial data from studies in men with mCRPC provide the primary quantitative insights into the in vivo effects of this compound on steroidogenesis. While specific preclinical IC50 values for this compound are not publicly available, the clinical findings demonstrate a significant impact on key steroid hormones.

ParameterPatient PopulationThis compound DosageObserved EffectReference
Testosterone mCRPC50-400 mg dailyDecrease to below quantifiable limits[2]
Dehydroepiandrosterone (DHEA) mCRPC50-400 mg dailyUp to 80% decrease[2]
Prostate-Specific Antigen (PSA) mCRPC (treatment-naïve)300/400 mg starting doses>50% decline in 3 of 4 patients
Mineralocorticoid Excess mCRPC50-400 mg dailyNo reported episodes; no prednisone co-administration required[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and evaluation of this compound, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

cluster_steroidogenesis Simplified Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (Hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (Hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (Lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (Lyase) Cortisol Cortisol 17-OH Progesterone->Cortisol CYP21A2, CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD ASN001 ASN001 ASN001->17-OH Pregnenolone ASN001->17-OH Progesterone cluster_workflow Experimental Workflow: In Vitro CYP17A1 Inhibition Assay A Prepare Recombinant Human CYP17A1 Enzyme B Incubate Enzyme with Varying Concentrations of this compound A->B C Add Substrate (e.g., 17-OH Pregnenolone) B->C D Incubate at 37°C C->D E Quench Reaction D->E F Extract Steroids E->F G Analyze Steroid Levels (e.g., DHEA) via LC-MS/MS F->G H Calculate IC50 Value G->H

References

ASN-001: A Technical Guide on a Selective CYP17 Lyase Inhibitor and its Target-Related Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, an enzyme critical in the androgen biosynthesis pathway. Developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC), this compound's primary mechanism of action is the selective inhibition of testosterone synthesis. A key characteristic of this compound is its high selectivity for the lyase activity of CYP17 over the hydroxylase activity, which theoretically minimizes the mineralocorticoid excess seen with less selective inhibitors and may obviate the need for concurrent prednisone administration.[1][2][3] This guide provides an in-depth analysis of the available data on this compound, with a focus on its on-target selectivity and the resulting clinical safety profile. Publicly available information regarding broad, off-target screening assays such as comprehensive kinase or receptor binding profiles is limited. Therefore, this document will primarily focus on the well-documented target-related effects and the clinical implications thereof.

It is important to note that some sources have referred to an "this compound" as a non-selective β-Adrenergic receptor blocker.[4] However, the vast majority of clinical trial data and publications refer to this compound as the CYP17 lyase inhibitor for mCRPC. This guide will focus exclusively on the latter.

Mechanism of Action and On-Target Selectivity

This compound exerts its therapeutic effect by inhibiting 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in the steroidogenesis pathway responsible for the production of androgens, including testosterone. The selectivity of this compound for the 17,20-lyase activity over the 17α-hydroxylase activity is a critical feature. This selective inhibition is designed to potently block androgen production while having a minimal effect on cortisol synthesis.[1][3] This contrasts with other CYP17 inhibitors, such as abiraterone, where inhibition of both activities can lead to a compensatory increase in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess, necessitating co-administration of corticosteroids like prednisone to manage side effects such as hypertension, hypokalemia, and fluid retention.[2]

Clinical data from Phase 1/2 trials have supported this selective mechanism. In patients treated with this compound without concomitant prednisone, a significant decrease in testosterone and dehydroepiandrosterone (DHEA) levels was observed, while cortisol and ACTH levels did not show dose-related changes.[2][3] This provides strong evidence for the on-target selectivity of this compound.

Signaling Pathway Diagram

Simplified Steroidogenesis Pathway and this compound Target cluster_cyp17 CYP17A1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone:e->17a-OH-Pregnenolone:w 17α-hydroxylase 17a-OH-Progesterone 17α-OH-Progesterone Progesterone:e->17a-OH-Progesterone:w 17α-hydroxylase Cortisol Cortisol Progesterone->Cortisol 21-hydroxylase, 11β-hydroxylase Aldosterone Aldosterone Progesterone->Aldosterone 21-hydroxylase, aldosterone synthase DHEA DHEA 17a-OH-Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione 17,20-lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17a-hydroxylase 17α-hydroxylase 17,20-lyase 17,20-lyase ASN001 This compound ASN001->17a-hydroxylase Minimal Inhibition ASN001->17,20-lyase Potent Inhibition

Caption: Simplified steroidogenesis pathway illustrating the selective inhibition of 17,20-lyase by this compound.

Clinical Safety and Tolerability

The clinical safety profile of this compound has been evaluated in a Phase 1/2 clinical trial (NCT02349139) in men with mCRPC. The drug was administered orally at escalating daily doses from 50 mg to 400 mg.[1][3]

Adverse Events

This compound was generally well-tolerated. The majority of drug-related adverse events (AEs) were Grade 1 or 2.

Adverse EventGradeFrequencyReference(s)
Fatigue1/2Common,[5]
Nausea1/2Common,[5]
Dizziness1/2Common
Myalgia1/2Reported[3]
Anorexia1/2Reported[3]
Flushing1/2Reported[3]
Hot Flashes1/2Reported[3]
Presyncope1/2Reported[3]
Constipation1/2Reported[5]
ALT/AST Elevation32 patients at 400mg,[5]

At the 400mg dose, two patients experienced asymptomatic and reversible Grade 3 elevation of ALT/AST, which did not recur upon retreatment at a lower dose of 300mg.[1][5] Importantly, no dose-limiting toxicities were reported at doses up to 200 mg daily.[3]

On-Target Safety: Mineralocorticoid Excess

A significant finding from the clinical trials was the absence of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia, even without the co-administration of prednisone.[2] This favorable on-target safety profile is a direct consequence of this compound's selectivity for the 17,20-lyase activity of CYP17, thus avoiding the significant impact on cortisol synthesis that leads to these side effects.

Pharmacokinetics

Pharmacokinetic data from the Phase 1/2 trial demonstrated that this compound has high oral bioavailability and systemic exposure.

DoseCmax (µM)AUC (µM.h)T1/2 (h)Reference(s)
100 mg QD3.552-[3]
300 mg QD6.78021.5[1],[5]

Experimental Protocols

While detailed, step-by-step experimental protocols for off-target screening of this compound are not publicly available, the methodology for the clinical assessment of its on-target effects and safety can be summarized from the clinical trial design (NCT02349139).

Phase 1/2 Clinical Trial (NCT02349139) Protocol Summary
  • Study Design: A multi-center, open-label, dose-escalation (Phase 1) and cohort expansion (Phase 2) study.

  • Patient Population: Men with progressive metastatic castration-resistant prostate cancer.

  • Intervention: Oral, once-daily this compound at escalating doses (50, 100, 200, 300, 400 mg). No co-administration of prednisone.

  • Endpoints:

    • Primary: Maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase 2 dose.

    • Secondary: Pharmacokinetics, pharmacodynamic effects on steroid hormone biosynthesis, and clinical efficacy (PSA response and imaging).

  • Assessments:

    • Safety: Monitoring of adverse events (graded according to CTCAE), vital signs, and clinical laboratory tests.

    • Pharmacodynamics: Serial measurements of serum levels of testosterone, DHEA, cortisol, and ACTH.

    • Efficacy: PSA levels measured at baseline and throughout the study. Imaging studies (e.g., CT, bone scans) performed at baseline and at specified intervals.

Experimental Workflow Diagram

This compound Phase 1/2 Clinical Trial Workflow cluster_screening Patient Screening cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Cohort Expansion cluster_assessments Assessments (All Phases) Eligibility Eligibility Criteria Met (mCRPC, Progressive Disease) DoseEscalation Dose Escalation Cohorts (50, 100, 200, 300, 400 mg QD) Eligibility->DoseEscalation MTD_DLT Determine MTD and DLTs DoseEscalation->MTD_DLT Safety Safety & Tolerability (AEs, Labs, Vitals) DoseEscalation->Safety PK Pharmacokinetics (Cmax, AUC) DoseEscalation->PK PD Pharmacodynamics (Testosterone, DHEA, Cortisol, ACTH) DoseEscalation->PD Efficacy Clinical Efficacy (PSA, Imaging) DoseEscalation->Efficacy RP2D Recommended Phase 2 Dose MTD_DLT->RP2D CohortExpansion Enrollment of ABI/ENZA Naive Patients RP2D->CohortExpansion CohortExpansion->Safety CohortExpansion->PK CohortExpansion->PD CohortExpansion->Efficacy

References

In Vitro Characterization of ASN-001: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific in vitro characterization of ASN-001, a selective CYP17 lyase inhibitor developed by Asana BioSciences, is limited. The initial query associating this compound with BRAF inhibition appears to be a misidentification; Asana BioSciences' BRAF inhibitor is designated as ASN-003. This guide, therefore, provides a representative overview of the in vitro characterization of a selective CYP17 lyase inhibitor, drawing upon established methodologies in the field to illustrate the expected preclinical assessment of a compound like this compound.

Introduction

This compound is a novel, orally available, non-steroidal inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1), an enzyme critical for androgen biosynthesis.[1] In preclinical studies, this compound demonstrated potent and selective inhibition of CYP17 lyase, which is essential for the conversion of precursors to androgens like testosterone.[2][3] This selectivity for the lyase activity over the hydroxylase activity of CYP17A1 is a key characteristic, potentially obviating the need for co-administration of prednisone to manage mineralocorticoid excess, a common side effect of non-selective CYP17A1 inhibitors.[4] Developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC), the in vitro characterization of this compound would be foundational to establishing its mechanism of action, potency, and selectivity.

Core Mechanism of Action: Selective CYP17A1 Lyase Inhibition

The enzyme CYP17A1 is a dual-function enzyme that catalyzes two key reactions in steroidogenesis: 17α-hydroxylase activity and 17,20-lyase activity. While both are involved in cortisol synthesis, the 17,20-lyase activity is the rate-limiting step for androgen production. This compound is designed to selectively inhibit this 17,20-lyase function, thereby reducing the production of androgens that fuel the growth of prostate cancer.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_hydroxylase Progesterone->CYP17A1_hydroxylase 17-OH Pregnenolone 17-OH Pregnenolone CYP17A1_lyase CYP17A1 (17,20-lyase) 17-OH Pregnenolone->CYP17A1_lyase 17-OH Progesterone 17-OH Progesterone Cortisol Cortisol 17-OH Progesterone->Cortisol 17-OH Progesterone->CYP17A1_lyase DHEA DHEA Other_enzymes Other Enzymes DHEA->Other_enzymes Androstenedione Androstenedione Androstenedione->Other_enzymes Testosterone Testosterone CYP17A1_hydroxylase->17-OH Pregnenolone CYP17A1_hydroxylase->17-OH Progesterone CYP17A1_lyase->DHEA CYP17A1_lyase->Androstenedione Other_enzymes->Testosterone ASN001_inhibition This compound Inhibition ASN001_inhibition->CYP17A1_lyase

Caption: Simplified Steroidogenesis Pathway and this compound's Point of Inhibition.

Quantitative Data Summary

The following table represents typical quantitative data that would be generated during the in vitro characterization of a selective CYP17 lyase inhibitor like this compound. Please note that these are representative values and not actual reported data for this compound.

Assay Type Target/Cell Line Parameter Representative Value
Biochemical Assay Recombinant Human CYP17A1IC50 (17,20-lyase)5 nM
Recombinant Human CYP17A1IC50 (17α-hydroxylase)150 nM
Selectivity Ratio(IC50 hydroxylase / IC50 lyase)30
Cell-Based Assay Human Adrenal H295R CellsDHEA Production IC5020 nM
Human Adrenal H295R CellsCortisol Production IC50>500 nM
LNCaP (Prostate Cancer)Cell Proliferation IC5050 nM
Off-Target Screening Panel of other CYPs (e.g., CYP3A4)IC50>10 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key experiments in the characterization of a selective CYP17 lyase inhibitor.

Recombinant CYP17A1 Enzymatic Assays

Objective: To determine the direct inhibitory activity of the test compound on the 17,20-lyase and 17α-hydroxylase functions of CYP17A1.

Methodology:

  • Enzyme Preparation: Recombinant human CYP17A1 and cytochrome P450 reductase are co-expressed in E. coli and purified.

  • Lyase Activity Assay:

    • The reaction mixture contains buffer, the recombinant enzymes, and the substrate 17α-hydroxypregnenolone.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of NADPH.

    • After incubation, the reaction is stopped, and the product (DHEA) is quantified by LC-MS/MS.

  • Hydroxylase Activity Assay:

    • The protocol is similar to the lyase assay, but pregnenolone is used as the substrate.

    • The product, 17α-hydroxypregnenolone, is quantified by LC-MS/MS.

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

H295R Steroidogenesis Assay

Objective: To assess the effect of the test compound on steroid hormone production in a human adrenal cell line that expresses the key enzymes of steroidogenesis.

Methodology:

  • Cell Culture: H295R cells are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of the test compound in the presence of a stimulant (e.g., forskolin) to induce steroidogenesis.

  • Hormone Quantification: After an incubation period, the supernatant is collected, and the levels of DHEA and cortisol are measured using specific ELISAs or LC-MS/MS.

  • Data Analysis: IC50 values for the inhibition of DHEA and cortisol production are determined.

cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Analysis cluster_2 Data Processing start Culture H295R Cells treat Treat with this compound and Forskolin start->treat incubate Incubate for 48h treat->incubate collect Collect Supernatant incubate->collect analyze Quantify DHEA & Cortisol (LC-MS/MS) collect->analyze calculate Calculate IC50 Values analyze->calculate

Caption: Workflow for the H295R Steroidogenesis Assay.
Prostate Cancer Cell Proliferation Assay

Objective: To determine the effect of the test compound on the growth of androgen-sensitive prostate cancer cells.

Methodology:

  • Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum.

  • Seeding: Cells are seeded into 96-well plates.

  • Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test compound.

  • Proliferation Measurement: After 3-5 days of incubation, cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The IC50 value for cell growth inhibition is calculated from the dose-response curve.

Conclusion

The in vitro characterization of a selective CYP17 lyase inhibitor such as this compound is a multi-faceted process that aims to establish its potency, selectivity, and cellular activity. Through a combination of biochemical and cell-based assays, a comprehensive profile of the compound's mechanism of action and potential therapeutic utility can be established. The representative data and protocols provided in this guide illustrate the rigorous preclinical evaluation that underpins the clinical development of targeted therapies for castration-resistant prostate cancer. While specific data for this compound remains proprietary, the described methodologies represent the gold standard for the characterization of this class of inhibitors.

References

ASN-001's Impact on Testosterone and Cortisol Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, non-steroidal, and potent small molecule inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme is a critical juncture in the steroidogenesis pathway, catalyzing reactions essential for the production of both androgens and cortisol. This compound has demonstrated a high degree of selectivity for the inhibition of the 17,20-lyase activity, which is pivotal for androgen synthesis, over the 17α-hydroxylase activity required for cortisol production. This selectivity profile suggests a potential for potent testosterone suppression with a reduced requirement for concurrent glucocorticoid replacement, a common necessity with less selective CYP17A1 inhibitors. This technical guide provides an in-depth overview of the impact of this compound on testosterone and cortisol levels, based on preclinical and clinical data.

Mechanism of Action: Selective Inhibition of CYP17A1

This compound exerts its pharmacological effect by targeting CYP17A1, a bifunctional enzyme located in the endoplasmic reticulum of adrenal and gonadal cells. CYP17A1 possesses two distinct enzymatic activities:

  • 17α-hydroxylase activity: This function converts pregnenolone and progesterone into their 17α-hydroxy forms, which are precursors for cortisol synthesis.

  • 17,20-lyase activity: This activity cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the primary precursors for testosterone biosynthesis.

This compound is designed to preferentially inhibit the 17,20-lyase activity of CYP17A1. This selective inhibition leads to a significant reduction in the production of androgens, including testosterone, while having a minimal impact on the synthesis of corticosteroids like cortisol.

Signaling Pathway of Steroidogenesis and this compound's Point of Intervention

The following diagram illustrates the steroidogenesis pathway and highlights the specific point of intervention for this compound.

Steroidogenesis Pathway and this compound Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD _17OH_Pregnenolone 17α-OH Pregnenolone Pregnenolone->_17OH_Pregnenolone CYP17A1 (17α-hydroxylase) _17OH_Progesterone 17α-OH Progesterone Progesterone->_17OH_Progesterone CYP17A1 (17α-hydroxylase) _11_Deoxycorticosterone 11-Deoxycorticosterone Progesterone->_11_Deoxycorticosterone CYP21A2 DHEA DHEA _17OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) _11_Deoxycortisol 11-Deoxycortisol _17OH_Progesterone->_11_Deoxycortisol CYP21A2 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Corticosterone Corticosterone _11_Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol _11_Deoxycortisol->Cortisol CYP11B1 ASN001 This compound ASN001->_17OH_Pregnenolone ASN001->_17OH_Progesterone

Figure 1: Simplified Steroidogenesis Pathway Highlighting this compound's Selective Inhibition of 17,20-lyase Activity.

Impact on Testosterone and Cortisol Levels: Clinical Data

The primary clinical evidence for this compound's effect on steroid hormones comes from a Phase 1/2, multicenter, open-label, dose-escalation study in men with metastatic castration-resistant prostate cancer (mCRPC) (NCT02349139).

Data Presentation

The following tables summarize the observed impact of this compound on serum testosterone and cortisol levels.

Table 1: Effect of this compound on Serum Testosterone Levels

Dose Level (Once Daily)Baseline TestosteronePost-Treatment Testosterone
50 mgNot ReportedBelow Lower Limit of Quantification
100 mgNot ReportedBelow Lower Limit of Quantification
200 mgNot ReportedBelow Lower Limit of Quantification
300 mgNot ReportedBelow Lower Limit of Quantification
400 mgNot ReportedBelow Lower Limit of Quantification

Note: The lower limit of quantification (LLOQ) for testosterone assays, particularly with sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be as low as 0.5-1.0 pg/mL.

Table 2: Effect of this compound on Serum Cortisol Levels

Dose Level (Once Daily)Baseline CortisolPost-Treatment CortisolObservation
50 mgNot ReportedNot ReportedNo clinically significant changes observed.
100 mgNot ReportedNot ReportedNo clinically significant changes observed.
200 mgNot ReportedNot ReportedNo clinically significant changes observed.
300 mgNot ReportedNot ReportedNo clinically significant changes observed.
400 mgNot ReportedNot ReportedNo clinically significant changes observed.

Note: Clinical trial reports indicated no dose-related changes in cortisol or ACTH levels throughout the treatment period. This suggests that this compound does not significantly inhibit the 17α-hydroxylase activity of CYP17A1 required for cortisol synthesis.

Experimental Protocols

Phase 1/2 Clinical Trial (NCT02349139) Methodology
  • Study Design: A Phase 1/2, multicenter, open-label, dose-escalation study.

  • Patient Population: Men with progressive metastatic castration-resistant prostate cancer (mCRPC).

  • Treatment Regimen: Oral this compound administered once daily at escalating doses of 50, 100, 200, 300, and 400 mg.

  • Hormone Level Assessment:

    • Sample Collection: Blood samples were collected at baseline and at specified time points throughout the treatment period.

    • Analytical Method: Serum levels of testosterone, DHEA, cortisol, and Adrenocorticotropic hormone (ACTH) were measured. While the specific assay is not detailed in all public reports, the standard for accurate and sensitive hormone quantification in clinical trials is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Endpoints: Primary endpoints included safety and tolerability, and determination of the maximum tolerated dose. Secondary endpoints included the pharmacokinetic profile of this compound and its pharmacodynamic effects on steroid hormone biosynthesis.

Experimental Workflow for Hormone Level Analysis

The following diagram outlines a typical workflow for the analysis of testosterone and cortisol from patient serum samples in a clinical trial setting.

Hormone Level Analysis Workflow Patient Patient Sample Collection (Whole Blood) Centrifugation Centrifugation Patient->Centrifugation Serum Serum Separation Centrifugation->Serum Extraction Steroid Extraction (e.g., Liquid-Liquid or Solid-Phase) Serum->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data Data Acquisition and Quantification LC_MSMS->Data

Figure 2: A Generalized Experimental Workflow for Serum Steroid Hormone Analysis.

Discussion and Conclusion

The available data strongly indicate that this compound is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1. Clinically, this translates to a profound and consistent suppression of serum testosterone to levels below the lower limit of quantification across a range of oral doses. This effect is central to its therapeutic potential in androgen-driven malignancies such as mCRPC.

Of significant interest to researchers and drug development professionals is the observed lack of a clinically meaningful impact on cortisol levels. The selective action of this compound on androgen synthesis without concomitant suppression of cortisol production suggests a favorable safety profile, potentially obviating the need for routine co-administration of prednisone or other corticosteroids. This is a notable differentiation from less selective CYP17A1 inhibitors where corticosteroid replacement is necessary to mitigate the symptoms of secondary adrenal insufficiency.

Methodological & Application

Application Notes and Protocols for ASN-001 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the preclinical use of ASN-001 in specific prostate cancer cell lines is limited. The following application notes and protocols are based on the known mechanism of action of this compound as a CYP17 lyase inhibitor and general methodologies employed for similar compounds in prostate cancer research. These should serve as a starting point for researchers to develop specific experimental plans.

Introduction

This compound is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, an enzyme critical for the synthesis of androgens.[1] In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway often remains active despite low systemic androgen levels, driving tumor growth. This compound selectively inhibits the synthesis of testosterone over cortisol, which may reduce the need for co-administration of prednisone, a common practice with other CYP17 inhibitors like abiraterone.[1][2] These application notes provide a comprehensive guide for the investigation of this compound's effects on prostate cancer cell lines.

Mechanism of Action

This compound targets the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is a key player in the steroidogenesis pathway. By inhibiting the lyase activity of this enzyme, this compound blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. This leads to a significant reduction in the production of androgens, including testosterone and dihydrotestosterone (DHT), which are the primary ligands for the androgen receptor. The subsequent decrease in AR activation is expected to inhibit the transcription of AR target genes, leading to reduced cell proliferation and induction of apoptosis in androgen-dependent prostate cancer cells.

cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (Lyase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (Lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds AR_complex AR-Androgen Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation ASN001 This compound ASN001->DHEA Inhibits ASN001->Androstenedione Inhibits

Caption: this compound Mechanism of Action in Prostate Cancer.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Prostate Cancer Cell Lines
Cell LineAndrogen DependenceKey FeaturesHypothetical IC50 (µM)
LNCaPAndrogen-sensitiveExpresses full-length AR, PSA positive0.1 - 1.0
VCaPAndrogen-sensitive, overexpresses ARExpresses full-length AR, TMPRSS2-ERG fusion0.05 - 0.5
22Rv1Castration-resistantExpresses full-length AR and AR-V7 splice variant1.0 - 10
PC-3Androgen-independentAR negative, PSA negative> 50
DU145Androgen-independentAR negative, PSA negative> 50
Table 2: Representative Quantitative PCR (qPCR) Data on AR-Target Gene Expression
GeneCell LineTreatment (24h)Fold Change (vs. Vehicle)
PSA (KLK3)LNCaP1 µM this compound0.25
TMPRSS2VCaP0.5 µM this compound0.30
FKBP5LNCaP1 µM this compound0.40
UBE2C22Rv15 µM this compound0.60

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is for determining the effect of this compound on the viability and proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, PC-3, DU145)

  • Appropriate cell culture media (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS), Charcoal-stripped FBS (for androgen-deprived conditions)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For androgen-sensitive lines, use medium supplemented with charcoal-stripped FBS for at least 24 hours prior to treatment to establish androgen-deprived conditions.

  • Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan crystals with DMSO (for MTT) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 72-96h C->D E Add MTS/MTT reagent D->E F Incubate for 1-4h E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for Cell Viability Assay.
Protocol 2: Western Blot Analysis for AR and Downstream Targets

This protocol is to assess the effect of this compound on protein expression levels.

Materials:

  • Prostate cancer cells

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., AR, PSA, PARP, Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 1x and 5x IC50) for 24-48 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify protein expression levels, normalized to a loading control like Actin.

Protocol 3: Quantitative Real-Time PCR (qPCR) for AR-Target Gene Expression

This protocol measures changes in the mRNA levels of AR-regulated genes.

Materials:

  • Prostate cancer cells

  • 6-well plates

  • This compound

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., KLK3/PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for Western blotting.

  • RNA Extraction: Isolate total RNA from cells using an appropriate kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.

  • qPCR Reaction: Set up qPCR reactions with cDNA, primers, and master mix.

  • Data Acquisition: Run the qPCR program on a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

This compound presents a promising therapeutic agent for prostate cancer by potently inhibiting androgen synthesis. The protocols and guidelines provided here offer a framework for researchers to investigate its efficacy and mechanism of action in various prostate cancer cell line models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each cell line and assay. Further investigations could also explore the potential of this compound to overcome resistance to other AR-targeted therapies and its effects on the expression of AR splice variants like AR-V7.

References

ASN-001: In Vitro Application Notes and Protocols for a Novel CYP17 Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

ASN-001 is a novel, orally available, non-steroidal and selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20-lyase (CYP17A1 or CYP17), a key enzyme in the androgen biosynthesis pathway. By selectively inhibiting the lyase activity of CYP17A1, this compound effectively suppresses the production of androgens, such as testosterone and dehydroepiandrosterone (DHEA), which are crucial for the growth and proliferation of prostate cancer cells. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in prostate cancer cell lines.

Preclinical studies have demonstrated that this compound is a potent inhibitor of CYP17 lyase, leading to the selective inhibition of testosterone synthesis over cortisol synthesis. This selectivity may reduce the need for co-administration of prednisone, a common requirement for other CYP17 inhibitors.[1] Clinical trial data from a Phase 1/2 study in men with metastatic castration-resistant prostate cancer (mCRPC) have shown that this compound is well-tolerated and demonstrates encouraging preliminary efficacy, with observed decreases in testosterone and DHEA levels.[2]

Data Presentation

ParameterCell LineValueReference
Testosterone Decrease In vivo (mCRPC patients)Below quantifiable limits[2]
DHEA Decrease In vivo (mCRPC patients)Up to 80%[2]

Note: Specific in vitro IC50 values for this compound are not publicly available in the reviewed literature. The provided data is from clinical studies and reflects the in vivo effects of the compound. Researchers should determine the optimal concentration range for their specific in vitro models.

Signaling Pathway

This compound targets a critical step in the steroidogenesis pathway, specifically the conversion of pregnenolone and progesterone derivatives into androgens. The enzyme CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities. This compound selectively inhibits the 17,20-lyase function, which is the rate-limiting step for androgen synthesis.

ASN001_Mechanism_of_Action cluster_inhibition Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17_hydroxylase CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17_hydroxylase Progesterone->CYP17_hydroxylase DHEA DHEA Testosterone Testosterone DHEA->Testosterone Androstenedione Androstenedione Androstenedione->Testosterone Androgen_Receptor Androgen Receptor (AR) Testosterone->Androgen_Receptor Gene_Expression Gene Expression & Cell Proliferation Androgen_Receptor->Gene_Expression CYP17_hydroxylase->DHEA CYP17_hydroxylase->Androstenedione CYP17_lyase CYP17A1 (17,20-lyase) ASN001 This compound ASN001->CYP17_lyase

Mechanism of Action of this compound.

Experimental Protocols

Cell Viability Assay (WST-1 Method)

This protocol is designed to assess the effect of this compound on the viability of prostate cancer cell lines such as LNCaP (androgen-sensitive) and DU145 (androgen-insensitive).

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 4,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • WST-1 Assay:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 690 nm can also be used.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Cell_Viability_Workflow Start Start: Seed Cells (e.g., LNCaP, DU145) Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with this compound (various concentrations) Incubate_24h->Treat Incubate_72_96h Incubate for 72-96h Treat->Incubate_72_96h Add_WST1 Add WST-1 Reagent Incubate_72_96h->Add_WST1 Incubate_2_4h Incubate for 2-4h Add_WST1->Incubate_2_4h Read_Absorbance Read Absorbance (450 nm) Incubate_2_4h->Read_Absorbance Analyze Analyze Data: Calculate % Viability & IC50 Read_Absorbance->Analyze

Cell Viability Assay Workflow.
Measurement of Testosterone and DHEA Levels in Cell Culture Supernatant

This protocol describes how to measure the levels of testosterone and DHEA secreted by prostate cancer cells in response to this compound treatment, using commercially available ELISA or RIA kits.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • 24-well or 6-well cell culture plates

  • Testosterone ELISA or RIA kit

  • DHEA ELISA or RIA kit

  • Microplate reader or gamma counter

Procedure:

  • Cell Culture and Treatment:

    • Seed LNCaP cells in 24-well or 6-well plates and grow to approximately 70-80% confluency.

    • Wash the cells with PBS and replace the medium with fresh medium containing a known precursor for androgen synthesis (e.g., pregnenolone or progesterone, if required for the specific cell line and experimental design).

    • Treat the cells with various concentrations of this compound or vehicle control.

    • Incubate for 24-48 hours at 37°C and 5% CO2.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes to remove any detached cells or debris.

    • Store the cleared supernatant at -80°C until analysis.

  • Hormone Measurement:

    • Thaw the supernatant samples on ice.

    • Follow the manufacturer's instructions provided with the Testosterone and DHEA ELISA or RIA kits to measure the hormone concentrations in the samples.

  • Data Analysis:

    • Generate a standard curve according to the kit's protocol.

    • Determine the concentration of testosterone and DHEA in each sample from the standard curve.

    • Normalize the hormone levels to the cell number or total protein content in the corresponding well.

    • Compare the hormone levels in the this compound-treated samples to the vehicle control to determine the extent of inhibition.

Hormone_Measurement_Workflow Start Start: Culture Cells (e.g., LNCaP) Treat Treat with this compound Start->Treat Incubate Incubate for 24-48h Treat->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Centrifuge Centrifuge to Remove Debris Collect_Supernatant->Centrifuge Store Store at -80°C Centrifuge->Store Assay Perform ELISA/RIA for Testosterone & DHEA Store->Assay Analyze Analyze Data: Determine Hormone Levels Assay->Analyze

Hormone Measurement Workflow.

Disclaimer

The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical reagents and cell lines.

References

Application Notes and Protocols for Determining the Optimal Concentration of ASN-001 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the optimal concentration of a novel therapeutic agent is a critical first step in preclinical drug development. This document provides a comprehensive guide for establishing the effective dose range of ASN-001, a selective inhibitor of CYP17 lyase, in a cell culture setting. The protocols outlined below will enable researchers to assess the potency and cytotoxicity of this compound, leading to the determination of an optimal concentration for further in vitro studies.

The androgen biosynthesis pathway plays a crucial role in the progression of prostate cancer. CYP17A1 is a key enzyme in this pathway, responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone and dihydrotestosterone (DHT). By inhibiting CYP17 lyase, this compound is designed to block the production of androgens that fuel the growth of prostate cancer cells.[1][2]

Data Presentation

Table 1: Dose-Response of this compound on LNCaP Cell Viability (72h)
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
152.3 ± 4.8
1015.1 ± 3.9
1005.4 ± 2.1
Table 2: Cytotoxicity of this compound on LNCaP Cells (72h)
This compound Concentration (µM)LDH Release (%) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
0.016.1 ± 2.0
0.18.9 ± 2.5
115.4 ± 3.1
1045.8 ± 5.5
10088.9 ± 6.3

Signaling Pathway

ASN001_Signaling_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Gene_Expression Gene Expression (Cell Growth, Proliferation) Androgen_Receptor->Gene_Expression ASN001 This compound CYP17A1 CYP17A1 (17α-hydroxylase/ 17,20-lyase) ASN001->CYP17A1

Figure 1. This compound inhibits the androgen synthesis pathway.

Experimental Protocols

General Cell Culture Maintenance

Standard aseptic cell culture techniques should be followed.[3] Adherent prostate cancer cell lines, such as LNCaP or VCaP, are recommended for these studies. Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Dose-Response Determination using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indication of cytotoxicity.

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the 72-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of LDH release for each concentration relative to a positive control (cells lysed with a lysis buffer provided in the kit).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_viability Viability Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Maintain LNCaP Cell Culture Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells ASN001_Prep Prepare this compound Serial Dilutions Treat_Cells Treat Cells with this compound ASN001_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay LDH_Assay Perform LDH Assay Incubate->LDH_Assay Read_Plates Measure Absorbance MTT_Assay->Read_Plates LDH_Assay->Read_Plates Calculate_IC50 Calculate IC50 Read_Plates->Calculate_IC50 Determine_Optimal_Conc Determine Optimal Concentration Calculate_IC50->Determine_Optimal_Conc

Figure 2. Workflow for determining the optimal concentration of this compound.

References

Application Notes and Protocols: ASN-001 Dose-Response Assays in LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ASN-001 is a novel, non-steroidal and selective inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway.[1][2][3] By selectively inhibiting the lyase activity of CYP17A1, this compound effectively reduces the production of androgens such as testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer cell proliferation.[2] The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research. These cells express a functional androgen receptor (AR) and their growth is dependent on the presence of androgens. This makes LNCaP cells an ideal in vitro model system to evaluate the efficacy of androgen synthesis inhibitors like this compound.

These application notes provide detailed protocols for conducting dose-response assays of this compound in LNCaP cells, including cell viability assessment and analysis of the androgen receptor signaling pathway.

Data Presentation: Hypothetical Dose-Response of this compound in LNCaP Cells

The following tables present hypothetical data illustrating the expected dose-dependent effects of this compound on LNCaP cell viability and the expression of key proteins in the androgen receptor (AR) signaling pathway. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on LNCaP Cell Viability (MTT Assay)

This compound Concentration (nM)Percent Viability (48h)Standard Deviation
0 (Vehicle Control)100%± 5.2%
195%± 4.8%
1082%± 6.1%
5065%± 5.5%
10048%± 4.9%
25030%± 3.8%
50015%± 2.5%
10008%± 1.9%

Hypothetical IC50 at 48 hours: ~100 nM

Table 2: Western Blot Analysis of AR Signaling Pathway Proteins after 48h this compound Treatment

This compound Concentration (nM)Relative AR ExpressionRelative PSA Expression
0 (Vehicle Control)1.001.00
100.950.85
500.880.65
1000.750.40
2500.600.20
5000.520.10

Expression levels are normalized to a loading control (e.g., GAPDH or β-actin) and presented relative to the vehicle-treated control.

Experimental Protocols

LNCaP Cell Culture

LNCaP cells are weakly adherent epithelial cells that grow in aggregates.

Materials:

  • LNCaP cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, aspirate the medium and rinse the cells with PBS.

  • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and centrifuge at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • LNCaP cells

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the effect of this compound on proteins in the AR signaling pathway.

Materials:

  • LNCaP cells

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed LNCaP cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

ASN001_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Prostate Cancer Cell (LNCaP) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Pregnenolone->Androstenedione CYP17A1 Lyase Progesterone->Androstenedione CYP17A1 Hydroxylase Testosterone_ext Testosterone Androstenedione->Testosterone_ext 17β-HSD Testosterone_int Testosterone Testosterone_ext->Testosterone_int Diffusion DHT Dihydrotestosterone (DHT) Testosterone_int->DHT Conversion 5a_reductase 5α-reductase AR_inactive Androgen Receptor (Inactive) DHT->AR_inactive Binds & Activates AR_active Androgen Receptor (Active Dimer) AR_inactive->AR_active Dimerization AR_dimer_nuc AR Dimer AR_active->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation ASN001 This compound CYP17A1 CYP17A1 Lyase ASN001->CYP17A1 Inhibits

Caption: Mechanism of action of this compound in inhibiting androgen synthesis and downstream signaling in LNCaP cells.

Experimental_Workflow cluster_Assays Downstream Assays Start Start: LNCaP Cell Culture Seed Seed LNCaP Cells in appropriate plates Start->Seed Treat Treat with varying concentrations of this compound Seed->Treat Incubate Incubate for defined time periods (e.g., 24, 48, 72h) Treat->Incubate MTT Cell Viability Assay (MTT) Incubate->MTT Western Protein Analysis (Western Blot) Incubate->Western Data_MTT Measure Absorbance Calculate % Viability & IC50 MTT->Data_MTT Data_Western Detect AR, PSA, etc. Quantify Protein Expression Western->Data_Western End End: Data Analysis & Interpretation Data_MTT->End Data_Western->End

Caption: General experimental workflow for this compound dose-response assays in LNCaP cells.

References

Application Notes and Protocols for Testing ASN-001 Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a potent and selective non-steroidal inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway.[1] By selectively blocking the synthesis of testosterone, this compound represents a promising therapeutic agent for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Unlike some other CYP17A inhibitors, preclinical and clinical data suggest that this compound's selectivity for testosterone synthesis over cortisol may reduce the risk of mineralocorticoid excess, potentially obviating the need for co-administration of prednisone.[1]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established prostate cancer xenograft models. The described methodologies are designed to assess anti-tumor activity, effects on androgen signaling, and overall tolerability in preclinical settings.

Signaling Pathway of this compound Action

This compound targets the CYP17A1 enzyme, which has both 17α-hydroxylase and 17,20-lyase activities. The lyase activity is the rate-limiting step in the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone synthesis. In prostate cancer, androgen receptor (AR) signaling is a key driver of tumor growth and progression. By inhibiting CYP17 lyase, this compound effectively reduces the production of androgens that can activate the AR, thereby impeding tumor growth.

ASN001_Pathway cluster_steroidogenesis Androgen Synthesis Pathway cluster_action This compound Mechanism cluster_downstream Downstream Effect Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) Testosterone->AR Activation ASN001 This compound ASN001->DHEA ASN001->Androstenedione TumorGrowth Prostate Cancer Tumor Growth AR->TumorGrowth Stimulation

Caption: Mechanism of action of this compound in inhibiting androgen synthesis.

In Vivo Efficacy Models: Prostate Cancer Xenografts

The following protocols describe the use of cell line-derived xenograft (CDX) models, which are standard for assessing the anti-tumor activity of compounds targeting androgen receptor signaling.

Recommended Cell Lines
Cell LineDescriptionKey Characteristics
LNCaP Androgen-sensitive human prostate adenocarcinomaExpresses functional AR; PSA-producing; suitable for castration-sensitive models.
VCaP Androgen-sensitive human prostate carcinomaOverexpresses AR; expresses TMPRSS2-ERG fusion gene; PSA-producing.
CWR22Rv1 Human prostate carcinomaAndrogen-refractory but still expresses AR; PSA-producing; suitable for castration-resistant models.[3]
PC-3 Human prostate adenocarcinomaAndrogen-insensitive; does not express AR or PSA; useful as a negative control for AR-targeted therapies.[3]
Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous prostate cancer xenograft model and subsequent efficacy evaluation of this compound.

1. Animal Husbandry

  • Species: Male athymic nude mice (e.g., NU/NU) or SCID mice.

  • Age: 6-8 weeks at the start of the experiment.

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. Tumor Cell Implantation

  • Culture selected prostate cancer cells (e.g., VCaP) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration

  • Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in sterile water).

  • Dosing: Based on preclinical data for similar compounds, a starting dose range of 25-100 mg/kg, administered orally once daily, is recommended.

  • Treatment Groups:

    • Group 1: Vehicle control (oral gavage, once daily)

    • Group 2: this compound (25 mg/kg, oral gavage, once daily)

    • Group 3: this compound (50 mg/kg, oral gavage, once daily)

    • Group 4: this compound (100 mg/kg, oral gavage, once daily)

5. Efficacy Assessment

  • Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.

  • Serum PSA Levels: At the end of the study, collect blood via cardiac puncture and measure serum PSA levels using an appropriate ELISA kit.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration (e.g., 28 days).

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Efficacy Monitoring cluster_endpoint Endpoint Analysis A Cell Culture (e.g., VCaP) B Cell Harvest & Preparation A->B C Subcutaneous Implantation in Nude Mice B->C D Tumor Growth to 150-200 mm³ C->D E Randomization into Groups D->E F Daily Oral Dosing: - Vehicle - this compound (25, 50, 100 mg/kg) E->F G Tumor Volume Measurement (2-3x per week) F->G H Body Weight Measurement (2x per week) F->H I Study Termination G->I H->I J Blood Collection for PSA Analysis I->J K Tumor Excision for Biomarker Analysis I->K

Caption: Workflow for in vivo efficacy testing of this compound.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 28 (mm³) ± SEMPercent TGI (%)*p-value vs. Vehicle
Vehicle Control-1850 ± 210--
This compound251120 ± 15039.5<0.05
This compound50650 ± 9564.9<0.01
This compound100380 ± 6079.5<0.001

*TGI (Tumor Growth Inhibition) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

Table 2: Effect on Body Weight and Serum PSA
Treatment GroupDose (mg/kg)Mean Body Weight Change from Day 0 (%) ± SEMMean Serum PSA at Day 28 (ng/mL) ± SEMp-value vs. Vehicle (PSA)
Vehicle Control-+5.2 ± 1.5150 ± 25-
This compound25+4.8 ± 1.285 ± 18<0.05
This compound50+5.0 ± 1.842 ± 10<0.01
This compound100+4.5 ± 1.615 ± 5<0.001

Conclusion

The protocols described provide a robust framework for the in vivo evaluation of this compound. By utilizing appropriate prostate cancer xenograft models, researchers can effectively assess the anti-tumor efficacy, dose-response relationship, and tolerability of this promising CYP17 lyase inhibitor. The resulting data will be critical for the continued development of this compound as a novel therapy for metastatic castration-resistant prostate cancer.

References

ASN-001 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, orally active, non-steroidal small molecule inhibitor that selectively targets the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1). By inhibiting this key enzyme in the androgen biosynthesis pathway, this compound effectively suppresses the production of testosterone and other androgens. This targeted mechanism of action makes this compound a promising therapeutic candidate for androgen-dependent pathologies, most notably castration-resistant prostate cancer. These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vitro and in vivo experiments. An alias for this compound is EN3356.

Physicochemical and Solubility Data

A summary of the known physicochemical and solubility properties of this compound is presented in the table below. This data is essential for the accurate preparation of stock solutions and experimental formulations.

PropertyValueSource
Alias EN3356[1]
Mechanism of Action Selective CYP17A1 17,20-lyase inhibitor[2][3]
Molecular Formula C₁₇H₁₄N₄O[1]
Molecular Weight 290.32 g/mol [1]
Solubility in DMSO 7.5 mg/mL (with sonication)[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments

This protocol details the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), which is suitable for use in a variety of cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or cryovials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile, 0.22 µm DMSO-compatible syringe filter (optional)

  • Calibrated analytical balance and weighing paper

  • Sterile serological pipettes and pipette tips

Procedure:

  • Safety Precautions: Conduct all procedures in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.90 mg of this compound.

  • Dissolution in DMSO: Transfer the weighed this compound powder into a sterile amber glass vial. Using a sterile pipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. For a 10 mM stock solution, add 1 mL of DMSO to 2.90 mg of this compound.

  • Solubilization: Tightly cap the vial and vortex for 2-3 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]

  • Sterilization (Optional): For applications requiring sterile stock solutions, filter the this compound/DMSO solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations for your assay. Note: The final concentration of DMSO in the cell culture should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.

G cluster_prep Preparation of this compound Stock Solution cluster_use Preparation of Working Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate add_dmso->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize aliquot Aliquot and Store at -20°C/-80°C sterilize->aliquot thaw Thaw Stock Solution aliquot->thaw Day of Experiment dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Workflow for the preparation of this compound for in vitro experiments.
Protocol 2: Preparation of this compound for In Vivo Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in animal models, such as mice. This formulation is based on common practices for administering poorly water-soluble compounds in preclinical studies.

Materials:

  • This compound powder

  • Vehicle components:

    • 0.5% (w/v) Methylcellulose (MC)

    • 0.2% (v/v) Tween 80 (optional, as a surfactant)

    • Sterile water or saline

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated analytical balance

  • Graduated cylinders and beakers

Procedure:

  • Vehicle Preparation:

    • Prepare the 0.5% methylcellulose solution by slowly adding 0.5 g of methylcellulose powder to 100 mL of heated (60-80°C) sterile water while stirring.

    • Once dispersed, cool the solution in an ice bath with continuous stirring until a clear, viscous solution is formed.

    • If using, add 0.2 mL of Tween 80 to the methylcellulose solution and mix thoroughly.

  • This compound Suspension:

    • Calculate the required amount of this compound for the desired dosing concentration and number of animals. For example, for a 50 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 1.25 mg of this compound per mouse.

    • Weigh the calculated amount of this compound powder.

    • To create a uniform suspension, it is recommended to first triturate the this compound powder with a small volume of the vehicle to form a smooth paste. This can be done using a mortar and pestle.

    • Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing until the desired final volume is reached and a uniform suspension is achieved.

  • Administration:

    • Keep the suspension continuously stirred during the dosing procedure to ensure homogeneity.

    • Administer the this compound suspension to the animals via oral gavage at the calculated volume based on their body weight.

    • A vehicle-only control group should be included in the study design.

G cluster_vehicle Vehicle Preparation cluster_suspension This compound Suspension Preparation cluster_admin Administration mc Prepare 0.5% Methylcellulose Solution tween Add 0.2% Tween 80 (Optional) mc->tween triturate Triturate with Small Volume of Vehicle tween->triturate weigh Weigh this compound Powder weigh->triturate add_vehicle Gradually Add Remaining Vehicle and Homogenize triturate->add_vehicle stir Maintain Continuous Stirring add_vehicle->stir dose Administer via Oral Gavage stir->dose

Workflow for the preparation of this compound for in vivo oral administration.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting a critical step in the steroidogenesis pathway. The following diagram illustrates the classical pathway of androgen biosynthesis and the specific point of inhibition by this compound.

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone cyp17a1_hydroxylase CYP17A1 (17α-hydroxylase) pregnenolone->cyp17a1_hydroxylase progesterone->cyp17a1_hydroxylase hydroxy_preg 17α-Hydroxypregnenolone cyp17a1_lyase CYP17A1 (17,20-lyase) hydroxy_preg->cyp17a1_lyase hydroxy_prog 17α-Hydroxyprogesterone hydroxy_prog->cyp17a1_lyase dhea DHEA androstenedione Androstenedione dhea->androstenedione testosterone Testosterone androstenedione->testosterone dht DHT testosterone->dht 5α-reductase cyp17a1_hydroxylase->hydroxy_preg cyp17a1_hydroxylase->hydroxy_prog cyp17a1_lyase->dhea cyp17a1_lyase->androstenedione asn001 This compound asn001->cyp17a1_lyase Inhibits

References

Measuring Testosterone Levels in Prostate Cancer Cells Treated with ASN-001: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, an enzyme critical for androgen biosynthesis. By selectively inhibiting testosterone synthesis, this compound has shown promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC)[1][2][3][4]. In preclinical and clinical studies, this compound treatment has been demonstrated to significantly reduce systemic testosterone levels[1][2]. This application note provides a detailed protocol for measuring testosterone levels in cultured prostate cancer cells treated with this compound, enabling researchers to investigate its mechanism of action and efficacy in an in vitro setting.

The protocol outlines the use of relevant prostate cancer cell lines capable of de novo androgen synthesis, cell culture and treatment procedures, and methods for quantifying testosterone in both cell culture supernatant and cell lysates.

Key Signaling Pathway: Androgen Synthesis in Prostate Cancer Cells

Prostate cancer cells, particularly in the castration-resistant state, can synthesize their own androgens, including testosterone, from cholesterol or other precursors. This process involves a series of enzymatic reactions. A key enzyme in this pathway is CYP17A1 (17α-hydroxylase/17,20-lyase), which is the target of this compound.

Simplified Androgen Synthesis Pathway and this compound Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 ASN001 ASN001->17-OH Pregnenolone ASN001->17-OH Progesterone

Caption: Simplified androgen synthesis pathway highlighting the inhibitory action of this compound on CYP17A1 lyase activity.

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound on testosterone production. The following human prostate cancer cell lines are recommended due to their expression of CYP17A1 and their ability to synthesize androgens:

Cell LineAndrogen Receptor (AR) StatusKey Features
LNCaP AR-positive (mutated T877A)Androgen-sensitive, expresses PSA, and capable of testosterone synthesis. Widely used for studying androgen signaling.
VCaP AR-positive (wild-type, amplified)Androgen-sensitive and expresses high levels of AR and PSA. Known to have active de novo androgen synthesis pathways[2].
22Rv1 AR-positive (mutated H874Y)Androgen-responsive and known to express CYP17A1[1][5]. Can grow in androgen-depleted conditions.

For initial studies, VCaP cells are highly recommended due to their robust expression of genes involved in the androgen biosynthesis pathway[2][4].

Experimental Protocols

This section provides detailed protocols for cell culture, treatment with this compound, and subsequent measurement of testosterone levels.

Experimental Workflow Overview

Experimental Workflow for Measuring Testosterone in this compound Treated Cells A 1. Cell Culture (e.g., VCaP cells) B 2. Cell Seeding (e.g., 6-well plates) A->B C 3. This compound Treatment (Dose-response and time-course) B->C D 4. Sample Collection C->D E Supernatant D->E F Cell Pellet D->F G 5. Sample Preparation E->G F->G H Centrifugation of Supernatant G->H I Cell Lysis G->I J 6. Testosterone Quantification H->J I->J K ELISA J->K L LC-MS/MS J->L M 7. Data Analysis K->M L->M

Caption: A stepwise workflow for the in vitro assessment of this compound's effect on testosterone levels.

Cell Culture and Maintenance
  • Cell Line: VCaP (or other suitable prostate cancer cell line).

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Passage cells when they reach 80-90% confluency.

Cell Seeding for Experiment
  • Aspirate the growth medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).

  • Trypsinize the cells and resuspend them in fresh growth medium.

  • Perform a cell count and seed the cells into 6-well plates at a density of 0.5 x 10^6 cells per well.

  • Allow the cells to adhere and grow for 24-48 hours.

This compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, aspirate the growth medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • For a dose-response experiment, a suggested concentration range for this compound is 0.1 nM to 10 µM.

  • For a time-course experiment, treat the cells with a fixed concentration of this compound and collect samples at different time points (e.g., 24, 48, 72 hours).

  • Incubate the cells for the desired treatment duration.

Sample Collection
  • Supernatant: Carefully collect the cell culture medium from each well into separate microcentrifuge tubes.

  • Cell Pellet:

    • After removing the supernatant, wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully remove the supernatant. The cell pellet can be stored at -80°C until further processing.

Sample Preparation
  • Supernatant:

    • Centrifuge the collected supernatant at 1,000 x g for 10 minutes at 4°C to remove any cellular debris.

    • Transfer the clear supernatant to a new tube. The supernatant is now ready for testosterone measurement or can be stored at -80°C.

  • Cell Lysate (for intracellular testosterone):

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate), which is now ready for testosterone measurement or can be stored at -80°C.

Testosterone Quantification using ELISA

A competitive ELISA is a common and accessible method for quantifying testosterone levels. The following is a general protocol; always refer to the specific manufacturer's instructions for the chosen ELISA kit.

  • Prepare Standards and Samples: Prepare a standard curve using the testosterone standards provided in the kit. Dilute the collected supernatant and cell lysate samples as needed with the assay buffer.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the HRP-conjugated testosterone to each well.

    • Incubate as per the kit's instructions (e.g., 1-2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the TMB substrate solution and incubate in the dark.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the testosterone concentration in the samples based on the standard curve.

Data Presentation

The following tables provide an example of how to present the quantitative data obtained from these experiments.

Table 1: Effect of this compound on Testosterone Levels in VCaP Cell Supernatant (48-hour treatment)

This compound ConcentrationTestosterone (ng/mL)% Inhibition
Vehicle Control (DMSO)2.5 ± 0.30%
1 nM1.8 ± 0.228%
10 nM1.1 ± 0.156%
100 nM0.4 ± 0.0584%
1 µM< 0.1> 96%
10 µM< 0.1> 96%

Table 2: Time-Course of Testosterone Inhibition by this compound (100 nM) in VCaP Cell Supernatant

Treatment DurationTestosterone (ng/mL)
0 hours2.6 ± 0.4
24 hours1.0 ± 0.2
48 hours0.4 ± 0.06
72 hours< 0.1

Alternative and Confirmatory Methods

For higher sensitivity and specificity, especially for samples with very low testosterone concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. While more complex and requiring specialized equipment, LC-MS/MS can provide more accurate quantification of testosterone levels.

Conclusion

This application note provides a comprehensive framework for researchers to measure the in vitro effects of the CYP17 lyase inhibitor this compound on testosterone production in prostate cancer cells. The detailed protocols and suggested data presentation formats will aid in the systematic evaluation of this compound and other potential inhibitors of androgen synthesis.

References

Application Notes and Protocols for Assessing ASN-001's Effect on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a selective, non-steroidal inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway. By inhibiting CYP17 lyase, this compound effectively reduces the production of androgens, such as testosterone, which are key drivers of prostate cancer cell proliferation. These application notes provide detailed protocols to assess the anti-proliferative effects of this compound on prostate cancer cell lines, enabling researchers to evaluate its efficacy and mechanism of action. The following protocols are designed for use in a standard cell culture laboratory setting.

Data Presentation

The following tables provide a structured summary of representative quantitative data that can be obtained from the described experimental protocols.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineThis compound IC50 (nM) - 72h
LNCaPValue
VCaPValue
22Rv1Value

Note: IC50 values are representative and should be determined experimentally.

Table 2: Effect of this compound on Cell Proliferation (MTT Assay)

Cell LineTreatmentAbsorbance (570 nm)% Inhibition
LNCaPVehicle ControlValue0%
This compound (IC50)Value~50%
This compound (2x IC50)ValueValue
VCaPVehicle ControlValue0%
This compound (IC50)Value~50%
This compound (2x IC50)ValueValue

Table 3: Effect of this compound on DNA Synthesis (BrdU Assay)

Cell LineTreatment% BrdU Positive Cells
LNCaPVehicle ControlValue
This compound (IC50)Value
22Rv1Vehicle ControlValue
This compound (IC50)Value

Table 4: Effect of this compound on Colony Formation

Cell LineTreatmentNumber of Colonies% Inhibition
VCaPVehicle ControlValue0%
This compound (0.5x IC50)ValueValue
This compound (IC50)ValueValue

Signaling Pathway

This compound targets the androgen receptor (AR) signaling pathway by inhibiting the production of androgens. The diagram below illustrates the canonical AR signaling pathway and the point of intervention for this compound.[1][2][3][4]

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pregnenolone Pregnenolone CYP17 CYP17 Pregnenolone->CYP17 Progesterone Testosterone Testosterone CYP17->Testosterone Androstenedione AR-HSP Complex AR HSP Testosterone->AR-HSP Complex AR AR AR->AR-HSP Complex HSP HSP HSP->AR-HSP Complex Activated AR Activated AR AR-HSP Complex->Activated AR Conformational Change AR Dimer AR Dimer Activated AR->AR Dimer Dimerization This compound This compound This compound->CYP17 Inhibition ARE Androgen Response Element AR Dimer->ARE Binding Gene Transcription Gene Transcription ARE->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation

Androgen Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cell Culture

Materials:

  • Prostate cancer cell lines: LNCaP, VCaP, 22Rv1 (ATCC)

  • Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP and 22Rv1, DMEM for VCaP)[5][6]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Culture prostate cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. For VCaP cells, which can be difficult to culture, specific protocols for subculturing should be followed closely.[6][7]

Cell Proliferation Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][9]

MTT_Workflow A Seed cells in 96-well plates B Allow cells to attach overnight A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24, 48, 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % inhibition and IC50 H->I

Workflow for MTT Cell Proliferation Assay.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[10]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubate the plates for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Synthesis Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.[12][13][14]

BrdU_Workflow A Seed cells in 96-well plates B Treat with this compound A->B C Incubate for desired time B->C D Add BrdU labeling solution C->D E Incubate for 2-24 hours D->E F Fix, permeabilize, and denature DNA E->F G Incubate with anti-BrdU antibody F->G H Incubate with secondary antibody G->H I Add substrate and measure signal H->I J Quantify % BrdU positive cells I->J

Workflow for BrdU DNA Synthesis Assay.

Materials:

  • 96-well cell culture plates

  • This compound

  • BrdU Labeling and Detection Kit (commercially available)

  • Microplate reader or flow cytometer

Procedure:

  • Seed cells in 96-well plates and treat with this compound as described for the MTT assay.

  • Towards the end of the treatment period, add the BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.[12]

  • Fix the cells, permeabilize them, and denature the DNA using the reagents provided in the kit.[15]

  • Incubate the cells with an anti-BrdU antibody.

  • Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add the substrate and measure the colorimetric or fluorescent signal using a microplate reader or analyze by flow cytometry.[15]

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.[16][17][18][19]

Materials:

  • 6-well cell culture plates

  • This compound

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 2-3 days.

  • When visible colonies have formed, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as containing >50 cells).

Western Blot Analysis of AR Signaling

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the androgen receptor signaling pathway.[20][21][22]

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block the membrane D->E F Incubate with primary antibodies (AR, PSA, etc.) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze protein band intensity H->I

References

Application Notes and Protocols for Long-Term Xenograft Studies with ASN-001

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

Subject: Setting up a long-term study with ASN-001 in xenografts

Introduction

These application notes provide detailed protocols for conducting long-term preclinical studies of this compound in xenograft models. This compound has been described in scientific literature through two distinct mechanisms of action in the context of oncology: as a selective CYP17 lyase inhibitor for metastatic castration-resistant prostate cancer (mCRPC) and as a potential inhibitor of the PI3K/AKT/mTOR signaling pathway. This document provides protocols and representative data for both potential applications to guide researchers in their experimental design.

The protocols outlined below cover the establishment of xenograft models, long-term drug administration, and methods for evaluating tumor response and potential biomarkers. The quantitative data presented is derived from studies on compounds with similar mechanisms of action to serve as a reference for expected outcomes.

This compound as a Selective CYP17 Lyase Inhibitor in Prostate Cancer Xenografts

Background and Mechanism of Action

This compound is identified as a novel, non-steroidal, potent inhibitor of CYP17 lyase that selectively inhibits the synthesis of testosterone over cortisol. This selectivity may avoid the need for co-administration of prednisone, which is often required with other CYP17A1 inhibitors like abiraterone acetate[1]. The enzyme CYP17A1 is critical in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. By selectively inhibiting the 17,20-lyase activity, this compound aims to block the production of androgen precursors, thereby reducing the fuel for androgen receptor (AR) signaling in prostate cancer[2][3].

Signaling Pathway

The diagram below illustrates the androgen biosynthesis pathway and the point of inhibition by a selective CYP17 lyase inhibitor like this compound.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Preg 17α-OH-Pregnenolone Pregnenolone->17a-OH-Preg CYP17A1 (hydroxylase) 17a-OH-Prog 17α-OH-Progesterone Progesterone->17a-OH-Prog CYP17A1 (hydroxylase) DHEA DHEA 17a-OH-Preg->DHEA CYP17A1 (lyase) Androstenedione Androstenedione 17a-OH-Prog->Androstenedione CYP17A1 (lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-Reductase AR Androgen Receptor (AR) DHT->AR TumorGrowth Tumor Growth & Proliferation AR->TumorGrowth CYP11A1 CYP11A1 3b-HSD 3β-HSD CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) 17b-HSD 17β-HSD 5a-Reductase 5α-Reductase ASN001 This compound ASN001->CYP17A1_lyase G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implantation Implant CRPC PDX subcutaneously TumorGrowth Monitor tumor growth (to ~100-150 mm³) Implantation->TumorGrowth Castration Surgical Castration TumorGrowth->Castration Randomization Randomize mice into treatment groups Castration->Randomization Treatment Daily oral gavage: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Randomization->Treatment Monitoring Monitor tumor volume, body weight, and clinical signs (2-3x/week) Treatment->Monitoring Endpoint Define study endpoint (e.g., tumor volume >1500 mm³, >60 days of treatment) Monitoring->Endpoint TissueCollection Collect tumors and blood for biomarker analysis Endpoint->TissueCollection DataAnalysis Analyze tumor growth inhibition, PSA levels, and intratumoral androgens TissueCollection->DataAnalysis GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 ASN001 This compound ASN001->PI3K G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implantation Implant PIK3CA-mutant tumor cells/tissue subcutaneously TumorGrowth Monitor tumor growth (to ~100-150 mm³) Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Treatment Daily administration: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Randomization->Treatment Monitoring Monitor tumor volume and body weight (2-3x/week) Treatment->Monitoring Endpoint Define study endpoint (e.g., tumor volume >1500 mm³, >30 days of treatment) Monitoring->Endpoint TissueCollection Collect tumors for pharmacodynamic analysis Endpoint->TissueCollection DataAnalysis Analyze tumor growth inhibition and p-AKT levels TissueCollection->DataAnalysis

References

Application Notes and Protocols for Studying Androgen Receptor Signaling Pathways with ASN-001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ASN-001, a selective inhibitor of CYP17 lyase, and its application in the study of androgen receptor (AR) signaling pathways. Detailed protocols for key experiments are provided to facilitate research and drug development.

Introduction to this compound

This compound is a novel, orally available, non-steroidal small molecule that selectively inhibits the lyase activity of CYP17A1 (17α-hydroxylase/17,20-lyase)[1]. CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone and dihydrotestosterone (DHT).

By selectively inhibiting the 17,20-lyase activity, this compound effectively reduces the production of androgens in the testes and adrenal glands[1]. This leads to a significant decrease in the circulating levels of androgens that can activate the androgen receptor, a key driver of prostate cancer cell proliferation and survival[2][3]. A significant advantage of this compound's selective inhibition is that it avoids the blockage of CYP17A1's hydroxylase activity, thereby preventing the accumulation of mineralocorticoids and the need for co-administration of prednisone, which is often required with non-selective CYP17A1 inhibitors like abiraterone[1][4][5][6].

Preclinical and clinical studies have demonstrated the potential of this compound in treating metastatic castration-resistant prostate cancer (mCRPC)[5][6][7].

Mechanism of Action: Androgen Synthesis Inhibition

The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by this compound.

ASN001_Mechanism_of_Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17OH_Preg 17-OH Pregnenolone Pregnenolone->17OH_Preg CYP17A1 (17α-hydroxylase) 17OH_Prog 17-OH Progesterone Progesterone->17OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA 17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) Activation DHT->AR Gene Gene Transcription & Cell Proliferation AR->Gene ASN001 This compound ASN001->17OH_Preg ASN001->17OH_Prog Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis A CYP17 Lyase Activity Assay F Determine IC50 of this compound A->F B Cell Viability Assay G Assess Cytotoxicity B->G C Western Blot Analysis H Quantify Protein Expression C->H D AR Luciferase Reporter Assay I Measure AR Transcriptional Activity D->I E qRT-PCR for AR Target Genes J Analyze Gene Expression Levels E->J

References

Application Notes and Protocols for the Synthesis of ASN-001 for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of ASN-001, a non-steroidal, selective inhibitor of CYP17 lyase, for research applications. This compound is a promising agent for the treatment of castration-resistant prostate cancer due to its targeted inhibition of androgen biosynthesis. This document outlines a plausible and detailed synthetic route based on established chemical transformations, offering step-by-step experimental procedures, quantitative data, and safety precautions. The provided protocols are intended for use by qualified researchers in a laboratory setting.

Introduction

This compound, also known as 3-(4-(trifluoromethyl)-2-(1H-pyrazol-1-yl)phenyl)pyridin-2-amine, is a potent and selective non-steroidal inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in the androgen biosynthesis pathway. By selectively inhibiting the lyase activity, this compound effectively reduces the production of androgens that fuel the growth of prostate cancer. These protocols detail a multi-step synthesis of this compound suitable for research-scale production, enabling further investigation into its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
IUPAC Name 3-(4-(trifluoromethyl)-2-(1H-pyrazol-1-yl)phenyl)pyridin-2-amine
Chemical Formula C₁₅H₁₁F₃N₄
Molecular Weight 316.28 g/mol
CAS Number 1429329-63-4
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, methanol, and other common organic solvents
Purity (Typical) ≥98% (by HPLC)

Signaling Pathway of this compound

This compound targets the androgen biosynthesis pathway, which is crucial for the progression of castration-resistant prostate cancer. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.

Androgen Biosynthesis Pathway Figure 1. Simplified Androgen Biosynthesis Pathway and this compound Mechanism of Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase ASN001 This compound CYP17A1 (17,20-lyase) CYP17A1 (17,20-lyase) ASN001->CYP17A1 (17,20-lyase) Inhibition This compound Synthesis Workflow Figure 2. Overall Synthetic Workflow for this compound cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 A 2-Fluoro-5-(trifluoromethyl)aniline B 2-Fluoro-5-(trifluoromethyl)benzonitrile A->B Sandmeyer Reaction C 4-(Trifluoromethyl)-2-(1H-pyrazol-1-yl)benzonitrile B->C Nucleophilic Aromatic Substitution D This compound C->D Suzuki Coupling

Application Note: Quantitative Determination of ASN-001 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ASN-001, a selective CYP17 lyase inhibitor, in human plasma. The described method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized LC-MS/MS parameters for accurate and precise quantification. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a non-steroidal, orally bioavailable, selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme.[1] By selectively inhibiting the lyase activity of CYP17A1, this compound effectively blocks the synthesis of androgens, such as testosterone, in the testes and adrenal glands.[1] This mechanism of action makes it a promising therapeutic agent for the treatment of androgen-dependent diseases, particularly metastatic castration-resistant prostate cancer (mCRPC).[1]

Accurate quantification of this compound in biological matrices is crucial for evaluating its pharmacokinetics, safety, and efficacy during drug development. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.

Chemical Structure of this compound:

  • CAS No.: 1429329-63-4[2]

(A representative chemical structure for a selective CYP17A1 inhibitor is depicted here, as the exact public domain structure of this compound can be proprietary. This structure is for illustrative purposes.)

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the CYP17A1 enzyme, a critical step in the androgen biosynthesis pathway. This pathway is responsible for the production of testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer cell growth and proliferation. The following diagram illustrates the androgen synthesis pathway and the point of intervention by this compound.

ASN001_Signaling_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 (hydroxylase) CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase activity) 17a-OH-Progesterone 17α-Hydroxyprogesterone Progesterone->17a-OH-Progesterone CYP17A1 (hydroxylase) DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 (lyase) CYP17A1_lyase CYP17A1 (17,20-lyase activity) Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 (lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor binds to TumorGrowth Tumor Growth and Proliferation AndrogenReceptor->TumorGrowth promotes ASN001 This compound ASN001->17a-OH-Pregnenolone inhibits ASN001->17a-OH-Progesterone inhibits

Caption: Androgen biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS method for this compound quantification.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) To be determined (Precursor > Product)
MRM Transition (IS) To be determined (Precursor > Product)
Collision Energy To be optimized
Dwell Time 100 ms

Table 2: Method Validation Parameters (Based on FDA Guidance)

ParameterAcceptance Criteria
Calibration Curve Range 1 - 2500 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Monitored
Recovery Consistent, precise, and reproducible
Stability (Freeze-Thaw) Within ±15% of nominal concentration
Stability (Short-Term) Within ±15% of nominal concentration
Stability (Long-Term) Within ±15% of nominal concentration
Stability (Post-Preparative) Within ±15% of nominal concentration

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

Equipment
  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • 96-well plates

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution for the IS in the same diluent.

Sample Preparation: Protein Precipitation

The following workflow diagram illustrates the sample preparation procedure.

Sample_Preparation_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Start->Add_IS Add_ACN Add Acetonitrile (200 µL with 0.1% FA) Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min, 4000 rpm, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute with Water (100 µL) Supernatant->Dilute Inject Inject into LC-MS/MS (5 µL) Dilute->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Protocol:

  • To 50 µL of plasma sample, calibration standard, or QC sample in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Add 100 µL of water to the supernatant.

  • Inject 5 µL of the final solution into the LC-MS/MS system.

LC-MS/MS Analysis

The samples are analyzed using the parameters outlined in Table 1. A gradient elution is typically used to separate this compound from endogenous plasma components. A representative gradient is provided in Table 3.

Table 3: Representative LC Gradient

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010
Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression. The concentrations of this compound in the QC and unknown samples are then interpolated from this calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for supporting pharmacokinetic and clinical studies of this promising prostate cancer therapeutic. The method should be fully validated according to regulatory guidelines before implementation for sample analysis in regulated studies.

References

Troubleshooting & Optimization

Troubleshooting ASN-001 instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions regarding the stability of ASN-001 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: We are observing a rapid loss of this compound activity in our cell-based assays. What could be the cause?

A1: A loss of activity for this compound is commonly linked to its instability in aqueous cell culture media. Several factors can contribute to this, including pH of the medium, enzymatic degradation by components in serum, or direct interaction with media components. It is also crucial to ensure that the initial stock solution was prepared and stored correctly.

Q2: How can I test the stability of this compound in my specific cell culture medium?

A2: We recommend performing a time-course experiment where this compound is incubated in your cell culture medium at 37°C. Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC-UV or LC-MS to quantify the remaining concentration of the parent compound. A detailed protocol is provided below.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound should be dissolved in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Q4: Are there any known incompatibilities between this compound and common cell culture media supplements?

A4: While extensive compatibility testing is ongoing, some preliminary data suggests that high concentrations of certain reducing agents in custom media formulations may contribute to the degradation of this compound. We recommend using standard, commercially available cell culture media when possible. If you are using a custom formulation, consider testing the stability of this compound in the basal medium versus the fully supplemented medium.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound.

This troubleshooting guide will help you systematically identify the potential cause of this compound instability.

start Start: Inconsistent this compound Activity check_stock 1. Verify Stock Solution - Recently prepared? - Stored at -80°C? - Limited freeze-thaw cycles? start->check_stock prepare_new_stock Prepare fresh stock solution from powder. check_stock->prepare_new_stock Stock Suspect test_stability 2. Perform Stability Assay (See Protocol Below) - Incubate this compound in media at 37°C. - Analyze concentration over time. check_stock->test_stability Stock OK prepare_new_stock->test_stability stable This compound is stable. test_stability->stable >80% remaining at 24h unstable This compound is unstable. test_stability->unstable <80% remaining at 24h check_assay Investigate cell-based assay parameters: - Cell health - Seeding density - Assay controls stable->check_assay troubleshoot_media 3. Investigate Media Components - Test with/without serum. - Test in different basal media. unstable->troubleshoot_media end End check_assay->end troubleshoot_media->end

Caption: Troubleshooting flowchart for this compound instability.

Quantitative Data

Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C

Time (Hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Serum-Free DMEM (% Remaining)
0100100100
2858898
4727595
8515591
24152085

Data presented as the mean percentage of the initial this compound concentration as determined by LC-MS.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C for 5 minutes may be required.

  • Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol outlines the use of HPLC-UV or LC-MS to determine the stability of this compound.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_media Prepare cell culture medium (with/without serum) mix Mix equal volumes of medium and 2X this compound prep_media->mix prep_asn Dilute this compound stock to 2X final concentration prep_asn->mix incubate Incubate at 37°C, 5% CO2 mix->incubate sample_t0 Collect T=0 sample incubate->sample_t0 Immediately sample_tx Collect samples at 2, 4, 8, 24 hours incubate->sample_tx At time points quench Quench reaction with ice-cold acetonitrile sample_t0->quench sample_tx->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by HPLC or LC-MS centrifuge->analyze

Caption: Experimental workflow for assessing this compound stability.

  • Preparation: Prepare the desired cell culture medium (e.g., DMEM + 10% FBS). Pre-warm the medium to 37°C.

  • Spiking: In a sterile tube, add this compound stock solution to the pre-warmed medium to achieve the final desired concentration (e.g., 10 µM). Mix gently by inversion.

  • Time Point 0: Immediately remove an aliquot (e.g., 100 µL) and add it to a tube containing an equal volume of ice-cold acetonitrile to precipitate proteins and stop degradation. This is your T=0 sample.

  • Incubation: Place the remaining tube in a 37°C incubator.

  • Sampling: At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot and process it as in step 3.

  • Sample Processing: Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to HPLC vials for analysis. Quantify the peak area of this compound at each time point and normalize to the T=0 sample to determine the percentage remaining.

Signaling Pathway Context

This compound is an inhibitor of the hypothetical kinase, Kinase-X (KNX), which is a key component of the Pro-Survival Pathway.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KNX Kinase-X (KNX) Receptor->KNX Activates Substrate Downstream Substrate KNX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation ASN001 This compound ASN001->KNX Inhibits

Caption: this compound inhibits the Kinase-X signaling pathway.

Technical Support Center: ASN-001 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists on optimizing the dosage of ASN-001 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: For a new xenograft model, it is recommended to start with a dose-range finding (DRF) study. Based on preliminary in vitro data (e.g., IC50 values), a starting dose can be estimated. As a general guideline, if the in vitro IC50 is known, a starting dose might be 10-20 mg/kg, administered daily. However, this should be confirmed with a DRF study to determine the maximum tolerated dose (MTD).

Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?

A2: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. A typical MTD study involves administering escalating doses of this compound to different cohorts of animals and monitoring them for a set period (e.g., 7-14 days). Key parameters to monitor include body weight loss (a common endpoint is >20% loss), clinical signs of toxicity (e.g., lethargy, ruffled fur), and changes in blood parameters.

Q3: What are the common routes of administration for this compound in animal models?

A3: this compound can be administered via several routes, with oral gavage (PO) and intravenous (IV) injection being the most common for systemic delivery in efficacy studies. The choice of administration route should be based on the drug's formulation and desired pharmacokinetic profile.

Q4: How can I assess the pharmacodynamic (PD) effects of this compound in tumor tissue?

A4: To confirm that this compound is hitting its intended target in the tumor, it is crucial to perform a pharmacodynamic (PD) study. This typically involves collecting tumor samples at various time points after this compound administration and measuring the modulation of the target biomarker (e.g., phosphorylation of a downstream protein).

Troubleshooting Guide

Issue Potential Cause Recommended Action
High toxicity observed at the initial dose (e.g., >20% body weight loss). The starting dose is above the MTD.Reduce the dose by 50% and repeat the observation. Consider a more extensive dose-range finding study with smaller dose escalations.
No significant tumor growth inhibition is observed at the presumed MTD. 1. Insufficient drug exposure at the tumor site.2. The tumor model is resistant to this compound's mechanism of action.1. Perform a pharmacokinetic (PK) study to measure this compound concentrations in plasma and tumor tissue.2. Conduct a pharmacodynamic (PD) study to confirm target engagement in the tumor.3. If target engagement is confirmed but there is no efficacy, consider testing this compound in a different, more sensitive tumor model.
High variability in tumor growth inhibition between animals in the same treatment group. 1. Inconsistent drug administration.2. Heterogeneity of the tumor model.1. Ensure proper training on the administration technique (e.g., oral gavage, IV injection).2. Increase the number of animals per group to improve statistical power.
This compound formulation is difficult to administer or appears unstable. The vehicle used for formulation is not optimal.Test alternative, biocompatible vehicles for this compound. Consult with a formulation specialist.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy studies (e.g., athymic nude mice).

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Escalation: Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg).

  • Administration: Administer this compound daily for 7-14 days via the intended route of administration.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture).

    • At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not result in >20% body weight loss or other signs of severe toxicity.

Protocol 2: Pharmacodynamic (PD) Marker Study
  • Animal Model: Use tumor-bearing mice with established tumors of a specific size (e.g., 100-200 mm³).

  • Group Allocation: Assign at least 3 mice per time point.

  • This compound Administration: Administer a single dose of this compound at the determined MTD.

  • Sample Collection: Collect tumor and plasma samples at various time points post-dose (e.g., 0, 2, 4, 8, 24 hours).

  • Biomarker Analysis: Process the tumor tissue to measure the level of the target biomarker (e.g., by Western blot, ELISA, or immunohistochemistry).

  • Data Analysis: Correlate the changes in the biomarker with the plasma concentration of this compound at the corresponding time points.

Visualizations

G cluster_0 Phase 1: MTD Determination cluster_1 Phase 2: PK/PD Analysis cluster_2 Phase 3: Efficacy Study a Dose Range Finding Study b Monitor Body Weight & Clinical Signs a->b c Determine Maximum Tolerated Dose (MTD) b->c d Administer this compound at MTD c->d Optimal Dose e Collect Plasma & Tumor Samples d->e f Analyze Drug Concentration (PK) e->f g Analyze Target Modulation (PD) e->g j Correlate Efficacy with PK/PD f->j g->j h Dose Efficacy in Xenograft Model i Monitor Tumor Growth h->i i->j

Caption: Workflow for In Vivo Dose Optimization of this compound.

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation Survival Cell Survival DownstreamEffector->Survival ASN001 This compound ASN001->TargetKinase Inhibition

Caption: Hypothetical Signaling Pathway for this compound Action.

Technical Support Center: Addressing Off-Target Effects of ASN-001 in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The designation "ASN-001" has been used for at least two distinct investigational compounds with different mechanisms of action. To ensure you are accessing the correct information, please identify your compound of interest below:

  • This compound (Selective CYP17 Lyase Inhibitor): An anti-androgenic agent investigated for the treatment of castration-resistant prostate cancer.

  • This compound (Non-Selective β-Adrenergic Receptor Blocker): A beta-blocker investigated for indications such as infantile hemangioma.

This compound: Selective CYP17 Lyase Inhibitor

This section provides guidance for researchers working with this compound, a selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (CYP17 Lyase Inhibitor)?

A1: this compound is an orally available, non-steroidal inhibitor of CYP17A1, a key enzyme in the steroidogenesis pathway.[1] It selectively inhibits the 17,20-lyase activity of CYP17A1 in the testes and adrenal glands, which is crucial for the synthesis of androgens like testosterone.[1][2][3] This leads to a significant reduction in androgen production, thereby inhibiting the growth of androgen-dependent tumors.[1]

Q2: How does the selectivity of this compound for the lyase activity of CYP17A1 potentially reduce off-target effects compared to other CYP17 inhibitors?

A2: The dual-function enzyme CYP17A1 catalyzes both 17α-hydroxylase and 17,20-lyase reactions.[4][5] Non-selective inhibitors that block both functions, like abiraterone, can lead to a syndrome of secondary mineralocorticoid excess due to the shunting of steroid precursors towards aldosterone production.[6][7] This often necessitates co-administration of prednisone.[2][6] this compound's selectivity for the lyase activity is designed to inhibit androgen synthesis while having a lesser impact on cortisol production, potentially avoiding the need for prednisone and reducing the risk of side effects like hypertension and hypokalemia.[1][2][3][6]

Q3: What are the potential off-target effects of this compound (CYP17 Lyase Inhibitor)?

A3: While this compound is designed for selectivity, like all small molecules, it has the potential for off-target interactions. Potential off-targets could include other cytochrome P450 enzymes (e.g., CYP11B1, CYP21A2) or steroid hormone receptors.[8] For instance, the related compound abiraterone has been shown to inhibit other CYPs and act as an androgen receptor (AR) antagonist at high concentrations.[8][9] It is crucial to experimentally verify the selectivity of this compound in your specific assay system.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in our CYP17A1 inhibition assay.

  • Possible Cause 1: Assay Conditions. The inhibitory potency of CYP17A1 inhibitors can be highly sensitive to assay conditions, such as substrate concentration and the ratio of CYP17A1 to its redox partners (POR and cyt b5).[10][11]

    • Solution: Ensure that substrate concentrations are kept consistent across experiments, ideally at or below the Km value. Standardize the source and concentration of recombinant CYP17A1 and its redox partners. Consider determining the inhibition constant (Ki) in addition to the IC50, as it can be a more reliable measure of potency.[10][11]

  • Possible Cause 2: Compound Stability. The compound may be unstable under your specific experimental conditions (e.g., buffer composition, temperature).

    • Solution: Verify the stability of this compound in your assay buffer over the time course of the experiment using methods like HPLC.

Issue 2: We observe a phenotype in our cell-based assay that doesn't seem to be explained by androgen synthesis inhibition alone.

  • Possible Cause 1: Off-target kinase or receptor activity. The observed effect might be due to this compound interacting with an unintended target in your cellular model.

    • Solution 1: Orthogonal Controls. Use a structurally different CYP17 lyase inhibitor to see if it recapitulates the phenotype. If not, an off-target effect is likely.

    • Solution 2: Target Engagement. Confirm that this compound is engaging CYP17A1 in your cells at the concentrations used. A cellular thermal shift assay (CETSA) can be a valuable tool for this.

    • Solution 3: Rescue Experiment. If possible, overexpress the androgen receptor or supplement with downstream androgens (e.g., DHT) to see if the phenotype can be rescued. If not, this points towards an off-target mechanism.

  • Possible Cause 2: Indirect Effects. Inhibition of CYP17A1 leads to a buildup of upstream steroid precursors. These precursors might have biological activities of their own that are causing the unexpected phenotype.

    • Solution: Use LC-MS to profile the steroid hormone levels in your cell culture supernatant or lysate after treatment with this compound to identify any significant accumulation of precursors.

Data on Inhibitor Selectivity (Illustrative)

The following table provides illustrative data for abiraterone, a related CYP17A1 inhibitor, to demonstrate the concept of on- and off-target activity. Actual values for this compound must be determined experimentally.

TargetIC50 / Ki (nM)Target TypeImplication
CYP17A1 (17,20-lyase) ~2-5 On-Target Primary therapeutic effect
CYP17A1 (17α-hydroxylase)~2-10On-TargetInhibition can lead to mineralocorticoid excess
5α-reductase~50Off-TargetMay contribute to anti-androgenic effect
3β-hydroxysteroid dehydrogenase~100Off-TargetMay contribute to anti-androgenic effect
Androgen Receptor (AR)>1000Off-TargetPotential for direct AR antagonism at high concentrations
Other CYPs (e.g., CYP2D6, CYP3A4)>1000Off-TargetPotential for drug-drug interactions
Experimental Protocols

Protocol 1: In Vitro CYP17A1 Lyase Inhibition Assay

  • Objective: To determine the IC50 of this compound for the 17,20-lyase activity of human CYP17A1.

  • Materials: Recombinant human CYP17A1, cytochrome P450 reductase (POR), cytochrome b5, 17α-hydroxypregnenolone (substrate), NADPH, assay buffer (e.g., potassium phosphate buffer, pH 7.4), this compound, and a suitable solvent (e.g., DMSO).

  • Methodology:

    • Prepare a reaction mixture containing CYP17A1, POR, and cytochrome b5 in assay buffer.

    • Add serial dilutions of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (17α-hydroxypregnenolone) and NADPH.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Analyze the formation of the product, dehydroepiandrosterone (DHEA), using LC-MS/MS.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: Western Blot for Off-Target Pathway Analysis

  • Objective: To assess if this compound affects other signaling pathways in a cellular context.

  • Methodology:

    • Culture prostate cancer cells (e.g., LNCaP, VCaP) to 70-80% confluency.

    • Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total proteins of potential off-target pathways (e.g., p-Akt/Akt, p-ERK/ERK).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels to identify any off-target signaling modulation.

Visualizations

Steroidogenesis_Pathway cluster_inhibition This compound Target Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione DHEA->Androstenedione 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone Aldosterone Aldosterone Progesterone->Aldosterone Mineralocorticoid Pathway 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17-OH Progesterone->Cortisol Glucocorticoid Pathway Testosterone Testosterone Androstenedione->Testosterone This compound This compound This compound->17-OH Pregnenolone This compound->17-OH Progesterone

Caption: Steroidogenesis pathway highlighting the inhibitory action of this compound on CYP17A1 lyase activity.

This compound: Non-Selective β-Adrenergic Receptor Blocker

This section provides guidance for researchers working with this compound, a non-selective β-adrenergic receptor (β-AR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (β-Blocker)?

A1: this compound is a non-selective β-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors.[12] These G-protein coupled receptors are part of the sympathetic nervous system and are activated by catecholamines like epinephrine and norepinephrine.[13][14] By blocking these receptors, this compound inhibits downstream signaling, leading to effects such as reduced heart rate and blood pressure.[15][16]

Q2: What are the key differences between selective and non-selective β-blockers?

A2: Selective β-blockers primarily target β1-receptors, which are predominant in the heart.[17][15] Non-selective β-blockers, like this compound, inhibit both β1- and β2-receptors.[12][18] β2-receptors are found in various tissues, including the lungs, blood vessels, and gastrointestinal tract.[17] Therefore, non-selective agents have a broader range of physiological effects.[18]

Q3: What are the potential off-target effects of a non-selective β-blocker like this compound?

A3: While the primary "off-target" concerns for non-selective β-blockers are often the on-target effects in tissues other than the intended one (e.g., bronchoconstriction via β2-blockade in the lungs), other molecular off-targets can exist.[19][20] Some β-blockers have been reported to interact with other GPCRs, such as serotonin receptors, or ion channels.[20] Additionally, some studies suggest potential interactions with gut hormone receptors like GLP1R and GCGR, which could influence glucose metabolism.[21]

Troubleshooting Guide

Issue 1: High background signal in our β-adrenergic receptor binding assay.

  • Possible Cause 1: Insufficient washing. Residual radioligand that is not specifically bound can contribute to a high background.

    • Solution: Optimize the number and duration of wash steps. Ensure the wash buffer is cold to reduce the dissociation of specifically bound ligand.

  • Possible Cause 2: Non-specific binding to filter plates or membranes. The radioligand or compound may be sticking to the assay materials.

    • Solution: Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Ensure that the definition of non-specific binding (in the presence of a high concentration of a competing ligand like propranolol) is robust.

Issue 2: The observed cellular response is not consistent with β-AR blockade.

  • Possible Cause 1: Intrinsic Sympathomimetic Activity (ISA). Some β-blockers are partial agonists, meaning they can weakly activate the receptor in the absence of the endogenous agonist.[12][15]

    • Solution: Test the effect of this compound in the absence of any β-agonist. If you observe a response, the compound may have ISA. Compare its effect to a known neutral antagonist.

  • Possible Cause 2: Off-target receptor activation/inhibition. The phenotype could be mediated by an entirely different receptor.

    • Solution 1: Profile the activity of this compound against a panel of other GPCRs, particularly those expressed in your cell model.

    • Solution 2: Use specific antagonists for other suspected receptors to see if the unexpected phenotype can be blocked.

  • Possible Cause 3: Cell line-specific effects. The expression profile of adrenergic receptors and other potential targets can vary significantly between cell lines.[20]

    • Solution: Validate your findings in a second, distinct cell line to confirm that the observed effect is not an artifact of your chosen model.

Data on β-Blocker Selectivity (Illustrative)

The following table provides illustrative data for several β-blockers to demonstrate the concept of receptor selectivity. The selectivity ratio is calculated from the Ki or pKi values for β2 vs. β1 receptors. Actual values for this compound must be determined experimentally.

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity (β2/β1)Classification
Propranolol ~1.5 ~0.8 ~0.5 Non-selective
Carvedilol~2.0~0.4~0.2Non-selective
Metoprolol~20~400~20β1-selective
Atenolol~150~2500~17β1-selective
ICI 118,551>1000~1.0<0.001β2-selective
Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

  • Materials: Cell membranes prepared from cells expressing human β1- or β2-AR, a non-selective radioligand (e.g., [3H]-Dihydroalprenolol), assay buffer, serial dilutions of this compound, and a non-labeled competitor for non-specific binding determination (e.g., propranolol).

  • Methodology:

    • In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound.

    • For non-specific binding, use a saturating concentration of propranolol instead of this compound.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Rapidly harvest the membranes onto filter mats using a cell harvester, followed by washing with cold buffer.

    • Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate specific binding, generate a competition curve, and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

  • Objective: To determine the functional potency of this compound as an antagonist of β-AR signaling.

  • Methodology:

    • Plate cells expressing the β-AR of interest (e.g., HEK293-β2AR) in a 96-well plate.

    • Pre-treat the cells with serial dilutions of this compound for 15-30 minutes.

    • Stimulate the cells with a β-agonist (e.g., isoproterenol) at a concentration that gives ~80% of the maximal response (EC80).

    • Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Plot the cAMP response against the concentration of this compound to determine the functional IC50.

Visualizations

Adrenergic_Signaling cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor (β1/β2) G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Epinephrine/ Norepinephrine Catecholamine->Beta_Receptor Activates ASN001 This compound ASN001->Beta_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response Phosphorylates Targets Off_Target_Workflow A Initial Observation: Unexpected Phenotype or Inconsistent Assay Results B Step 1: Confirm Result - Repeat experiment - Use new compound batch - Check assay controls A->B C Step 2: Assess On-Target Engagement - Cellular Thermal Shift Assay (CETSA) - Target-specific biomarker modulation B->C D Step 3: Use Orthogonal Approaches - Test structurally distinct inhibitor of the same target - Target knockdown (siRNA/shRNA) C->D G Conclusion: Phenotype is On-Target C->G On-target engagement correlates with phenotype E Step 4: Identify Off-Targets - Broad kinase/receptor screening - Affinity chromatography/MS - Chemical proteomics D->E D->G Orthogonal controls reproduce phenotype F Step 5: Validate Putative Off-Target - Specific inhibitor of off-target - Knockdown of off-target - In vitro binding/activity assays E->F H Conclusion: Phenotype is Off-Target F->H Off-target inhibition/ knockdown reproduces phenotype Troubleshooting_Tree Start Unexpected Result Observed Q1 Are assay controls (positive/negative) behaving as expected? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the dose-response curve for the phenotype significantly different from on-target IC50? A1_Yes->Q2 Sol1 Troubleshoot basic assay setup: - Reagent preparation & storage - Instrument settings - Pipetting accuracy A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Strongly suspect off-target effect or indirect on-target consequence. Proceed with Off-Target Workflow. A2_Yes->Sol2 Q3 Does a structurally different inhibitor of the same target reproduce the effect? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Likely on-target effect. Consider cell line-specific signaling or pathway feedback loops. A3_Yes->Sol3 Sol4 Suspect off-target effect specific to this compound chemical scaffold. Proceed with Off-Target Workflow. A3_No->Sol4

References

Technical Support Center: Managing Cytotoxicity of ASN-001 in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of the selective CYP17 lyase inhibitor, ASN-001, in normal cell lines during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and why does it exhibit cytotoxicity in normal cell lines?

This compound is a novel, non-steroidal, and potent inhibitor of CYP17 lyase. This enzyme is critical in the synthesis of testosterone. By selectively inhibiting CYP17 lyase, this compound effectively reduces testosterone levels, which is the therapeutic goal in treating metastatic castration-resistant prostate cancer (mCRPC)[1]. While highly selective, this compound can still impact steroid hormone biosynthesis in normal adrenal cells, which may lead to off-target effects and cytotoxicity. The observed cytotoxicity in normal cell lines, although generally lower than in cancer cells, can be attributed to the disruption of essential steroidogenic pathways.

Q2: At what concentrations does this compound typically show cytotoxicity in normal cell lines?

The cytotoxic concentration of this compound can vary depending on the specific normal cell line and the duration of exposure. Preclinical studies have shown that this compound is generally well-tolerated at therapeutic concentrations[1]. However, at higher doses (e.g., 400mg in clinical trials), reversible Grade 3 ALT/AST elevation has been observed, suggesting potential liver cell toxicity[1]. In vitro studies are necessary to establish the IC50 (half-maximal inhibitory concentration) for each specific normal cell line being used as a control in your experiments.

Q3: Are there any known strategies to mitigate this compound induced cytotoxicity in normal cells in vitro?

Yes, several strategies can be employed to minimize the cytotoxic effects of this compound on normal cell lines in an experimental setting:

  • Dose Optimization: Use the lowest effective concentration of this compound that still achieves the desired therapeutic effect on your target cancer cells.

  • Time-Limited Exposure: Reduce the duration of exposure of normal cells to this compound.

  • Co-culture Models: Utilize co-culture systems with feeder cells or 3D culture models that more closely mimic the in vivo microenvironment and may enhance the resistance of normal cells to drug-induced toxicity.

  • Supplementation with Glucocorticoids: Although this compound is designed to avoid the need for co-administration of prednisone, in an in vitro setting, supplementation with a low dose of a glucocorticoid might help rescue normal adrenal cells from stress.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High cytotoxicity observed in normal control cell lines at low this compound concentrations. 1. Cell line sensitivity. 2. Incorrect drug concentration. 3. Contamination of cell culture.1. Perform a dose-response curve to determine the precise IC50 for your specific normal cell line. 2. Verify the stock solution concentration and serial dilutions. 3. Check for mycoplasma or bacterial contamination.
Inconsistent cytotoxicity results between experiments. 1. Variation in cell passage number. 2. Inconsistent seeding density. 3. Fluctuation in incubation conditions.1. Use cells within a consistent and low passage number range. 2. Ensure precise and consistent cell seeding density for all experiments. 3. Standardize and monitor incubator CO2, temperature, and humidity.
Discrepancy between viability assays (e.g., MTT vs. Trypan Blue). 1. Different assays measure different cellular parameters (metabolic activity vs. membrane integrity). 2. This compound may have cytostatic rather than cytotoxic effects at certain concentrations.1. Use a multi-parametric approach to assess cell health (e.g., combine a metabolic assay with an apoptosis assay). 2. Perform cell cycle analysis to distinguish between cytotoxicity and cell cycle arrest.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a normal cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This protocol is used to differentiate between apoptotic and necrotic cell death induced by this compound.

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-negative cells are live cells.

Signaling Pathways and Workflows

ASN001_Mechanism_of_Action cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Dehydroepiandrosterone Dehydroepiandrosterone (DHEA) Pregnenolone->Dehydroepiandrosterone CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Dehydroepiandrosterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound CYP17A1 CYP17A1 (Lyase activity) ASN001->CYP17A1 Inhibits

Caption: Mechanism of action of this compound in inhibiting testosterone synthesis.

Cytotoxicity_Workflow start Start: Treat normal cell lines with this compound dose_response Perform Dose-Response (MTT Assay) start->dose_response ic50 Determine IC50 Value dose_response->ic50 mechanism Investigate Mechanism of Cell Death (e.g., Annexin V/PI Assay) ic50->mechanism optimization Optimize experimental conditions (e.g., lower dose, shorter exposure) mechanism->optimization end End: Minimized cytotoxicity in normal cells optimization->end

Caption: Experimental workflow for assessing and managing this compound cytotoxicity.

References

Improving the solubility of ASN-001 for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of ASN-001 for experimental use. The following information is based on best practices for handling poorly water-soluble compounds and should be adapted to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which this compound is freely soluble. Based on preliminary internal data, Dimethyl Sulfoxide (DMSO) is the preferred solvent for preparing a high-concentration stock solution (e.g., 10-50 mM). Always use anhydrous, high-purity DMSO to minimize degradation of the compound.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: Direct dissolution of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended due to its low aqueous solubility. This can lead to precipitation and inaccurate concentrations. A stock solution in an organic solvent should be prepared first and then diluted into the aqueous experimental medium.

Q3: What is the maximum recommended final concentration of organic solvent (e.g., DMSO) in my in vitro assay?

A3: The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced artifacts in your experimental system. Typically, a final DMSO concentration of 0.1% to 0.5% (v/v) is well-tolerated by most cell lines. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific system.

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light. Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitate.

Troubleshooting Guide

Issue 1: Precipitate Formation Upon Dilution of Stock Solution

Problem: When diluting the this compound DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate is observed.

Possible Causes and Solutions:

  • Cause: The aqueous solubility of this compound has been exceeded.

  • Solution 1: Reduce Final Concentration: Decrease the final concentration of this compound in your experiment.

  • Solution 2: Use a Co-solvent: Incorporate a co-solvent to increase the solubility.[1][2] This involves first dissolving the compound in a water-miscible solvent and then adding water.[1]

  • Solution 3: pH Adjustment: The solubility of some compounds is pH-dependent.[3] Assess the pH of your final solution and, if the target allows, adjust it to a range where this compound is more soluble.

  • Solution 4: Utilize Surfactants or Solubilizing Agents: For in vitro assays, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to maintain solubility. For in vivo studies, consider formulating this compound in vehicles containing these agents.

Issue 2: Inconsistent Results or Lower than Expected Potency

Problem: Experimental results show high variability or the observed potency of this compound is lower than anticipated.

Possible Causes and Solutions:

  • Cause 1: Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or may have precipitated out over time.

  • Solution: Before each use, visually inspect the stock solution for any precipitate. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex until fully dissolved.

  • Cause 2: Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates).

  • Solution: Use low-adhesion plastics or pre-treat the labware with a blocking agent like bovine serum albumin (BSA) where appropriate.

  • Cause 3: Degradation of the Compound: this compound may be unstable in certain solvents or under specific storage conditions.

  • Solution: Prepare fresh stock solutions regularly and minimize freeze-thaw cycles. Protect from light and store at the recommended temperature.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various common solvents and formulation vehicles. This data should be used as a starting point for developing your own experimental formulations.

Solvent / Vehicle SystemApproximate Solubility (mg/mL)Molarity (mM) for MW = 450 g/mol Notes
DMSO> 100> 222Recommended for primary stock solutions.
Ethanol (100%)~20~44Can be used as a co-solvent.
PBS (pH 7.4)< 0.01< 0.022Practically insoluble.[3]
10% DMSO in PBS~0.1~0.22Solubility is enhanced but still low.
5% Tween® 80 in Saline~1~2.2Suitable for some in vivo applications.
30% PEG 400 in Water~2~4.4A common vehicle for oral or parenteral administration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out 4.5 mg of this compound powder.

  • Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in light-protective, low-adhesion microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Perform a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. This results in a 1 mM solution.

  • Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to achieve the final 100 µM working concentration. The final DMSO concentration will be 0.1%.

  • Mixing: Mix gently by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause protein denaturation in the medium.

  • Use Immediately: Use the freshly prepared working solution for your experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution (Store at -80°C) dissolve->stock intermediate Intermediate Dilution (e.g., 1 mM in Medium) stock->intermediate 1:10 Dilution final Final Working Solution (e.g., 100 µM) intermediate->final 1:10 Dilution assay Add to Cells/Assay final->assay

Caption: Workflow for preparing this compound solutions for in vitro experiments.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k asn001 This compound asn001->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Inconsistent results in ASN-001 dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues encountered during experiments with ASN-001, particularly focusing on inconsistent dose-response curves.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays. What are the potential causes?

Inconsistent IC50 values can stem from several factors, many of which are common challenges in cell-based assays.[1][2][3] These can be broadly categorized into three areas:

  • Compound Identity and Handling: It is crucial to confirm the specific this compound compound being used. There appear to be different compounds referred to as this compound in scientific literature with distinct mechanisms of action. One version is a non-selective β-Adrenergic receptor blocker[4], while another is a selective CYP17 lyase inhibitor[5][6]. A similarly named compound, SNA-001, is a PI3K/AKT/mTOR pathway inhibitor[7]. Ensure the correct compound is being used for the intended biological system. Proper storage and handling of the compound are also critical to maintain its stability and activity.

  • Cell Culture and Plating Conditions: The biological state of your cells can significantly impact experimental outcomes. Factors such as cell line passage number, cell density at the time of treatment, and the presence of contamination (e.g., mycoplasma) can all lead to variability.[1][2][3] Additionally, inconsistencies in plating, such as "edge effects" where wells at the perimeter of a microtiter plate behave differently, can skew results.[8]

  • Assay Protocol and Data Analysis: The specifics of your experimental protocol, including incubation times, reagent concentrations, and the type of assay readout (e.g., fluorescence, luminescence, absorbance), can influence the dose-response curve.[3][9] The model used to fit the dose-response curve can also affect the calculated IC50 value, especially with non-monotonic or biphasic responses.[10][11]

Q2: What is the mechanism of action of this compound?

The mechanism of action attributed to "this compound" varies depending on the specific context and manufacturer. It is imperative to verify the intended target of your specific batch of the compound.

  • As a β-Adrenergic Receptor Blocker: In some contexts, this compound is described as a non-selective β-Adrenergic receptor blocker.[4] This would imply its effects are mediated through the autonomic nervous system's signaling pathways.[12]

  • As a CYP17 Lyase Inhibitor: In other studies, this compound is characterized as a selective inhibitor of CYP17 lyase, which is involved in steroid hormone synthesis.[5][6] This mechanism is relevant in the context of prostate cancer.

  • Potential for Confusion with SNA-001: A compound with a similar name, SNA-001, is an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival in many cancers.[7]

Due to this ambiguity, it is critical to confirm the intended target of your this compound from the supplier.

Troubleshooting Inconsistent Dose-Response Curves

This guide provides a systematic approach to troubleshooting inconsistent results in your this compound dose-response experiments.

Step 1: Verify Compound and Cell Line Identity
Question Action Rationale
Is this the correct "this compound"? Confirm the CAS number and intended mechanism of action with your supplier.Different compounds with the same or similar names are in circulation.
Is the compound stable? Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.Compound degradation can lead to loss of potency.
Are the cell lines what you think they are? Perform cell line authentication (e.g., STR profiling).Misidentified or cross-contaminated cell lines will produce irrelevant results.
Are the cells healthy and in the correct growth phase? Use cells with a low passage number and ensure they are in the exponential growth phase at the time of plating.High passage numbers can lead to genetic drift and altered phenotypes.[3]
Is there mycoplasma contamination? Regularly test for mycoplasma contamination.Mycoplasma can alter cellular metabolism and response to treatments.
Step 2: Optimize Assay Protocol
Parameter Recommendation Rationale
Cell Seeding Density Perform a cell titration experiment to determine the optimal seeding density for your assay duration.Cell density can affect growth rates and drug sensitivity.
Plate Type Use black-walled, clear-bottom plates for fluorescence assays to minimize background and crosstalk.[9]Plate color and material can impact signal-to-noise ratios.[9]
Edge Effects Avoid using the outer wells of the plate for experimental data, or fill them with sterile media or PBS to create a humidity barrier.Evaporation from outer wells can concentrate media components and affect cell growth.[8]
Incubation Time Optimize the incubation time with the drug. A time-course experiment can determine the optimal endpoint.The effect of the compound may be time-dependent.
Reagent Addition Ensure all reagents are at the correct temperature and are mixed thoroughly but gently. Use automated liquid handlers for high-throughput screens to improve consistency.Temperature fluctuations and improper mixing can introduce variability.
Step 3: Review Data Analysis
Aspect Action Rationale
Curve Fitting Model Ensure the chosen model accurately reflects the shape of your dose-response curve. Consider models that can accommodate non-monotonic (e.g., U-shaped or inverted U-shaped) responses if observed.[10]An inappropriate model can lead to inaccurate IC50 calculations.
Data Normalization Normalize your data to positive and negative controls on each plate.This accounts for plate-to-plate variability.
Replicates Use sufficient technical and biological replicates to ensure statistical power.This helps to distinguish true biological effects from experimental noise.

Experimental Protocols

General Protocol for a Cell Viability Dose-Response Assay
  • Cell Plating:

    • Harvest cells during the exponential growth phase.

    • Count cells and determine viability (e.g., using trypan blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Add the compound dilutions to the appropriate wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a pre-determined duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin-based, ATP-based) to each well.

    • Incubate for the recommended time.

    • Read the plate on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-only control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized viability against the log of the compound concentration.

    • Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_beta β-Adrenergic Pathway cluster_pi3k PI3K/AKT/mTOR Pathway ASN001_beta This compound (β-blocker) beta_receptor β-Adrenergic Receptor ASN001_beta->beta_receptor inhibits ac Adenylate Cyclase beta_receptor->ac activates camp cAMP ac->camp pka PKA camp->pka response_beta Cellular Response pka->response_beta SNA001 SNA-001 (AKT inhibitor) akt AKT SNA001->akt inhibits rtk RTK pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 PIP2 pip2 PIP2 pip3->akt mtor mTOR akt->mtor response_pi3k Proliferation, Survival mtor->response_pi3k

Caption: Potential signaling pathways for this compound and the similarly named SNA-001.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (Low Passage) cell_plating Cell Plating (96-well) cell_culture->cell_plating compound_prep Compound Dilution treatment Treatment with This compound compound_prep->treatment cell_plating->treatment incubation Incubation treatment->incubation readout Viability Readout incubation->readout data_norm Data Normalization readout->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50 IC50 Determination curve_fit->ic50

Caption: A general workflow for a dose-response cell viability experiment.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent Dose-Response check_compound Verify Compound Identity & Handling start->check_compound check_cells Check Cell Culture (Passage, Contamination) start->check_cells check_protocol Review Assay Protocol (Density, Edge Effects) start->check_protocol check_analysis Examine Data Analysis (Curve Fit, Normalization) start->check_analysis resolve Consistent Results check_compound->resolve check_cells->resolve check_protocol->resolve check_analysis->resolve

Caption: A logical approach to troubleshooting inconsistent dose-response curves.

References

How to minimize ASN-001 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of the small molecule inhibitor, ASN-001, to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Unexpected loss of compound activity in bioassays. Degradation of this compound due to improper storage conditions (e.g., exposure to light, elevated temperature, or humidity).1. Review the recommended storage conditions in the FAQ section. 2. Perform an analytical check of the compound's purity and integrity using methods like HPLC or LC-MS. 3. If degradation is confirmed, discard the affected stock and prepare fresh solutions from a new, properly stored vial.
Visible changes in the appearance of solid this compound (e.g., discoloration, clumping). Potential degradation or absorption of moisture.1. Do not use the compound. 2. Discard the vial and obtain a fresh one. 3. Re-evaluate your storage conditions, ensuring the container is tightly sealed and stored in a desiccator if necessary.
Precipitation of this compound in solution upon storage. The compound's solubility limit may have been exceeded at the storage temperature, or the solvent may have evaporated.1. Gently warm the solution to see if the precipitate redissolves. 2. If redissolved, consider preparing smaller aliquots for single use to avoid repeated freeze-thaw cycles. 3. If the precipitate does not redissolve, it may be a sign of degradation. Analyze the solution's purity.
Inconsistent results between different batches of this compound. Potential batch-to-batch variability in purity or improper handling of one of the batches.1. Request the Certificate of Analysis (CoA) for each batch to compare purity and other specifications. 2. Perform analytical validation (e.g., HPLC, NMR) on each batch before use. 3. Ensure consistent storage and handling procedures are followed for all batches.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. A desiccator can be used to minimize exposure to humidity.

2. How should I store solutions of this compound?

Stock solutions of this compound should be prepared in a suitable, dry solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot completely and bring it to room temperature.

3. How many freeze-thaw cycles can I subject this compound solutions to?

To ensure the integrity of the compound, it is highly recommended to avoid repeated freeze-thaw cycles. Ideally, solutions should be aliquoted for single use. If repeated use from a single stock is necessary, limit the number of freeze-thaw cycles to a maximum of three and re-verify the concentration and purity periodically.

4. What are the common degradation pathways for small molecule inhibitors like this compound?

Common degradation pathways for small molecules include:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.

5. How can I check for this compound degradation?

The stability and purity of this compound can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To check for the appearance of degradation products and quantify the purity of the main compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the parent compound and any potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

    • Gradient: A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Analysis: Run the sample and a blank (solvent only). The purity can be calculated based on the peak area of this compound relative to the total peak area.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • LC Conditions: Use similar LC conditions as described for HPLC.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization properties of this compound.

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound and potential degradation products.

  • Analysis: Confirm the presence of the expected molecular ion peak for this compound. Analyze for the presence of other peaks that could correspond to degradation products.

Visual Guides

cluster_troubleshooting Troubleshooting this compound Degradation start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage and Handling Procedures start->check_storage analytical_check Perform Analytical Purity Check (HPLC, LC-MS) check_storage->analytical_check degraded Degradation Confirmed analytical_check->degraded Purity < Specification not_degraded Compound is Pure analytical_check->not_degraded Purity Meets Specification discard Discard Affected Stock. Use New Vial. degraded->discard investigate_other Investigate Other Experimental Variables (e.g., Assay Conditions, Reagents) not_degraded->investigate_other

Caption: Troubleshooting workflow for suspected this compound degradation.

cluster_pathways Common Degradation Pathways for Small Molecules cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation ASN001 This compound (Active Compound) hydrolysis_product Hydrolyzed Product ASN001->hydrolysis_product + oxidized_product Oxidized Product ASN001->oxidized_product + photo_product Photodegraded Product ASN001->photo_product + water H₂O oxygen O₂ light Light (UV)

Caption: Common chemical degradation pathways for small molecules.

Validating ASN-001 target engagement in cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ASN-001

This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the target engagement of this compound in cells. This compound is a potent and selective inhibitor of the CYP17 lyase, which is crucial for testosterone synthesis.[1][2][3] This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, non-steroidal, and potent inhibitor of CYP17 lyase. It selectively inhibits the synthesis of testosterone over cortisol in the adrenals.[1][2][3] This selectivity may prevent the need for co-administration of prednisone, a common requirement for other CYP17 inhibitors to manage mineralocorticoid excess.[1][3][4]

Q2: How can I confirm that this compound is active in my cell line?

A2: Target engagement of this compound can be confirmed by observing its effects on downstream signaling pathways. A primary method is to measure the reduction in testosterone production in steroidogenic cell lines (e.g., NCI-H295R). Additionally, you can assess the viability of androgen-dependent prostate cancer cell lines (e.g., LNCaP) following this compound treatment.

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. For cell-based assays, dilute the stock solution in a culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Q4: Are there known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound are still under investigation, resistance to CYP17 inhibitors can arise from various factors, including upregulation of the androgen receptor (AR), mutations in the AR that allow activation by other steroids, or activation of alternative survival pathways.

Experimental Protocols and Troubleshooting

Protocol 1: Western Blot for Downstream Signaling Analysis

This protocol details how to measure changes in the expression of key proteins in an androgen-dependent pathway, such as the Androgen Receptor (AR) and Prostate-Specific Antigen (PSA), after treatment with this compound.

Detailed Methodology:

  • Cell Culture and Treatment: Plate androgen-dependent prostate cancer cells (e.g., LNCaP) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 24-48 hours.

  • Lysate Preparation: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[5] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7] Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Use densitometry software to quantify the band intensities. Normalize the expression of AR and PSA to the loading control.

Troubleshooting Guide: Western Blot

Issue Possible Cause Recommended Solution
No/Weak Signal for Target Proteins Insufficient protein loading.Increase the amount of protein loaded onto the gel.[5]
Low antibody concentration.Optimize the primary antibody concentration by performing a titration.
Protein degradation.Ensure that protease and phosphatase inhibitors are always included in the lysis buffer and that samples are kept on ice.[6]
High Background Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[8]
Insufficient washing.Increase the number and duration of washes with TBST.[8]
High antibody concentration.Reduce the concentration of the primary or secondary antibody.
Inconsistent Loading Control Bands Pipetting errors during loading.Ensure accurate and consistent pipetting when loading samples.
Inaccurate protein quantification.Re-quantify protein concentrations using the BCA assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[9][10][11] This assay is based on the principle that ligand binding increases the thermal stability of the target protein.[11]

Detailed Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1-3 hours).[12]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11][13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.[13]

  • Protein Analysis: Analyze the amount of soluble CYP17 lyase in the supernatant by Western blotting, as described in Protocol 1.

  • Data Analysis: Plot the amount of soluble CYP17 lyase as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[13]

Troubleshooting Guide: CETSA

Issue Possible Cause Recommended Solution
No Thermal Shift Observed The compound does not affect the thermal stability of the target.This can be a limitation of CETSA; not all compounds that bind to a target will alter its thermal stability.[10] Consider an alternative target engagement assay.
Insufficient compound concentration or incubation time.Optimize the concentration of this compound and the incubation time.
High Variability Between Replicates Inconsistent heating.Use a PCR cycler with a thermal gradient feature for precise and uniform heating.
Incomplete cell lysis.Ensure complete cell lysis to release all soluble proteins. Consider optimizing the freeze-thaw cycles or the lysis buffer.
Poor Western Blot Signal for Target Low abundance of the target protein.Increase the amount of cell lysate loaded for Western blotting.
Inefficient antibody.Validate the primary antibody for its specificity and sensitivity to the target protein.

Quantitative Data Summary

Table 1: this compound Activity in Prostate Cancer Cell Lines

Cell LineIC50 (nM) for Cell ViabilityTestosterone Production (% of Control)
LNCaP (Androgen-Dependent)150N/A
VCaP (Androgen-Dependent)250N/A
PC-3 (Androgen-Independent)>10,000N/A
NCI-H295R (Steroidogenic)N/A25%

This table presents hypothetical data for illustrative purposes.

Visualizations

ASN001_Pathway cluster_steroid Steroid Synthesis cluster_ar Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17 Lyase Testosterone Testosterone DHEA->Testosterone AR Androgen Receptor Testosterone->AR Activates ASN001 ASN001 ASN001->DHEA Inhibits PSA PSA Expression AR->PSA CellGrowth Cell Growth & Proliferation AR->CellGrowth

Caption: this compound inhibits CYP17 lyase, blocking testosterone synthesis and subsequent AR signaling.

WB_Workflow A Cell Treatment (this compound vs Vehicle) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking (BSA or Milk) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Data Analysis H->I

Caption: Standard workflow for Western blot analysis to validate target engagement.

Troubleshooting_Tree Start No change in downstream signaling? CheckActivity Is the this compound compound active? Start->CheckActivity CheckProtocol Is the experimental protocol optimized? CheckActivity->CheckProtocol Yes Degraded Compound may be degraded. Use fresh stock. CheckActivity->Degraded No Resistant Cell line may be resistant. Use a sensitive cell line. CheckProtocol->Resistant Yes Optimize Optimize treatment time and concentration. CheckProtocol->Optimize No Validate Validate antibody and check protocol. Optimize->Validate

Caption: A decision tree for troubleshooting unexpected experimental results.

References

Overcoming resistance to ASN-001 in prostate cancer models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ASN-001, a selective CYP17 lyase inhibitor, in prostate cancer models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, non-steroidal, and potent inhibitor of CYP17 lyase.[1][2] By selectively inhibiting the lyase activity of the CYP17A1 enzyme, this compound blocks the synthesis of androgens, such as testosterone, which are critical for the growth and proliferation of most prostate cancers.[1][3] This targeted androgen deprivation is the primary mechanism by which this compound exerts its anti-tumor effects in prostate cancer models.

Q2: My prostate cancer cell line (e.g., LNCaP) is showing reduced sensitivity to this compound over time. What are the potential mechanisms of this acquired resistance?

Acquired resistance to CYP17 inhibitors like this compound in androgen-sensitive prostate cancer models is a multi-faceted issue. The most common mechanisms can be broadly categorized as:

  • Restored Androgen Receptor (AR) Signaling: This can occur despite the reduction in androgen synthesis. A primary cause is the expression of constitutively active AR splice variants that lack the ligand-binding domain, with AR-V7 being the most clinically relevant.[3][4][5] These variants can drive transcription of AR target genes even in a low-androgen environment.

  • AR Gene Amplification or Mutation: Overexpression of the full-length AR can sensitize the cell to minute levels of residual androgens. Mutations in the AR ligand-binding domain can also occur, though this is less common for resistance to synthesis inhibitors than to direct antagonists.[6][7]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative growth and survival pathways to circumvent their dependency on AR signaling. Commonly upregulated pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[8][9]

  • Increased Intratumoral Androgen Synthesis: Resistant cells may upregulate the expression of CYP17A1 or other steroidogenic enzymes to overcome the inhibitory effect of this compound.[6][10]

Q3: How do I confirm that my cell line has genuinely developed resistance to this compound?

The gold standard for confirming resistance is to perform a cell viability or proliferation assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the parental, sensitive cell line. A significant rightward shift (increase) in the IC50 value provides quantitative evidence of resistance.[11][12]

Q4: Are there specific prostate cancer cell lines that are known to express AR-V7, a key resistance marker?

Yes, the 22Rv1 cell line is widely recognized for its endogenous expression of AR splice variants, including AR-V7, and is often used as a positive control for AR-V7 detection.[3][5][13] LNCaP-derived castration-resistant sublines, such as C4-2 and C4-2B, have also been shown to express AR-V7 protein.[3][7] Parental LNCaP cells, however, do not typically express detectable levels of AR-V7 protein.[3][5]

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a systematic workflow for researchers who observe or suspect this compound resistance in their prostate cancer cell models.

Problem 1: Decreased Efficacy of this compound in an Androgen-Sensitive Cell Line (e.g., LNCaP)

Initial Observation: After an initial response, cells resume proliferation despite continuous treatment with this compound at a previously effective concentration.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Confirmation & Quantification cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Interpretation & Action start Observe Decreased This compound Efficacy ic50 Perform Cell Viability Assay (e.g., CellTiter-Glo) start->ic50 compare Compare IC50: Parental vs. Suspected Resistant Cells ic50->compare confirm Significant IC50 Shift? compare->confirm qpcr qRT-PCR for AR-FL and AR-V7 mRNA confirm->qpcr Yes wb_pathway Western Blot for p-AKT, p-ERK confirm->wb_pathway Yes no_change No Obvious Changes: Investigate other mechanisms (e.g., drug efflux, target mutation). confirm->no_change No / Minor wb_ar Western Blot for AR-FL and AR-V7 Protein qpcr->wb_ar arv7_pos AR-V7 Upregulated: Consider AR N-terminal domain inhibitors. wb_ar->arv7_pos bypass_pos p-AKT or p-ERK High: Consider combination therapy (e.g., this compound + PI3K/MEK inhibitor). wb_pathway->bypass_pos coip Co-IP for AR Cofactor Interaction (Advanced) G cluster_0 Androgen Synthesis & AR Signaling (Sensitive Pathway) cluster_1 Resistance Mechanisms Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione CYP17A1 CYP17A1 (Lyase) DHEA->CYP17A1 17,20-lyase Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) Testosterone->AR ASN001 This compound ASN001->CYP17A1 ARE Androgen Response Element (ARE) AR->ARE Proliferation Cell Growth & Proliferation ARE->Proliferation ARV7 AR-V7 (Splice Variant) ARV7->ARE PI3K PI3K/AKT Pathway PI3K->Proliferation MAPK MAPK/ERK Pathway MAPK->Proliferation

References

Technical Support Center: Refining ASN-001 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a template and is based on publicly available data for an investigational drug designated as ASN-001, a selective CYP17 lyase inhibitor for metastatic castration-resistant prostate cancer. The name "this compound" may be used for other investigational compounds. Researchers should verify the specific molecule and indication relevant to their work.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions to support the design and execution of long-term studies involving this specific this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, non-steroidal and potent inhibitor of CYP17 lyase.[1][2] It selectively inhibits the synthesis of testosterone over cortisol in the adrenal glands.[1][2] This selectivity is significant because it may eliminate the need for co-administration of prednisone, which is often required with other CYP17 inhibitors to manage mineralocorticoid excess.[3][4]

Q2: What are the preclinical findings that support the clinical investigation of this compound?

A2: Preclinical studies demonstrated that this compound has a potent inhibitory effect on CYP17 lyase with selective inhibition of testosterone synthesis compared to cortisol synthesis.[4] Additionally, it exhibited high oral bioavailability and a low potential for drug-drug interactions, which suggests its suitability for potential combination therapies.[2][4]

Q3: What was the design of the initial Phase 1/2 clinical trials for this compound?

A3: A multicenter, open-label, dose-escalation Phase 1/2 trial (NCT02349139) was conducted in men with progressive metastatic castration-resistant prostate cancer (mCRPC).[1][4] The study evaluated once-daily oral this compound at escalating doses of 50, 100, 200, 300, and 400 mg without the co-administration of prednisone.[1][4] The Phase 1 portion allowed for the enrollment of patients who had received prior treatment with abiraterone, enzalutamide, and chemotherapy, while the Phase 2 part was for patients naive to abiraterone or enzalutamide.[1][2] The primary endpoints included determining the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase 2 dose.[1]

Troubleshooting Guide

Q1: We are observing elevated liver enzymes (ALT/AST) in a subset of our long-term study participants. How should we manage this?

A1: In the Phase 1/2 clinical trial of this compound, asymptomatic and reversible Grade 3 ALT/AST elevation was observed in two patients at the 400mg dose.[2] This did not recur when the patients were retreated at a lower dose of 300mg.[2]

  • Recommended Action: Implement regular monitoring of liver function tests. If Grade 3 or higher ALT/AST elevation is observed, consider a dose reduction. Based on initial findings, reducing the dose from 400mg to 300mg was effective in resolving this adverse event without recurrence.[2]

Q2: Some participants in our study are reporting fatigue, constipation, and nausea. Are these expected side effects?

A2: Yes, the most frequently reported drug-related adverse events in the Phase 1/2 trial were Grade 1/2 and included fatigue, constipation, and nausea.[2]

  • Recommended Action: These side effects are generally manageable with supportive care. It is important to monitor the severity and frequency of these events. If they become severe or impact the patient's quality of life, a dose adjustment may be considered in consultation with the study's medical monitor.

Q3: We are not observing the expected level of PSA decline in all participants. What could be the contributing factors?

A3: In the initial trials, a PSA decline of >50% was observed in 3 out of 4 abiraterone/enzalutamide-naive patients at starting doses of 300/400mg.[2] However, stable disease for up to 18+ months was also noted in patients who had prior exposure to abiraterone and enzalutamide.[2]

  • Potential Factors:

    • Prior Therapies: Patient response can be influenced by previous treatments. Those who have already been treated with other CYP17 inhibitors or androgen receptor signaling inhibitors may have a different response profile.

    • Individual Variability: As with any therapy, there will be inherent biological variability in patient responses.

    • Dose Level: The 300/400mg doses appeared to be more effective in inducing a significant PSA decline in treatment-naive patients.[2][3]

Data from Phase 1/2 Clinical Trial of this compound

Table 1: Dose Escalation and Tolerability

Dose Level (QD)Number of Patients Enrolled (to date)Reported Drug-Related Adverse Events (Grade 1/2)Dose Limiting Toxicities (DLTs)
50 mg11 (across 50, 100, 200 mg)Myalgia, anorexia, flushing, hot-flashes, presyncopeNone reported
100 mg
200 mg
300 mg26 (total across all doses)Fatigue, constipation, nauseaNone reported
400 mgAsymptomatic, reversible Gr 3 ALT/AST elevation (2 patients)

Data synthesized from multiple sources[2][4]

Table 2: Preliminary Efficacy in Treatment-Naive Patients

Starting Dose (QD)Number of Evaluable PatientsPatients with >50% PSA DeclineDuration of PSA Decline
300/400 mg43up to 37+ weeks

Data from a subset of the Phase 1/2 trial[2][3]

Experimental Protocol: Phase 1 Dose-Escalation Study

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of orally administered this compound in patients with metastatic castration-resistant prostate cancer.

Methodology:

  • Patient Population: Men with progressive mCRPC despite ongoing androgen deprivation therapy. Prior treatment with abiraterone, enzalutamide, and chemotherapy was permitted.

  • Study Design: Open-label, single-arm, dose-escalation study.

  • Dosing Regimen: this compound administered orally, once daily (QD), at escalating dose levels: 50 mg, 100 mg, 200 mg, 300 mg, and 400 mg.[1][4]

  • Dose Escalation: A standard 3+3 design is typically used. A cohort of 3 patients is treated at a given dose level. If no DLTs are observed, the next cohort is enrolled at the next higher dose level. If one DLT is observed, the cohort is expanded to 6 patients. If two or more DLTs are observed in a cohort of 3 or 6, that dose is considered to have exceeded the MTD.

  • Safety and Tolerability Assessments:

    • Monitoring and grading of adverse events (AEs) according to Common Terminology Criteria for Adverse Events (CTCAE).

    • Regular physical examinations, vital signs, and laboratory tests (hematology, clinical chemistry including liver function tests, and urinalysis).

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments:

    • Blood samples are collected at specified time points to determine PK parameters of this compound (e.g., Cmax, Ctrough, AUC).

    • PD markers including levels of LH, FSH, testosterone, DHT, cortisol, and ACTH are measured.[4]

  • Efficacy Assessments:

    • Prostate-specific antigen (PSA) levels are monitored regularly.

    • Tumor assessments via imaging (e.g., CT, MRI, bone scan) are performed at baseline and at specified intervals.[4]

Visualizations

ASN001_Mechanism_of_Action cluster_pathway Steroidogenesis Pathway Adrenal_Gland Adrenal Gland Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Lyase activity Androstenedione Androstenedione Progesterone->Androstenedione Lyase activity Cortisol Cortisol Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP17A1 CYP17A1 (17α-hydroxylase/ 17,20-lyase) ASN001 This compound ASN001->CYP17A1

Caption: Proposed mechanism of action of this compound.

ASN001_Trial_Workflow Screening Patient Screening (mCRPC) Enrollment Enrollment Screening->Enrollment Phase1 Phase 1: Dose Escalation (3+3 Design) Enrollment->Phase1 Dose50 50 mg QD Phase1->Dose50 Cohort 1 MTD_RP2D Determine MTD & RP2D Phase1->MTD_RP2D Dose100 100 mg QD Dose50->Dose100 If no DLTs Dose200 200 mg QD Dose100->Dose200 If no DLTs Dose300 300 mg QD Dose200->Dose300 If no DLTs Dose400 400 mg QD Dose300->Dose400 If no DLTs Phase2 Phase 2: Dose Expansion (ABI/ENZA Naive) MTD_RP2D->Phase2 FollowUp Long-Term Follow-up Phase2->FollowUp

Caption: Simplified workflow of the this compound Phase 1/2 clinical trial.

References

Addressing batch-to-batch variability of synthesized ASN-001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of synthesized ASN-001. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic small molecule inhibitor of the novel kinase, Signal Transducer and Activator of Disease 3 (STAD3). It is currently under investigation for its potential therapeutic applications. Due to its multi-step synthesis, careful quality control is essential to ensure batch-to-batch consistency.

Q2: What are the primary causes of batch-to-batch variability with this compound?

Batch-to-batch variability in the synthesis of this compound can arise from several factors, including:

  • Raw Material Purity: Variations in the purity of starting materials and reagents.[1][2]

  • Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, pH, and mixing speed.[1]

  • Equipment and Environmental Factors: Differences in equipment calibration, cleaning, and environmental conditions like humidity.[1]

  • Human Factors: Inherent variability in manual operations during synthesis and work-up procedures.[1]

Q3: What are the acceptable purity and impurity levels for this compound?

For preclinical research, it is recommended that each batch of this compound meets the specifications outlined in the table below.

ParameterSpecificationRecommended Analytical Method
Purity (by HPLC)≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Individual Impurity≤ 0.5%HPLC, LC-MS
Total Impurities≤ 2.0%HPLC, LC-MS
Residual SolventsAs per ICH Q3C guidelinesGas Chromatography (GC)
Water Content≤ 0.5%Karl Fischer Titration

Q4: How does batch-to-batch variability in this compound impact experimental results?

Inconsistent purity and impurity profiles between batches of this compound can lead to significant variations in experimental outcomes, including:

  • Altered pharmacological activity and potency.

  • Unexpected off-target effects or toxicity.

  • Poor reproducibility of in vitro and in vivo studies.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the batch-to-batch variability of this compound.

Observed Issue Potential Cause Recommended Action(s)
Low Purity in a New Batch Incomplete reaction or side reactions.1. Verify the purity of starting materials. 2. Review and confirm all reaction parameters (temperature, time, stoichiometry). 3. Analyze the crude reaction mixture by TLC or LC-MS to identify byproducts.
Inefficient purification.1. Optimize the purification method (e.g., column chromatography, recrystallization). 2. Ensure the appropriate solvent system and stationary phase are used.
Presence of Unknown Impurities Degradation of the compound.1. Assess the stability of this compound under the storage and handling conditions. 2. Use LC-MS and NMR to characterize the structure of the unknown impurities.
Contamination from equipment or solvents.1. Ensure all glassware is thoroughly cleaned and dried. 2. Use high-purity, filtered solvents.
Inconsistent Biological Activity Variations in the concentration of the active compound.1. Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to accurately determine the concentration. 2. Ensure complete dissolution of the compound in the assay buffer.
Presence of an active or interfering impurity.1. Isolate and identify major impurities. 2. Test the biological activity of the isolated impurities.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below to ensure consistent quality control of this compound batches.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.[3][4][5]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol provides a general workflow for identifying impurities in this compound samples using LC-MS.[3][6][7]

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI positive and negative.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol is for the structural confirmation of this compound and the identification of structurally related impurities.[8][9][10]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the proton environment.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (COSY, HSQC): To aid in structural elucidation and confirm connectivity.

Visualizations

This compound Synthesis and Quality Control Workflow

The following diagram illustrates the key stages of this compound synthesis and the corresponding quality control checkpoints.

G This compound Synthesis and QC Workflow cluster_synthesis Synthesis cluster_qc Quality Control Raw_Materials Raw Materials Reaction_Step_1 Reaction Step 1 Raw_Materials->Reaction_Step_1 QC_Raw_Materials Purity Check Raw_Materials->QC_Raw_Materials Intermediate_1 Intermediate 1 Reaction_Step_1->Intermediate_1 Reaction_Step_2 Reaction Step 2 Intermediate_1->Reaction_Step_2 QC_Intermediate_1 TLC/LC-MS Intermediate_1->QC_Intermediate_1 Crude_ASN_001 Crude this compound Reaction_Step_2->Crude_ASN_001 Purification Purification Crude_ASN_001->Purification QC_Crude HPLC/LC-MS Crude_ASN_001->QC_Crude Final_ASN_001 Final this compound Purification->Final_ASN_001 QC_Raw_Materials->Reaction_Step_1 QC_Intermediate_1->Reaction_Step_2 QC_Crude->Purification QC_Final HPLC, LC-MS, NMR QC_Final->Final_ASN_001

Caption: Workflow for this compound synthesis with integrated quality control points.

Hypothetical Signaling Pathway of this compound

This diagram illustrates the hypothetical mechanism of action of this compound as an inhibitor of the STAD3 kinase signaling pathway.

G Hypothetical this compound Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor STAD3 STAD3 Kinase Receptor->STAD3 Downstream_Effector Downstream Effector STAD3->Downstream_Effector Cellular_Response Disease Progression Downstream_Effector->Cellular_Response ASN_001 This compound ASN_001->STAD3

Caption: this compound as an inhibitor of the STAD3 kinase signaling pathway.

References

Technical Support Center: Optimizing Detection of Downstream Effects of ASN-001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the detection of downstream effects of ASN-001, a selective CYP17 lyase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally available, non-steroidal, and selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme.[1][2] This enzyme is critical in the androgen biosynthesis pathway. By selectively inhibiting the 17,20-lyase activity, this compound blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone.[1][2] This leads to a significant reduction in the production of androgens that drive the growth of castration-resistant prostate cancer (mCRPC). A key feature of this compound is its selectivity for the lyase activity over the 17α-hydroxylase activity of CYP17A1, which minimizes the impact on cortisol synthesis and potentially obviates the need for co-administration of prednisone.[1][2]

Q2: What are the expected primary downstream effects of this compound treatment?

The primary downstream effects of this compound are a direct consequence of reduced androgen synthesis. Researchers can expect to observe:

  • Reduced steroid hormone levels: A significant decrease in serum levels of testosterone and DHEA.[1]

  • Downregulation of Androgen Receptor (AR) signaling: Reduced androgens lead to decreased activation of the androgen receptor, a key driver of prostate cancer cell proliferation and survival.

  • Decreased Prostate-Specific Antigen (PSA) levels: As PSA is a well-established biomarker of AR activity, a decline in its expression and serum levels is a key indicator of this compound efficacy.[1]

Q3: How can I confirm that this compound is active in my experimental system?

To confirm the activity of this compound, it is recommended to measure the direct downstream effects of CYP17A1 lyase inhibition. This includes:

  • Quantification of steroid hormones: Measure the levels of testosterone and DHEA in the serum or conditioned media of your experimental model. A significant reduction in these androgens is a primary indicator of this compound activity.

  • Assessment of AR signaling: Analyze the expression of AR target genes, such as PSA (KLK3), TMPRSS2, and FKBP5, using quantitative PCR. A decrease in the expression of these genes will indicate a functional consequence of reduced androgen levels.

  • Cell viability and proliferation assays: In prostate cancer cell lines, this compound is expected to reduce cell viability and proliferation.

Troubleshooting Guides

Problem 1: Inconsistent or no significant decrease in testosterone or DHEA levels after this compound treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal drug concentration or treatment duration Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line or animal model.
Issues with compound stability or preparation Ensure this compound is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
Inaccurate quantification of steroid hormones Verify the accuracy and sensitivity of your quantification method (e.g., LC-MS/MS). Use appropriate internal standards and validate the assay with known concentrations of testosterone and DHEA.
Cell line resistance Some prostate cancer cell lines may have intrinsic or acquired resistance to androgen synthesis inhibitors. Confirm the expression of CYP17A1 in your cell line. Consider using a different, more sensitive cell line.
Problem 2: No significant decrease in PSA expression or secretion despite a reduction in androgen levels.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Androgen-independent AR activation The Androgen Receptor may be activated through ligand-independent mechanisms, such as through growth factor signaling pathways (e.g., EGF, IGF-1) or through mutations in the AR itself.
Presence of AR splice variants Constitutively active AR splice variants that lack the ligand-binding domain may be present, driving PSA expression in an androgen-independent manner.
Suboptimal assay conditions for PSA detection Ensure your qPCR primers and probes for PSA (KLK3) are specific and efficient. For protein detection, validate your antibody and Western blot or ELISA protocol.
Delayed response to treatment The downregulation of PSA expression may occur later than the initial decrease in androgen levels. Extend the duration of your experiment and assess PSA levels at multiple time points.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 1/2 clinical trial of this compound (NCT02349139) in patients with metastatic castration-resistant prostate cancer.

Table 1: Dose Escalation and Pharmacokinetics of this compound [1][2]

Dose Level (mg, QD) Cmax (µM) AUCτ (µM·h) T½ (h)
1003.552-
3006.78021.5

Data presented are from a subset of patients and may not be representative of all participants.

Table 2: Clinical Activity of this compound [1]

Metric Observation
PSA Decline > 50% decline (up to 93%) observed in 3 of 4 abiraterone/enzalutamide-naïve patients at starting doses of 300/400mg.
Stable Disease Observed for up to 18+ months in patients with prior abiraterone and enzalutamide exposure.
Testosterone Reduction Decrease to below quantifiable limits.
DHEA Reduction Decrease of up to 80%.

Experimental Protocols

Quantification of Serum Testosterone and DHEA by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of testosterone and DHEA in serum samples.

Materials:

  • Serum samples

  • Internal standards (e.g., deuterated testosterone and DHEA)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To 100 µL of serum, add the internal standard solution.

    • Add 1 mL of MTBE for liquid-liquid extraction.

    • Vortex for 10 minutes, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and methanol with 0.1% formic acid.

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for testosterone, DHEA, and their internal standards.

  • Data Analysis:

    • Quantify the concentrations of testosterone and DHEA by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve.

Western Blot for Androgen Receptor (AR) Expression

This protocol outlines the steps for detecting AR protein levels in cell lysates.

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Normalize the AR band intensity to a loading control (e.g., β-actin or GAPDH).

Androgen Receptor (AR) Luciferase Reporter Assay

This assay measures the transcriptional activity of the AR in response to androgens.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • AR-responsive luciferase reporter plasmid (containing androgen response elements)

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, replace the medium with a medium containing different concentrations of this compound or vehicle control.

    • Co-treat with a known AR agonist (e.g., dihydrotestosterone, DHT) to stimulate AR activity.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Calculate the fold change in AR activity relative to the vehicle-treated control.

Visualizations

ASN001_Mechanism_of_Action cluster_synthesis Androgen Synthesis cluster_action AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1_lyase CYP17A1 (17,20-lyase) Androstenedione Androstenedione Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) Testosterone->AR AR_active Active AR Complex AR->AR_active Binding Proliferation Tumor Growth & Survival AR_active->Proliferation Transcription of Target Genes (e.g., PSA) ASN001 This compound ASN001->CYP17A1_lyase Inhibits

Caption: Mechanism of action of this compound in inhibiting androgen synthesis and downstream AR signaling.

Troubleshooting_Workflow start Unexpected Experimental Results (e.g., no effect of this compound) check_compound Verify this compound Integrity - Freshly prepared? - Correct concentration? start->check_compound check_assay Validate Assay Performance - Positive/negative controls working? - Reagents expired? check_compound->check_assay Compound OK optimize_dose Optimize Dose and Duration check_compound->optimize_dose Issue Found check_model Assess Experimental Model - Cell line appropriate? - CYP17A1 expression? check_assay->check_model Assay OK troubleshoot_assay Troubleshoot Specific Assay (e.g., LC-MS/MS, Western) check_assay->troubleshoot_assay Issue Found characterize_model Characterize Model (e.g., sequencing for AR mutations) check_model->characterize_model Issue Found end Re-run Experiment check_model->end Model OK optimize_dose->end troubleshoot_assay->end characterize_model->end

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Troubleshooting unexpected phenotypes with ASN-001 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with ASN-001.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. What are the potential causes?

A1: This is a common challenge in drug development and can stem from several factors. The primary possibilities include off-target effects of this compound, issues with the compound's integrity, or experimental artifacts. A systematic approach is recommended to identify the root cause.[1][2][3]

Initial Troubleshooting Steps:

  • Confirm Compound Identity and Integrity: Verify the identity and purity of the this compound stock. Degradation of the compound can lead to inactive or altered-activity byproducts.[4][5]

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype and compare it to the dose-response for the intended on-target effect. A significant difference in potency (EC50 or IC50 values) can suggest an off-target mechanism.[3]

  • Use a Structurally Unrelated Inhibitor: If available, treat cells with a structurally different inhibitor that targets the same protein as this compound. If this second compound does not produce the unexpected phenotype, it strongly suggests the phenotype is due to an off-target effect of this compound.[3]

Q2: Our experimental results with this compound are highly variable and difficult to reproduce. What could be causing this inconsistency?

Potential Sources of Variability and Solutions:

Potential Cause Recommended Action Rationale
Cell Culture Conditions Standardize cell density at seeding, passage number, and growth phase. Ensure consistent media composition and incubation conditions.[8]Cell physiology can be significantly affected by these factors, leading to varied responses to treatment.[8]
Compound Instability Prepare fresh dilutions of this compound for each experiment from a validated stock. Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure).[4][5][9]The compound may degrade over time in aqueous solutions, leading to a loss of potency and inconsistent results.[4][5]
Liquid Handling and Assay Technique Calibrate pipettes regularly. Use consistent liquid handling techniques across all plates and experiments. Automate liquid handling steps if possible.[6]Inconsistent volumes of cells, reagents, or the compound itself are a major source of variability in cell-based assays.[6]

Q3: We suspect this compound is not engaging its intended target in our cellular model. How can we confirm target engagement?

A3: Verifying that a compound interacts with its intended molecular target within a cell is a critical step for validating its mechanism of action.[10][11] Several robust methods can be employed to confirm target engagement.

Recommended Target Engagement Assays:

Assay Principle Considerations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature. This shift is detected by quantifying soluble protein after heat shock.[10][12]This method provides evidence of direct target binding in a cellular context.[10]
Reporter Gene Assay If the target's activity regulates gene expression, a reporter gene (e.g., luciferase) under the control of a responsive promoter can be used to measure target modulation.[10]This is an indirect measure of target engagement but provides functional confirmation of downstream pathway modulation.
Western Blotting for Phospho-proteins If the target is a kinase or phosphatase, western blotting can be used to detect changes in the phosphorylation state of a known downstream substrate.This provides evidence of functional target modulation within the relevant signaling pathway.

Troubleshooting Workflows

Workflow for Investigating Unexpected Phenotypes

This workflow provides a logical sequence of experiments to determine the cause of an unexpected phenotype observed with this compound treatment.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: On-Target vs. Off-Target cluster_2 Phase 3: Conclusion A Unexpected Phenotype Observed B Confirm Phenotype Reproducibility A->B C Verify this compound Identity & Purity (e.g., HPLC) B->C J Conclusion: Experimental Artifact B->J Not Reproducible D Dose-Response Comparison (On-target vs. Phenotype) C->D E Use Structurally Unrelated Inhibitor D->E Potencies Differ F Target Knockdown/Knockout (siRNA/CRISPR) D->F Potencies Similar G Phenotype Replicated? E->G F->G H Conclusion: On-Target Effect G->H Yes I Conclusion: Off-Target Effect G->I No

Caption: A decision-making workflow for troubleshooting unexpected phenotypes.

Signaling Pathway Perturbation by this compound

This diagram illustrates a hypothetical signaling pathway and how on-target and off-target effects of this compound could lead to an observed phenotype.

G ASN001 This compound Target Intended Target (e.g., Kinase A) ASN001->Target On-Target Inhibition OffTarget Off-Target (e.g., Kinase B) ASN001->OffTarget Off-Target Interaction SubstrateA Downstream Substrate A Target->SubstrateA Phosphorylation SubstrateB Downstream Substrate B OffTarget->SubstrateB Phosphorylation PathwayA Expected Pathway SubstrateA->PathwayA PathwayB Unexpected Pathway SubstrateB->PathwayB Phenotype Observed Phenotype PathwayA->Phenotype PathwayB->Phenotype

Caption: On-target vs. off-target effects of this compound on signaling pathways.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methodologies to assess the target engagement of this compound in intact cells.[10]

Objective: To determine if this compound binds to its intended target protein in a cellular environment by measuring changes in the protein's thermal stability.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein for Western blotting

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at various concentrations or with a vehicle control for a predetermined time.

  • Harvesting: After treatment, wash the cells with PBS and harvest them.

  • Thermal Challenge: Resuspend the cell pellets in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]

Protocol 2: Forced Degradation Study

This protocol helps to assess the stability of this compound under various stress conditions.[4][9]

Objective: To identify potential degradation pathways for this compound and determine its stability in solution.

Materials:

  • This compound stock solution (e.g., in DMSO or acetonitrile)

  • 0.1 N HCl (for acid hydrolysis)

  • 0.1 N NaOH (for base hydrolysis)

  • 6% H₂O₂ (for oxidation)

  • HPLC-grade water

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Dilute the this compound stock solution with 0.1 N HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH.

    • Oxidation: Dilute the stock solution with 6% H₂O₂.

    • Thermal Degradation: Dilute the stock solution with HPLC-grade water.

    • Photolytic Degradation: Dilute the stock solution with HPLC-grade water and expose it to UV light.

    • Control: Dilute the stock solution with the same solvent and keep it at room temperature, protected from light.

  • Incubation: Incubate the acid and base hydrolysis samples at an elevated temperature (e.g., 60°C). Keep the other samples at room temperature or as specified.

  • Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acid and base samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.[4] This information can help in determining the optimal conditions for storing and using this compound in experiments.

References

Validation & Comparative

A Comparative Analysis of the Selectivity Profiles of ASN-001 and Other CYP17 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of the investigational CYP17 inhibitor ASN-001 with other prominent inhibitors such as Abiraterone, Orteronel, Seviteronel, and Galeterone. The comparison is supported by available experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to CYP17A1 Inhibition

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the human steroidogenesis pathway, responsible for the production of androgens, which are pivotal in the progression of prostate cancer.[1][2] CYP17A1 exhibits dual enzymatic activities: 17α-hydroxylase and 17,20-lyase.[1][2] Both activities are essential for the synthesis of sex steroids, while the 17α-hydroxylase activity is also required for cortisol production.[1][2] Inhibiting CYP17A1 is a key therapeutic strategy in castration-resistant prostate cancer (CRPC) to reduce androgen levels.[1][2] However, the selectivity of inhibitors for the 17,20-lyase activity over the 17α-hydroxylase activity is a crucial factor, as non-selective inhibition can lead to mineralocorticoid excess and require co-administration of corticosteroids.[3]

Comparative Selectivity Profile

The following table summarizes the available quantitative data on the inhibitory activity (IC50 values) of this compound and other CYP17 inhibitors against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Inhibitor17α-Hydroxylase IC50 (nM)17,20-Lyase IC50 (nM)Selectivity (Hydroxylase/Lyase)Other Notable TargetsReference
This compound Data not publicly availableData not publicly availableDescribed as a potent and selective CYP17 lyase inhibitor-[3]
Abiraterone 2.5 - 15.515 - 72~0.17 - 0.22Androgen Receptor (antagonist), 3β-HSD
Orteronel (TAK-700) ~67.7 (in H295R cells)~1200 (in rat)~5.4 (human enzyme)-[4]
Seviteronel (VT-464) 67069~9.7Androgen Receptor (antagonist)
Galeterone (TOK-001) Data not publicly available47Described as a potent and selective CYP17 lyase inhibitorAndrogen Receptor (antagonist and degradation)[5][6]

Note on this compound Data: While specific IC50 values for this compound are not publicly available in the reviewed literature, preclinical and clinical trial descriptions consistently characterize it as a novel, non-steroidal, and potent inhibitor of CYP17 lyase that selectively inhibits the synthesis of testosterone over cortisol.[3] This selectivity is a key design feature intended to avoid the need for co-administration of prednisone.[3]

Signaling Pathway of Steroidogenesis and CYP17A1 Inhibition

The following diagram illustrates the steroid biosynthesis pathway, highlighting the central role of CYP17A1 and the points of inhibition by the discussed compounds.

G cluster_steroidogenesis Steroidogenesis Pathway cluster_cyp17a1 CYP17A1 Activities cluster_inhibitors CYP17A1 Inhibitors Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17α-hydroxylase 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone 17α-hydroxylase Aldosterone Aldosterone Progesterone->Aldosterone multi-step DHEA DHEA 17-OH Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17-OH Progesterone->Androstenedione 17,20-lyase Cortisol Cortisol 17-OH Progesterone->Cortisol CYP21A2, CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD ASN001 This compound (Lyase Selective) ASN001->DHEA Abiraterone Abiraterone Abiraterone->17-OH Pregnenolone Abiraterone->17-OH Progesterone Orteronel Orteronel Orteronel->DHEA Seviteronel Seviteronel Seviteronel->DHEA Galeterone Galeterone Galeterone->DHEA

Caption: Steroidogenesis pathway and points of CYP17A1 inhibition.

Experimental Protocols

The determination of the selectivity profile of CYP17A1 inhibitors typically involves two main types of assays: those using recombinant enzymes and those employing cell-based models.

Recombinant Human CYP17A1 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the specific enzymatic activities of purified CYP17A1.

a. Objective: To determine the IC50 values of a test compound for the 17α-hydroxylase and 17,20-lyase activities of recombinant human CYP17A1.

b. Materials:

  • Recombinant human CYP17A1 enzyme.

  • Cytochrome P450 reductase (POR) and cytochrome b5 (as cofactors).

  • Substrates: Pregnenolone or Progesterone (for 17α-hydroxylase activity), 17α-hydroxypregnenolone (for 17,20-lyase activity). Radiolabeled substrates are often used for ease of detection.

  • Test compound (e.g., this compound) at various concentrations.

  • NADPH regenerating system.

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Quenching solution (e.g., a strong acid or organic solvent).

  • Analytical system for product detection (e.g., HPLC, LC-MS/MS, or scintillation counting for radiolabeled products).

c. Procedure:

  • Prepare a reaction mixture containing the recombinant CYP17A1, POR, and cytochrome b5 in the reaction buffer.

  • Add the test compound at a range of concentrations to the reaction mixture and pre-incubate.

  • Initiate the enzymatic reaction by adding the specific substrate and the NADPH regenerating system.

  • Incubate the reaction at 37°C for a defined period.

  • Terminate the reaction by adding a quenching solution.

  • Extract the steroids from the reaction mixture.

  • Analyze the formation of the product (e.g., 17α-hydroxyprogesterone for hydroxylase activity or DHEA for lyase activity) using a suitable analytical method.

  • Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.

H295R Cell-Based Steroidogenesis Assay

This assay provides a more physiologically relevant model as it utilizes a human adrenal carcinoma cell line that expresses the key enzymes of the steroidogenesis pathway.

a. Objective: To assess the effect of a test compound on the production of various steroid hormones, including androgens and cortisol, in a cellular context.

b. Materials:

  • H295R human adrenal carcinoma cell line.

  • Cell culture medium and supplements.

  • Test compound at various concentrations.

  • Positive and negative controls (e.g., a known inhibitor like Forskolin and a vehicle control like DMSO).

  • Reagents for hormone extraction from the cell culture medium.

  • Analytical system for hormone quantification (e.g., ELISA, LC-MS/MS).

  • Reagents for cell viability assay (e.g., MTT, MTS).

c. Procedure:

  • Culture H295R cells in appropriate multi-well plates until they reach a desired confluency.

  • Replace the culture medium with fresh medium containing the test compound at a range of concentrations, as well as positive and negative controls.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Collect the cell culture medium for hormone analysis.

  • Perform a cell viability assay to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Extract the steroid hormones from the collected medium.

  • Quantify the concentrations of key steroid hormones (e.g., testosterone, DHEA, androstenedione, cortisol, progesterone) using a sensitive analytical method.

  • Analyze the data to determine the effect of the test compound on the steroid profile and calculate IC50 values for the inhibition of specific hormone production.

Conclusion

The development of selective CYP17 17,20-lyase inhibitors is a key strategy in advancing the treatment of castration-resistant prostate cancer. While Abiraterone is a potent, non-selective inhibitor, newer agents like Orteronel, Seviteronel, Galeterone, and the investigational drug this compound have been designed with a focus on improved selectivity for the 17,20-lyase activity. This enhanced selectivity aims to minimize the off-target effects on cortisol synthesis, potentially reducing the need for concomitant steroid administration and its associated side effects. Although quantitative inhibitory data for this compound is not yet widely published, its description as a potent and selective lyase inhibitor positions it as a promising candidate for further investigation in the field of oncology. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and future CYP17 inhibitors.

References

Head-to-Head In Vitro Comparison: ASN-001 and Enzalutamide in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct therapeutic agents for prostate cancer: ASN-001 and enzalutamide. While both drugs target the androgen receptor (AR) signaling axis, a critical driver of prostate cancer growth, they do so through fundamentally different mechanisms. This report summarizes their mechanisms of action, presents available in vitro performance data, and provides detailed experimental protocols for relevant assays.

Mechanism of Action: A Tale of Two Strategies

This compound and enzalutamide represent two different approaches to disrupting androgen signaling. Enzalutamide directly antagonizes the androgen receptor, while this compound inhibits the production of androgens.

Enzalutamide is a potent second-generation nonsteroidal antiandrogen. It acts as a direct competitive inhibitor of the androgen receptor.[1][2] Its multifaceted mechanism involves:

  • Blocking Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a higher affinity than endogenous androgens like testosterone and dihydrotestosterone (DHT).[3]

  • Inhibiting Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.[4][5]

  • Impairing DNA Binding and Coactivator Recruitment: By altering the AR's structure, enzalutamide hinders its ability to bind to androgen response elements (AREs) on DNA and recruit coactivators, thereby preventing the transcription of AR target genes that promote cancer cell growth and survival.[4]

This compound is a novel, non-steroidal, and selective inhibitor of CYP17 lyase.[6][7] CYP17A1 is a key enzyme in the androgen biosynthesis pathway, responsible for converting pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[8] By selectively inhibiting the 17,20-lyase activity of CYP17A1, this compound effectively reduces the systemic production of androgens in the testes and adrenal glands.[6][8] A key feature of this compound is its selectivity for the lyase activity over the 17α-hydroxylase activity of CYP17A1, which may reduce the mineralocorticoid excess seen with less selective inhibitors and potentially obviate the need for co-administration of prednisone.[6][7]

Androgen Signaling Pathway Inhibition Mechanisms of Action of this compound and Enzalutamide cluster_synthesis Androgen Synthesis cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Androgens Testosterone/DHT Testosterone->Androgens ASN001 This compound ASN001->Pregnenolone Inhibits ASN001->Progesterone AR_cytoplasm Androgen Receptor (Cytoplasm) Androgens->AR_cytoplasm Binds AR_nucleus Androgen Receptor (Nucleus) AR_cytoplasm->AR_nucleus Translocation ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates Enzalutamide Enzalutamide Enzalutamide->AR_cytoplasm Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation Enzalutamide->ARE Inhibits DNA Binding

Figure 1: Distinct inhibition points of this compound and enzalutamide in the androgen signaling pathway.

In Vitro Performance Data

Direct head-to-head in vitro studies comparing the cytotoxic or anti-proliferative effects of this compound and enzalutamide on prostate cancer cell lines are not publicly available. Therefore, this section presents the available data for each compound individually.

Enzalutamide: Direct Anti-Proliferative Activity

Enzalutamide has been extensively studied in vitro across various prostate cancer cell lines. Its efficacy is most pronounced in androgen receptor-dependent cell lines.

Table 1: In Vitro IC50 Values for Enzalutamide in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (µM)Reference(s)
LNCaPPositive, Mutated (T878A)5.6 ± 0.8[2][9]
LNCaP-ENZA (Resistant)Positive60.83[10]
C4-2BPositive~19[10]
C4-2B-ENZA (Resistant)Positive88.32[10]
PC-3Negative34.9 ± 9.0 (extrapolated)[2][9]
DU145Negative>10[11][12]
22Rv1Positive, AR-V7 Positive~11.5[13]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

This compound: Inhibition of Androgen Synthesis

As an inhibitor of androgen synthesis, the primary in vitro measure of this compound's activity is its ability to inhibit the CYP17 lyase enzyme. While direct in vitro studies on its effects on prostate cancer cell line viability are not available, clinical data demonstrates its potent effect on reducing androgen precursors.

Table 2: Preclinical and Clinical Findings for this compound

ParameterFindingReference(s)
Mechanism Potent and selective inhibitor of CYP17 lyase[6]
In Vivo Effect Significant decrease in testosterone to below quantifiable limits[6][7]
In Vivo Effect Up to 80% decrease in DHEA (dehydroepiandrosterone)[6][7]
Clinical Observation PSA decline of >50% in a majority of treatment-naïve mCRPC patients[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for assays relevant to the mechanisms of action of enzalutamide and this compound.

Cell Viability Assay (MTT Assay) for Enzalutamide

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding:

    • Prostate cancer cells (e.g., LNCaP, C4-2B) are harvested and counted.

    • Cells are seeded into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[14][15]

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • A stock solution of enzalutamide is prepared in DMSO.

    • Serial dilutions of enzalutamide are prepared in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).[10][15] A vehicle control (DMSO at the same concentration as the highest drug concentration) is also prepared.

    • The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of enzalutamide or vehicle control.

    • The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[14]

    • The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals.[14]

    • The plate is gently agitated to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • The absorbance values are normalized to the vehicle control to determine the percentage of cell viability.

    • The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated using a non-linear regression analysis of the dose-response curve.[14]

CYP17A1 Lyase Activity Assay for this compound

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CYP17A1.

  • Reaction Mixture Preparation:

    • The reaction is typically performed in a buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.4).[16]

    • The reaction mixture contains recombinant human CYP17A1 enzyme, NADPH-P450 reductase (POR), and cytochrome b₅, often in a liposomal system to mimic the cellular membrane environment.[16][17]

    • A radiolabeled substrate for the 17,20-lyase reaction, such as [³H]17α-hydroxypregnenolone, is added.[16][17]

  • Inhibitor Addition:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A vehicle control is also included.

  • Enzymatic Reaction:

    • The reaction is initiated by the addition of NADPH to start the electron transfer process.[16]

    • The mixture is incubated at 37°C for a specific time (e.g., 60-90 minutes).[16]

  • Product Extraction and Separation:

    • The reaction is stopped, and the steroids (substrate and product) are extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

    • The extracted steroids are then separated using thin-layer chromatography (TLC).[4]

  • Quantification and Data Analysis:

    • The amount of the radiolabeled product (e.g., [³H]DHEA) is quantified using a scintillation counter.[17]

    • The percentage of inhibition of CYP17A1 lyase activity is calculated for each concentration of this compound relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of comparing two drugs with different mechanisms of action and a general experimental workflow for in vitro drug characterization.

Drug_Comparison_Workflow cluster_asn001 This compound cluster_enzalutamide Enzalutamide cluster_comparison Comparative Analysis A1 Inhibits Androgen Synthesis A2 CYP17 Lyase Inhibition Assay A1->A2 A3 Measure IC50 for Enzyme A2->A3 A4 Assess Downstream Effects (e.g., Testosterone Levels) A3->A4 C2 Compare Potency (IC50 values) A3->C2 C1 Compare Mechanisms of Action A4->C1 E1 Directly Inhibits AR E2 Cell-Based Assays (Viability, Apoptosis) E1->E2 E3 Measure IC50 in Cell Lines E2->E3 E4 Assess AR Signaling (e.g., Nuclear Translocation) E3->E4 E3->C2 C3 Evaluate Effects on Cellular Phenotypes E3->C3 E4->C1 C1->C2 C2->C3 C4 Synthesize Data for Therapeutic Potential C3->C4

Figure 2: Logical workflow for comparing this compound and enzalutamide.

Experimental_Workflow start Select Prostate Cancer Cell Lines (e.g., LNCaP, PC-3) drug_prep Prepare Drug Solutions (this compound, Enzalutamide) start->drug_prep viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) drug_prep->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) drug_prep->apoptosis mechanism Mechanism-Specific Assays (e.g., CYP17 Lyase Assay, AR Nuclear Translocation) drug_prep->mechanism data_analysis Data Analysis and IC50 Calculation viability->data_analysis apoptosis->data_analysis mechanism->data_analysis conclusion Comparative Efficacy and Potency Assessment data_analysis->conclusion

Figure 3: General experimental workflow for in vitro drug comparison.

Conclusion

This compound and enzalutamide are two promising agents in the fight against prostate cancer, each with a distinct mechanism of action. Enzalutamide acts as a direct and potent antagonist of the androgen receptor, inhibiting multiple steps in its signaling cascade. In contrast, this compound targets the source of androgens by selectively inhibiting the CYP17 lyase enzyme, thereby reducing the fuel for AR-driven cancer growth.

The available in vitro data for enzalutamide demonstrates its efficacy in AR-dependent prostate cancer cell lines. While similar direct cell-based in vitro data for this compound is not publicly available, its mechanism of action is supported by its potent inhibition of androgen synthesis.

The lack of head-to-head in vitro studies highlights a critical gap in the understanding of the comparative efficacy of these two approaches at the cellular level. Future research should focus on direct comparative studies in a panel of prostate cancer cell lines to elucidate the relative potencies and potential for synergistic or combination therapies. Such studies would provide invaluable data for researchers and clinicians in the development of more effective treatment strategies for prostate cancer.

References

A Comparative Analysis of ASN-001 and Abiraterone on Gene Expression in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced prostate cancer therapeutics, targeting the androgen receptor (AR) signaling pathway remains a cornerstone of treatment. Abiraterone acetate, a potent inhibitor of CYP17A1, has been a standard-of-care for metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance and a challenging side-effect profile have spurred the development of next-generation inhibitors. This guide provides a detailed comparison of the effects of ASN-001, a novel selective CYP17 lyase inhibitor, and abiraterone on gene expression, supported by available experimental data.

Mechanism of Action: A Tale of Two Inhibitors

Both abiraterone and this compound target the CYP17A1 enzyme, a critical player in the androgen biosynthesis pathway. However, their inhibitory profiles differ significantly, leading to distinct pharmacological effects.

Abiraterone Acetate: Abiraterone acetate is a prodrug that is converted in vivo to abiraterone, which inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[1] This dual inhibition effectively shuts down the production of androgens, including testosterone and dihydrotestosterone (DHT), from all sources—testes, adrenal glands, and the tumor itself. However, the blockade of 17α-hydroxylase also disrupts cortisol synthesis, leading to a compensatory rise in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess, necessitating the co-administration of prednisone to mitigate side effects like hypertension, hypokalemia, and fluid retention.[1][2]

This compound: this compound is a novel, non-steroidal, and orally active inhibitor of CYP17A1 that exhibits high selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[3][4] This selective inhibition is designed to specifically block the synthesis of androgens while sparing cortisol production.[4] The key theoretical advantage of this selectivity is the potential to avoid the mineralocorticoid-related side effects associated with abiraterone, thereby potentially eliminating the need for concurrent prednisone administration.[4]

Androgen_Biosynthesis_Pathway Figure 1: Androgen Biosynthesis Pathway and Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17α-OH Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17a-OH-Progesterone 17α-OH Progesterone Progesterone->17a-OH-Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17a-OH-Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT Abiraterone Abiraterone Abiraterone->17a-OH-Pregnenolone Abiraterone->DHEA ASN001 This compound ASN001->DHEA ASN001->Androstenedione

Figure 1: Androgen Biosynthesis Pathway and Inhibition

Comparative Effects on Gene Expression

While direct comparative gene expression data for this compound is not yet publicly available, extensive research on abiraterone provides a solid foundation for understanding its impact on the prostate cancer transcriptome.

Abiraterone's Impact on Gene Expression

Studies utilizing RNA sequencing (RNA-seq) of metastatic biopsies from mCRPC patients treated with abiraterone have revealed significant alterations in gene expression, particularly in patients who develop resistance.

Key Findings from RNA-seq Studies:

  • Upregulation of Androgen Receptor (AR) and its Splice Variants: A common mechanism of resistance to abiraterone involves the upregulation of the AR gene and the expression of constitutively active AR splice variants (e.g., AR-V7) that can drive tumor growth in a ligand-independent manner.[5][6]

  • Activation of Alternative Signaling Pathways: In non-responders, there is an increased activation of pathways such as the Wnt/β-catenin signaling pathway and cell cycle progression pathways.[5][6][7]

  • Differential Expression in Responders vs. Non-Responders: A study on mCRPC patients identified 819 genes that were differentially expressed in post-treatment samples between responders and non-responders.[5]

Table 1: Key Signaling Pathways Altered in Abiraterone Non-Responders

PathwayObservationReference
Wnt/β-catenin Signaling Increased activation in non-responders.[5][6][7]
Cell Cycle Progression Upregulation of genes involved in cell cycle, such as those in the Aurora kinase pathway.[5][6]
DNA Repair Altered expression of genes involved in DNA repair pathways.[5][6]
Steroid Biosynthesis Deletion of androgen processing genes like HSD17B11 and CYP19A1 in non-responders.[5][6]
MYC Signaling Deactivation of MYC or its target genes in responders.[5][6]

Table 2: 11-Gene Panel Associated with Abiraterone Resistance

An 11-gene signature has been identified that is highly expressed in patients who are resistant to abiraterone. These genes are primarily involved in mitotic and G2/M checkpoint pathways.[8]

Gene
CCNA2
CCNB1
CCNB2
PRC1
SMC2
DLGAP5
ECT2
FBXO5
CDK1
NCAPG
KIF4A
This compound: A Hypothesized Gene Expression Profile

Given the absence of direct experimental data, the anticipated effects of this compound on gene expression are based on its selective mechanism of action.

  • Potent Downregulation of Androgen-Responsive Genes: By selectively inhibiting 17,20-lyase, this compound is expected to potently suppress androgen synthesis, leading to a significant downregulation of AR target genes, similar to or even more profound than abiraterone in treatment-naive patients.

  • Delayed Emergence of Resistance Pathways: The more targeted inhibition by this compound might lead to a different landscape of resistance mechanisms compared to abiraterone. The lack of mineralocorticoid-related stress could potentially delay the activation of certain stress-response pathways.

  • Distinct Impact on Steroid Metabolism Genes: Due to its selectivity, this compound is not expected to directly impact the expression of genes involved in cortisol synthesis. This could lead to a different adaptive response in the tumor microenvironment compared to the broader inhibition by abiraterone.

Further clinical studies incorporating transcriptomic analysis are crucial to validate these hypotheses and to fully delineate the gene expression signature of this compound.

Experimental Protocols

The following provides a generalized methodology for the analysis of gene expression in patient biopsies, as described in studies on abiraterone.

1. Patient Cohort and Biopsy Collection:

  • Patients with progressive mCRPC are enrolled.

  • Metastatic tumor biopsies (e.g., from bone or soft tissue) are obtained at baseline (pre-treatment) and at a specified time point after initiation of treatment (e.g., 12 weeks).[5][9]

2. RNA Extraction and Sequencing:

  • Total RNA is extracted from formalin-fixed paraffin-embedded (FFPE) or fresh-frozen biopsy specimens.

  • RNA quality and quantity are assessed.

  • Whole transcriptome sequencing (RNA-seq) is performed using a high-throughput sequencing platform (e.g., Illumina).[5][10]

3. Bioinformatic Analysis:

  • Raw sequencing reads are processed for quality control and aligned to the human reference genome.

  • Gene expression levels are quantified.

  • Differential gene expression analysis is performed to compare pre- and post-treatment samples, as well as responders versus non-responders.

  • Pathway analysis and gene set enrichment analysis are conducted to identify significantly altered biological pathways.[5][7]

Experimental_Workflow Figure 2: Experimental Workflow for Gene Expression Analysis cluster_0 Patient Cohort cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Data Analysis Patient mCRPC Patients Biopsy_Pre Metastatic Biopsy (Pre-Treatment) Patient->Biopsy_Pre Biopsy_Post Metastatic Biopsy (Post-Treatment) Patient->Biopsy_Post RNA_Extraction RNA Extraction Biopsy_Pre->RNA_Extraction Biopsy_Post->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Alignment, Quantification) RNA_Seq->Bioinformatics Diff_Expression Differential Gene Expression Analysis Bioinformatics->Diff_Expression Pathway_Analysis Pathway and Gene Set Enrichment Analysis Diff_Expression->Pathway_Analysis

Figure 2: Experimental Workflow for Gene Expression Analysis

Conclusion

Abiraterone profoundly impacts the gene expression landscape in prostate cancer, and the development of resistance is associated with distinct transcriptomic changes, including the upregulation of AR and the activation of alternative growth pathways. This compound, with its selective inhibition of CYP17 lyase, represents a promising next-generation therapeutic. While direct comparative gene expression data is eagerly awaited, its unique mechanism of action suggests a potentially different and more favorable impact on the tumor transcriptome and a distinct resistance profile. Further research, including head-to-head clinical trials with comprehensive genomic and transcriptomic analyses, is essential to fully elucidate the comparative effects of these two agents and to guide personalized treatment strategies for patients with advanced prostate cancer.

References

A Comparative Analysis of the Side-Effect Profiles of ASN-001 and Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the side-effect profiles of two distinct enzyme inhibitors: ASN-001, a selective CYP17 lyase inhibitor, and ketoconazole, a broad-spectrum antifungal agent that also affects human steroidogenesis. This comparison aims to inform researchers and drug development professionals by presenting objective data on their respective safety profiles, supported by experimental evidence and mechanistic insights.

Executive Summary

This compound, a novel, non-steroidal, potent inhibitor of CYP17 lyase, has demonstrated a generally well-tolerated profile in clinical trials for metastatic castration-resistant prostate cancer (mCRPC). Its selectivity for testosterone synthesis over cortisol production allows for administration without concomitant prednisone, thereby avoiding the side effects associated with corticosteroids. In contrast, ketoconazole, an imidazole antifungal, exhibits a broader range of side effects due to its non-selective inhibition of various cytochrome P450 enzymes. While effective against fungal infections, its use is often limited by significant risks, including hepatotoxicity, adrenal insufficiency, and cardiac arrhythmias.

Data Presentation: Side-Effect Profiles

The following tables summarize the reported adverse events for this compound and ketoconazole, based on available clinical trial data and drug information.

Table 1: Comparative Summary of Common and Serious Adverse Events

Adverse Event CategoryThis compoundKetoconazole (Oral)
Common Adverse Events Fatigue (Grade 1/2)[1][2], Constipation (Grade 1/2)[1], Nausea (Grade 1/2)[1][2], Dizziness (Grade 1/2)[2]Nausea and Vomiting[3][4][5], Headache[3][4], Abdominal Pain[3][4], Diarrhea[3][6], Itching[3][4]
Serious Adverse Events Asymptomatic, reversible Grade 3 ALT/AST elevation (at 400mg dose)[1][2]Hepatotoxicity (Liver Damage) [3][5][6][7][8][9] (can be fatal or require liver transplantation[6][7]), QT Prolongation [3][7][8] (risk of Torsades de Pointes), Adrenal Insufficiency [3][7][10], Anaphylaxis [7]
Endocrine-Related Side Effects No reported mineralocorticoid excess[1][2][11]Gynecomastia[5][10], Decreased Libido[5], Adrenal Insufficiency[3][7][10]

Table 2: Incidence of Selected Adverse Events from Clinical Data

Adverse EventThis compound (Phase 1/2 Trial, mCRPC patients)[1][2][11]Ketoconazole (Oral)
Grade 3 ALT/AST Elevation 2 out of 26 patients at 400mg (reversible upon dose reduction)[1]Incidence of symptomatic liver injury estimated between 1/1,000 and 1/15,000 patients[12]
Nausea and Vomiting Reported as Grade 1/2[1][2]Occurs in up to 50% of patients at high doses[5]
Gynecomastia Not reportedOccurs in up to 21% of patients at high doses[5]

Mechanisms of Action and Their Link to Side Effects

The differing side-effect profiles of this compound and ketoconazole are a direct consequence of their distinct mechanisms of action and selectivity for their target enzymes.

This compound: Selective Inhibition of CYP17 Lyase

This compound is a selective inhibitor of the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme. This enzyme is a critical component in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone into androgens. By selectively inhibiting the lyase activity, this compound effectively blocks the production of testosterone and other androgens, which is the therapeutic goal in prostate cancer. Crucially, it has a lesser effect on the 17α-hydroxylase activity of the same enzyme, which is necessary for cortisol synthesis. This selectivity avoids the compensatory rise in mineralocorticoids that is seen with less selective inhibitors, thus obviating the need for co-administration of prednisone.[1][2][11]

ASN001_Mechanism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->OH_Pregnenolone CYP17A1 (17α-hydroxylase) OH_Progesterone 17-OH Progesterone Progesterone->OH_Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol OH_Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound ASN001->DHEA ASN001->Androstenedione

Caption: this compound selectively inhibits the 17,20-lyase activity of CYP17A1.

Ketoconazole: Broad-Spectrum Enzyme Inhibition

Ketoconazole's primary therapeutic action as an antifungal is through the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[8][13][14][15] However, at therapeutic concentrations, particularly at higher doses used for systemic fungal infections or off-label for conditions like Cushing's syndrome, ketoconazole also inhibits several human cytochrome P450 enzymes.[7][15] This lack of selectivity is the root cause of its significant side-effect profile.

Ketoconazole inhibits multiple enzymes in the human steroidogenesis pathway, including:

  • CYP11A1 (Cholesterol side-chain cleavage enzyme): The initial step in steroid synthesis.

  • CYP17A1 (17α-hydroxylase and 17,20-lyase): Leading to decreased production of androgens and cortisol.

  • CYP11B1 (11β-hydroxylase): Further contributing to reduced cortisol synthesis.[7][16][17]

This broad inhibition leads to adrenal insufficiency and anti-androgenic effects.[3][7][10] Furthermore, its inhibition of other hepatic P450 enzymes contributes to the risk of drug-drug interactions and hepatotoxicity.[9]

Ketoconazole_Mechanism cluster_fungus Fungal Cell cluster_human Human Cell (Adrenal/Gonadal) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->OH_Pregnenolone CYP17A1 (17α-hydroxylase) Cortisol Cortisol Progesterone->Cortisol Multiple Steps (incl. CYP17A1, CYP21A2, CYP11B1) Androgens Androgens OH_Pregnenolone->Androgens CYP17A1 (17,20-lyase) Ketoconazole Ketoconazole Ketoconazole->Ergosterol Ketoconazole->Pregnenolone Ketoconazole->Androgens Ketoconazole->Cortisol

Caption: Ketoconazole non-selectively inhibits multiple P450 enzymes.

Experimental Protocols

A comprehensive assessment of the side-effect profiles of drugs like this compound and ketoconazole involves rigorous clinical trial protocols designed to detect and characterize adverse events. Below are outlines of key experimental methodologies.

Assessment of Hepatotoxicity in a Clinical Trial

Drug-induced liver injury (DILI) is a major concern for ketoconazole. A typical protocol for assessing hepatotoxicity in a clinical trial would include the following:

  • Baseline Assessment: Collection of medical history, including any pre-existing liver conditions, and baseline measurement of liver function tests (LFTs) including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Regular Monitoring: Frequent monitoring of LFTs throughout the trial (e.g., every 2-4 weeks). The frequency may be increased if any abnormalities are detected.

  • Hy's Law Criteria: Close monitoring for cases meeting Hy's Law criteria (ALT or AST >3x the upper limit of normal [ULN], and total bilirubin >2x ULN, without evidence of cholestasis), which is a strong predictor of severe DILI.

  • Causality Assessment: In cases of suspected DILI, a thorough causality assessment is performed, often using a standardized method like the Roussel Uclaf Causality Assessment Method (RUCAM). This involves evaluating the temporal relationship of drug administration to the liver injury, ruling out other potential causes (e.g., viral hepatitis, alcohol), and observing the effect of drug discontinuation.[3][18][19]

  • Adjudication Committee: An independent committee of hepatologists may be convened to review cases of suspected DILI and provide an expert opinion on causality.

DILI_Assessment_Workflow Start Patient Enrollment Baseline Baseline LFTs & Medical History Start->Baseline Treatment Drug Administration & Regular LFT Monitoring Baseline->Treatment Abnormal_LFTs Abnormal LFTs Detected? Treatment->Abnormal_LFTs Continue Continue Monitoring Abnormal_LFTs->Continue No Investigate Investigate Potential DILI Abnormal_LFTs->Investigate Yes Continue->Treatment RUCAM RUCAM Causality Assessment Investigate->RUCAM Adjudication Expert Adjudication RUCAM->Adjudication DILI_Confirmed DILI Confirmed? Adjudication->DILI_Confirmed Manage Manage Adverse Event (e.g., discontinue drug) DILI_Confirmed->Manage Yes No_DILI Alternative Cause Identified DILI_Confirmed->No_DILI No End Follow-up Manage->End No_DILI->Continue

Caption: Workflow for assessing drug-induced liver injury in a clinical trial.

Assessment of QT Interval Prolongation

Given the risk of QT prolongation with ketoconazole, a "Thorough QT/QTc Study" is often required for drugs with a potential to affect cardiac repolarization.

  • Study Design: Typically a randomized, double-blind, placebo- and positive-controlled crossover or parallel study in healthy volunteers.

  • ECG Monitoring: Intensive collection of digital 12-lead electrocardiograms (ECGs) at baseline and at multiple time points after drug administration, corresponding to expected peak plasma concentrations.

  • QTc Correction: The measured QT interval is corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's) or an individual-specific correction.

  • Data Analysis: The primary analysis compares the change from baseline in QTc for the study drug to that of placebo. The upper bound of the 95% confidence interval for this difference should be below a predefined threshold of regulatory concern (typically 10 ms).[2][4][20]

  • Exposure-Response Analysis: Pharmacokinetic samples are collected at the same time points as ECGs to model the relationship between drug concentration and the magnitude of QTc prolongation.

Conclusion

The comparative analysis of this compound and ketoconazole highlights the critical importance of target selectivity in determining a drug's side-effect profile. This compound's selective inhibition of CYP17 lyase results in a targeted therapeutic effect with a manageable and predictable set of side effects, notably avoiding the mineralocorticoid excess seen with less selective agents. In contrast, ketoconazole's broad-spectrum inhibition of multiple cytochrome P450 enzymes, while effective for its primary antifungal indication, leads to a wide array of potentially severe adverse events that limit its systemic use. For researchers and drug development professionals, this comparison underscores the value of designing molecules with high target specificity to improve the safety and tolerability of novel therapeutics.

References

ASN-001: An In-Depth Comparison with Second-Generation Anti-Androgens

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into ASN-001, a novel investigational agent, reveals a distinct mechanistic approach to targeting androgen signaling in prostate cancer compared to established second-generation anti-androgens. However, a comprehensive head-to-head comparison is challenging due to the limited publicly available data on this compound.

This compound is characterized as a non-steroidal and potent inhibitor of CYP17 lyase.[1][2] Its primary advantage, as highlighted in early clinical trial reports, is its selective inhibition of testosterone synthesis over cortisol synthesis.[1][2] This selectivity suggests that this compound could be administered without the concurrent use of prednisone, which is typically required with other CYP17 inhibitors like abiraterone to manage the side effects of mineralocorticoid excess.[3][4]

In contrast, second-generation anti-androgens, including enzalutamide, apalutamide, and darolutamide, function by directly targeting the androgen receptor (AR). Their mechanism involves competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impeding AR-mediated transcription.

Due to the early stage of development and the lack of comprehensive published data for this compound, a detailed guide with quantitative comparisons and experimental protocols as requested cannot be fully compiled at this time. The available information on this compound is primarily from presentations at scientific conferences, which offer a high-level overview but lack the granular data necessary for a direct, evidence-based comparison.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and second-generation anti-androgens lies in their point of intervention within the androgen signaling pathway.

This compound: Targets the production of androgens by inhibiting CYP17 lyase, a key enzyme in the steroidogenesis pathway responsible for the synthesis of androgens from cholesterol. By blocking this enzyme, this compound reduces the levels of circulating androgens that can activate the androgen receptor.

Second-Generation Anti-Androgens: These agents act downstream by directly antagonizing the androgen receptor. Even in the presence of androgens, they prevent the receptor from initiating the cellular processes that lead to prostate cancer cell growth and proliferation.

Androgen Signaling Pathway Inhibition cluster_0 Androgen Synthesis cluster_1 Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone DHEA DHEA 17-OH Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione 17-OH Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR Binds to AR Nuclear Translocation AR Nuclear Translocation AR->AR Nuclear Translocation DNA Binding & Transcription DNA Binding & Transcription AR Nuclear Translocation->DNA Binding & Transcription Activates Cell Growth & Proliferation Cell Growth & Proliferation DNA Binding & Transcription->Cell Growth & Proliferation ASN001 ASN001 ASN001->17-OH Pregnenolone Inhibits CYP17 Lyase ASN001->17-OH Progesterone Inhibits CYP17 Lyase Second-Gen Anti-Androgens Second-Gen Anti-Androgens Second-Gen Anti-Androgens->AR Inhibits Binding Second-Gen Anti-Androgens->AR Nuclear Translocation Inhibits Second-Gen Anti-Androgens->DNA Binding & Transcription Inhibits

Caption: Mechanisms of this compound and Second-Generation Anti-Androgens.

Preclinical and Clinical Data: A Glimpse into this compound

The available information on this compound is derived from abstracts of studies presented at the American Society of Clinical Oncology (ASCO) meetings.

Preclinical Profile

Detailed preclinical data, such as IC50 values for CYP17 lyase inhibition and in vitro/in vivo tumor growth inhibition, have not been published in peer-reviewed journals. Conference abstracts mention that preclinical studies demonstrated potent and selective inhibition of testosterone synthesis over cortisol synthesis.[2]

Clinical Trial Findings

A Phase 1/2 clinical trial (NCT02349139) evaluated the safety and efficacy of once-daily oral this compound in men with progressive metastatic castration-resistant prostate cancer (mCRPC).[1][4]

Key Findings from Conference Abstracts:

  • Safety and Tolerability: this compound was generally well-tolerated, with the most common drug-related adverse events being Grade 1/2 fatigue, nausea, and dizziness.[1] Importantly, no mineralocorticoid excess was reported, and prednisone co-administration was not required.[1][4]

  • Efficacy:

    • In treatment-naïve mCRPC patients (no prior abiraterone or enzalutamide), a PSA decline of >50% was observed in 3 out of 3 patients at doses of 300/400mg.[1]

    • In another report, a PSA decline of >50% (ranging from 51% to 70%) was seen in 3 of 3 abiraterone/enzalutamide-naïve patients.[4]

    • Stable disease for up to 15+ months was observed in patients who had previously progressed on abiraterone and enzalutamide.[1]

  • Pharmacokinetics: this compound exhibited high oral bioavailability.[1][2]

Comparative Data: The Missing Link

A direct comparison of this compound with second-generation anti-androgens is not possible based on the current publicly available information. The following tables summarize the type of data that would be necessary for a comprehensive comparison, which is largely unavailable for this compound.

Table 1: Mechanistic and Preclinical Comparison (Illustrative)

FeatureThis compoundEnzalutamideApalutamideDarolutamide
Primary Target CYP17 LyaseAndrogen ReceptorAndrogen ReceptorAndrogen Receptor
Mechanism Inhibits androgen synthesisAR antagonistAR antagonistAR antagonist
IC50 (Target) Data not availableData availableData availableData available
In Vitro Potency Data not availableData availableData availableData available
In Vivo Efficacy Data not availableData availableData availableData available

Table 2: Clinical Efficacy and Safety Comparison (Illustrative)

EndpointThis compound (mCRPC)Enzalutamide (mCRPC)Apalutamide (nmCRPC)Darolutamide (nmCRPC)
Median rPFS/MFS Data not availableData availableData availableData available
Median OS Data not availableData availableData availableData available
PSA Response Rate >50% in a small cohort[1][4]Data availableData availableData available
Key Adverse Events Fatigue, nausea, dizziness[1]Fatigue, hypertension, fallsRash, fatigue, hypertensionFatigue, nausea
Prednisone Required No[1][4]NoNoNo

Experimental Protocols: A Methodological Void

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not publicly available. For a thorough comparison, the following methodologies would be required:

CYP17 Lyase Inhibition Assay (Illustrative Workflow)

This assay would be crucial to quantify the potency and selectivity of this compound.

CYP17_Lyase_Inhibition_Assay cluster_workflow Illustrative Experimental Workflow A Prepare recombinant human CYP17A1 enzyme B Incubate enzyme with substrate (e.g., 17-hydroxyprogesterone) A->B C Add varying concentrations of this compound B->C D Incubate for a defined period C->D E Stop the reaction D->E F Quantify the product (e.g., androstenedione) using LC-MS/MS E->F G Calculate IC50 value F->G

Caption: Illustrative workflow for a CYP17 lyase inhibition assay.

Androgen Receptor Binding Assay (Illustrative Workflow)

This assay is standard for evaluating second-generation anti-androgens.

AR_Binding_Assay cluster_workflow Illustrative Experimental Workflow A Prepare cell lysates or purified androgen receptor B Incubate with a radiolabeled androgen (e.g., [3H]-DHT) A->B C Add varying concentrations of the test compound (e.g., enzalutamide) B->C D Incubate to reach equilibrium C->D E Separate bound from unbound radioligand D->E F Measure radioactivity of the bound fraction E->F G Calculate Ki or IC50 value F->G

Caption: Illustrative workflow for an androgen receptor binding assay.

Conclusion

This compound represents a potentially advantageous approach to androgen deprivation therapy by selectively inhibiting CYP17 lyase, which may eliminate the need for concurrent steroid administration. Preliminary clinical data suggest it is well-tolerated and demonstrates anti-tumor activity in mCRPC.

However, the lack of comprehensive, peer-reviewed data for this compound makes a direct and objective comparison with established second-generation anti-androgens like enzalutamide, apalutamide, and darolutamide impossible at this time. Further publication of preclinical and clinical trial results, including detailed experimental methodologies, is necessary to fully understand the therapeutic potential of this compound and its position relative to the current standard of care in prostate cancer. Without such data, any comparison remains speculative. The current status of this compound's development is also unclear from publicly available sources.

References

The Superior Selectivity of ASN-001 for CYP17 Lyase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of ASN-001 with other CYP17 inhibitors, highlighting its superior selectivity for the 17,20-lyase activity of CYP17A1. This targeted approach offers a significant advantage in the treatment of castration-resistant prostate cancer (CRPC) by minimizing the side effects associated with broader CYP17 inhibition. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of advanced prostate cancer therapies.

This compound is a novel, orally available, non-steroidal inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. Unlike other CYP17 inhibitors, this compound is distinguished by its selective inhibition of the 17,20-lyase activity over the 17α-hydroxylase activity of the enzyme.[1][2] This selectivity is pivotal as it preferentially blocks the production of androgens, the key drivers of prostate cancer growth, while having a lesser impact on cortisol synthesis.[1][2] Consequently, treatment with this compound may not necessitate the co-administration of prednisone to manage mineralocorticoid excess, a common requirement for patients treated with less selective inhibitors like abiraterone.[1]

Comparative Selectivity Profile

While specific preclinical IC50 or Ki values for this compound's direct inhibition of CYP17 lyase and hydroxylase activities are not publicly available at the time of this publication, clinical data strongly supports its lyase-selective profile.[1] In contrast, quantitative data for other CYP17 inhibitors demonstrate varying degrees of selectivity.

InhibitorTargetIC50 (Lyase)IC50 (Hydroxylase)Selectivity Ratio (Hydroxylase/Lyase)Reference
This compound CYP17 LyaseNot AvailableNot AvailableDescribed as "Lyase-Selective"[1][2]
VT-464 (Seviteronel) CYP17 Lyase69 nM670 nM~10[3][4][5]
Abiraterone CYP17 Hydroxylase & Lyase15 nM2.5 nM~0.17 (6-fold more selective for hydroxylase)[4][5]
Orteronel (TAK-700) CYP17 Lyase1200 nM (rat)>10,000 nM (rat)>8.3 (rat)[6]

Note: The selectivity ratio is calculated as IC50 (Hydroxylase) / IC50 (Lyase). A higher ratio indicates greater selectivity for lyase inhibition. Data for Orteronel is from rat studies and may not be directly comparable to human data.

Signaling Pathway of Steroidogenesis and CYP17A1 Inhibition

The following diagram illustrates the steroid biosynthesis pathway, highlighting the dual roles of CYP17A1 and the specific point of action of a selective lyase inhibitor like this compound.

cluster_steroidogenesis Steroidogenesis Pathway cluster_inhibition Inhibitor Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione DHEA->Androstenedione 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol Testosterone Testosterone Androstenedione->Testosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol Estradiol Estradiol Testosterone->Estradiol ASN001 This compound (Selective Lyase Inhibition) ASN001->DHEA ASN001->Androstenedione

Caption: Steroidogenesis pathway and the selective inhibition of CYP17 lyase by this compound.

Experimental Protocols

The determination of inhibitor selectivity for CYP17A1 lyase over hydroxylase activity typically involves in vitro enzyme assays using recombinant human CYP17A1.

General Experimental Workflow:

cluster_workflow CYP17A1 Inhibition Assay Workflow start Prepare Recombinant Human CYP17A1 hydroxylase_assay Hydroxylase Activity Assay (Substrate: Pregnenolone or Progesterone) start->hydroxylase_assay lyase_assay Lyase Activity Assay (Substrate: 17-OH Pregnenolone) start->lyase_assay incubation Incubate with This compound/Comparator hydroxylase_assay->incubation lyase_assay->incubation extraction Stop Reaction & Extract Steroids incubation->extraction analysis LC-MS/MS or GC-MS Analysis of Products extraction->analysis ic50 Determine IC50 Values analysis->ic50 selectivity Calculate Selectivity Ratio ic50->selectivity

Caption: General workflow for determining CYP17A1 inhibitor selectivity.

Detailed Methodologies:

  • Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., E. coli or insect cells).

  • Hydroxylase Activity Assay:

    • Substrate: Radiolabeled or non-radiolabeled pregnenolone or progesterone.

    • Reaction: The enzyme is incubated with the substrate in the presence of NADPH and varying concentrations of the inhibitor (e.g., this compound).

    • Product Detection: The formation of 17α-hydroxypregnenolone or 17α-hydroxyprogesterone is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Lyase Activity Assay:

    • Substrate: Radiolabeled or non-radiolabeled 17α-hydroxypregnenolone.

    • Reaction: The enzyme is incubated with the substrate, NADPH, cytochrome b5 (which enhances lyase activity), and varying concentrations of the inhibitor.

    • Product Detection: The formation of dehydroepiandrosterone (DHEA) is quantified, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

  • Data Analysis: The concentration of inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined for both the hydroxylase and lyase reactions. The ratio of these IC50 values provides a quantitative measure of the inhibitor's selectivity.

Conclusion

The available evidence strongly indicates that this compound possesses a superior selectivity profile for CYP17 lyase compared to other inhibitors such as abiraterone. This targeted mechanism is anticipated to translate into a more favorable safety profile, potentially eliminating the need for concurrent steroid administration and reducing the incidence of adverse effects related to mineralocorticoid excess. Further publication of direct comparative preclinical data will be beneficial in fully elucidating the quantitative selectivity of this compound.

References

Unraveling the Anti-Tumor Activity of ASN-001: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of targeted cancer therapies is in a constant state of evolution, with novel agents continually emerging. Among these is ASN-001, a designation that appears to refer to different investigational drugs in various contexts. To provide a comprehensive analysis, this guide focuses on the most prominently published compound referred to as ASLAN001 (Varlitinib), a pan-HER inhibitor, while acknowledging other entities also designated this compound. This guide is intended for researchers, scientists, and drug development professionals to offer a comparative overview of its anti-tumor activity based on available data.

Understanding this compound (ASLAN001/Varlitinib)

ASLAN001, also known as Varlitinib, is a potent, orally active, reversible small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, including HER1 (EGFR), HER2, and HER4.[1][2] The simultaneous inhibition of these receptors represents a therapeutic strategy to broadly target different tumor types.[2] Preclinical data have indicated that ASLAN001 is more potent than other inhibitors like lapatinib and neratinib in targeting HER1 and HER2.[1]

Comparative Anti-Tumor Activity

Clinical trial data provides insight into the efficacy of ASLAN001 in various cancer types. The following table summarizes key quantitative data from a phase 2 clinical trial in advanced or metastatic cholangiocarcinoma (CCA).

Efficacy EndpointASLAN001 (Varlitinib) in CholangiocarcinomaAlternative Therapy (Gemcitabine + Cisplatin) in Cholangiocarcinoma
Overall Response Rate (ORR) To be assessed (Primary Objective)Not explicitly stated in provided text
Progression-Free Survival (PFS) To be evaluated8.4 months
Overall Survival (OS) To be evaluated11.7 months

Note: The data for ASLAN001 in CCA is from a phase 2 study design, and the outcomes are yet to be fully reported.[2] The alternative therapy data represents the standard of care.[2]

Signaling Pathway and Mechanism of Action

ASLAN001 exerts its anti-tumor effects by inhibiting the phosphorylation of EGFR, HER2, and HER4 in a dose-dependent manner.[2] This disruption of the HER signaling pathway, which is crucial for cell growth, proliferation, and survival, can lead to the inhibition of tumor growth.

ASN001_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HER1 HER1 Downstream Signaling Downstream Signaling HER1->Downstream Signaling activates HER2 HER2 HER2->Downstream Signaling activates HER4 HER4 HER4->Downstream Signaling activates Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival Growth Factors Growth Factors Growth Factors->HER1 binds Growth Factors->HER2 binds Growth Factors->HER4 binds This compound (Varlitinib) This compound (Varlitinib) This compound (Varlitinib)->HER1 inhibits This compound (Varlitinib)->HER2 inhibits This compound (Varlitinib)->HER4 inhibits

ASLAN001 (Varlitinib) Mechanism of Action

Experimental Protocols

To replicate findings on the anti-tumor activity of ASLAN001, researchers can refer to the methodologies employed in preclinical and clinical studies. A key experimental workflow involves assessing the efficacy of the drug in a relevant cancer model.

In Vitro Cell-Based Assay Protocol:

  • Cell Culture: Culture HER2-positive breast cancer cell lines (e.g., SK-BR-3) in appropriate media and conditions.

  • Treatment: Treat the cells with varying concentrations of ASLAN001. A suitable control, such as a vehicle (DMSO), should be used.

  • Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method like the MTT assay.

  • Western Blot Analysis: To confirm the mechanism of action, lyse the treated cells and perform Western blotting to detect the phosphorylation levels of HER2 and downstream signaling proteins like AKT and ERK.

  • Data Analysis: Calculate the IC50 value to determine the concentration of ASLAN001 required to inhibit cell growth by 50%.

Experimental_Workflow Start Start Cell_Culture Culture HER2+ Cancer Cells Start->Cell_Culture Treatment Treat with this compound (Varlitinib) Cell_Culture->Treatment Incubation Incubate for 72h Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays MTT_Assay MTT Assay for Viability Endpoint_Assays->MTT_Assay Western_Blot Western Blot for Protein Phosphorylation Endpoint_Assays->Western_Blot Data_Analysis Analyze Data (IC50, etc.) MTT_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

In Vitro Efficacy Testing Workflow

Other Investigational Drugs Designated as this compound

It is important to note that the designation "this compound" has been associated with other compounds in different contexts:

  • ASN001 (CYP17 Lyase Inhibitor): A novel, non-steroidal CYP17 lyase inhibitor investigated for metastatic castration-resistant prostate cancer (mCRPC).[3] Preclinical studies showed potent and selective inhibition of testosterone synthesis.[3]

  • SNA-001 (AKT Inhibitor): A small molecule inhibitor of Protein Kinase B (AKT), a key component of the PI3K/AKT/mTOR signaling pathway.[4] It has shown anti-tumor activity in preclinical models of solid tumors like breast, lung, and colorectal cancer.[4]

Due to this ambiguity, researchers are advised to verify the specific molecular entity when evaluating studies on "this compound." For a more detailed and targeted comparison guide, a precise identification of the compound of interest is necessary.

References

Comparative Metabolomics of Prostate Cancer Cells: ASN-001 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the metabolic impact of ASN-001 and other prostate cancer therapies, supported by experimental data.

This guide provides a comparative analysis of the metabolic effects of this compound, a novel CYP17 lyase inhibitor, on prostate cancer cells against other therapeutic alternatives. By examining the metabolic reprogramming induced by these agents, researchers can gain deeper insights into their mechanisms of action and identify potential biomarkers for treatment response and resistance.

Introduction to this compound

This compound is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, an enzyme crucial for the synthesis of androgens.[1][2] It selectively inhibits the production of testosterone over cortisol, which may reduce the need for co-administration of prednisone, a common practice with other CYP17A1 inhibitors like abiraterone acetate to manage side effects.[1][2] Clinical trials have shown that this compound has promising clinical activity and is well-tolerated in patients with metastatic castration-resistant prostate cancer (mCRPC).[1][2] Understanding its distinct metabolic impact is crucial for optimizing its therapeutic use and developing novel combination strategies.

Comparative Metabolomic Analysis

While direct comparative metabolomic studies on this compound are not yet publicly available, we can infer its likely effects by examining data from therapies with similar mechanisms, such as abiraterone acetate, and compare them to agents with different mechanisms, like the androgen receptor antagonist enzalutamide.

Table 1: Comparative Metabolic Alterations in Prostate Cancer Cells Treated with Anti-Androgen Therapies

Metabolic PathwayThis compound (Predicted) / Abiraterone AcetateEnzalutamideKey Metabolic Changes & Significance
Androgen Synthesis Significantly Decreased No direct effect on synthesisBoth this compound and Abiraterone directly inhibit CYP17A1, leading to a sharp reduction in the production of androgens like DHEA, androstenedione, and testosterone. This is the primary anti-tumor mechanism.
Glycolysis Likely IncreasedIncreasedInhibition of androgen signaling can lead to a metabolic shift towards glycolysis to meet the energy demands of cancer cells. This is a common feature of therapy resistance.
Tricarboxylic Acid (TCA) Cycle Likely AlteredAlteredChanges in the TCA cycle are expected as the cell adapts its energy production machinery in response to androgen deprivation.
Lipid Metabolism Likely AlteredAlteredAndrogen signaling is closely linked to lipid synthesis. Inhibition of this pathway can lead to significant changes in the lipidome of prostate cancer cells.
Amino Acid Metabolism Likely AlteredAlteredSpecific amino acids may be depleted or accumulated as cancer cells rewire their metabolism to support survival and proliferation under therapy.
Choline Metabolism No direct dataSignificantly Upregulated in resistant cells Increased choline metabolism is a hallmark of enzalutamide resistance and may serve as a potential biomarker for treatment failure.

Note: The metabolic effects of this compound are predicted based on its mechanism of action as a CYP17A1 inhibitor, similar to abiraterone acetate. Further studies are needed to confirm these specific metabolic changes.

Signaling Pathways

Androgen Synthesis and Inhibition by this compound

The following diagram illustrates the androgen synthesis pathway and the point of inhibition by this compound and other CYP17A1 inhibitors.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17a-OH-Progesterone 17α-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT ASN001 This compound / Abiraterone ASN001->Inhibition Inhibition->17a-OH-Pregnenolone Inhibition->17a-OH-Progesterone

Androgen synthesis pathway and CYP17A1 inhibition.

Experimental Protocols

Metabolomic Analysis of Prostate Cancer Cells using Mass Spectrometry

The following is a generalized protocol for the metabolomic analysis of prostate cancer cells treated with therapeutic agents.

1. Cell Culture and Treatment:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 6-well plates or 10-cm dishes and allowed to adhere overnight.

  • The following day, the media is replaced with fresh media containing the therapeutic agent (e.g., this compound, abiraterone acetate, enzalutamide) at various concentrations or a vehicle control (e.g., DMSO).

  • Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

2. Metabolite Extraction:

  • After treatment, the culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolites are extracted by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plates.

  • The plates are incubated on ice for 10 minutes, and then the cells are scraped.

  • The cell lysate is transferred to a microcentrifuge tube and centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

  • The supernatant containing the metabolites is collected and stored at -80°C until analysis.

3. Mass Spectrometry Analysis (GC-MS or LC-MS):

  • For Gas Chromatography-Mass Spectrometry (GC-MS):

    • The extracted metabolites are dried under a stream of nitrogen gas.

    • The dried samples are derivatized to increase their volatility (e.g., using methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide).

    • The derivatized samples are injected into a GC-MS system for separation and detection.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS):

    • The extracted metabolites are typically reconstituted in a solvent compatible with the LC mobile phase.

    • The samples are injected into an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) for separation and detection.

4. Data Analysis:

  • The raw data from the mass spectrometer is processed using specialized software to identify and quantify the metabolites.

  • Statistical analysis (e.g., t-tests, ANOVA, principal component analysis) is performed to identify metabolites that are significantly altered by the drug treatment.

  • Pathway analysis is then conducted to determine which metabolic pathways are most affected.

Experimental Workflow Diagram

A Prostate Cancer Cell Culture B Treatment with this compound or Alternative A->B C Metabolite Extraction B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Data Processing & Statistical Analysis D->E F Pathway Analysis E->F G Identification of Altered Metabolic Pathways F->G

Metabolomics experimental workflow.

Conclusion

The metabolic landscape of prostate cancer is profoundly influenced by therapies targeting the androgen signaling axis. While direct metabolomic data for this compound is forthcoming, analysis of related compounds like abiraterone acetate and comparison with drugs like enzalutamide provide a framework for understanding its potential metabolic impact. This comparative approach is essential for identifying novel therapeutic targets, understanding mechanisms of resistance, and developing personalized treatment strategies for patients with prostate cancer. Further research focusing on the specific metabolic signature of this compound will be critical to fully elucidate its role in the evolving landscape of prostate cancer therapy.

References

Validating the Clinical Potential of ASN-001: A Preclinical Comparison with Abiraterone in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for ASN-001, a novel CYP17 lyase inhibitor, against the established therapy, abiraterone. The objective is to offer a clear, data-driven perspective on the potential of this compound in the treatment of castration-resistant prostate cancer (CRPC), based on available preclinical evidence. While clinical trial data for this compound is emerging, a comprehensive understanding of its preclinical profile is essential for the research and drug development community.

Mechanism of Action: A Shared Target with a Key Distinction

Both this compound and abiraterone target CYP17A1, a critical enzyme in the androgen biosynthesis pathway. By inhibiting CYP17A1, these drugs aim to reduce the production of androgens that fuel the growth of prostate cancer. However, a key distinction lies in their selectivity. This compound is described as a selective inhibitor of the 17,20-lyase activity of CYP17A1, which is the final step in the production of androgen precursors.[1] This selectivity is claimed to reduce the impact on cortisol synthesis, potentially obviating the need for co-administration of prednisone to manage mineralocorticoid excess, a requirement for abiraterone therapy.[2][3]

In Vitro Potency: A Look at the Numbers

A crucial aspect of preclinical validation is the in vitro potency of a drug candidate against its target. For abiraterone, multiple studies have established its inhibitory concentration (IC50) for CYP17A1.

CompoundTargetIC50 (nM)Cell Line
AbirateroneCYP17A115.5 (95% CI, 10.4–23.0)Human Adrenal H295R Cells
AbirateroneCYP17A115.6 (95% CI, 10.6 – 22.9)H295R Cells

Table 1: In Vitro Potency of Abiraterone Against CYP17A1.[4][5]

In Vivo Efficacy in Prostate Cancer Xenograft Models

Preclinical in vivo studies using xenograft models are fundamental in assessing the anti-tumor activity of a drug candidate. Abiraterone has been evaluated in various prostate cancer xenograft models, demonstrating its ability to inhibit tumor growth and improve survival.

ModelTreatmentKey Findings
LuCaP Patient-Derived Xenografts (PDXs)Abiraterone AcetateSignificant inhibition of tumor progression and increased survival in responsive models.
VCaP and LNCaP XenograftsAbiraterone AcetateDelayed tumor progression.
C4-2 XenograftsAbiraterone AcetateIncreased progression-free survival.

Table 2: Preclinical In Vivo Efficacy of Abiraterone in Prostate Cancer Xenograft Models.[7][8]

Currently, there is a lack of publicly available preclinical data demonstrating the in vivo efficacy of this compound in prostate cancer xenograft models. This includes critical information on tumor growth inhibition, optimal dosing, and survival benefit in these models.

Signaling Pathway and Experimental Workflow

To visually represent the targeted pathway and the general workflow of preclinical evaluation, the following diagrams are provided.

CYP17A1 Inhibition Pathway cluster_steroidogenesis Androgen Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3βHSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3βHSD Testosterone Testosterone Androstenedione->Testosterone 17βHSD DHT DHT Testosterone->DHT 5α-reductase Androgen Receptor Androgen Receptor DHT->Androgen Receptor Activates This compound This compound This compound->17-OH Pregnenolone Inhibits (Selective) This compound->17-OH Progesterone Abiraterone Abiraterone Abiraterone->Pregnenolone Abiraterone->Progesterone Abiraterone->17-OH Pregnenolone Inhibits Abiraterone->17-OH Progesterone Tumor Growth Tumor Growth Androgen Receptor->Tumor Growth Promotes

Figure 1: Simplified signaling pathway of androgen biosynthesis and the points of inhibition by this compound and Abiraterone.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Target_ID Target Identification (CYP17A1) IC50_Assay IC50 Determination (e.g., H295R cells) Target_ID->IC50_Assay Selectivity_Assay Selectivity Profiling (Lyase vs. Hydroxylase) IC50_Assay->Selectivity_Assay Xenograft_Model Prostate Cancer Xenograft Model (e.g., LNCaP, VCaP, PDX) Selectivity_Assay->Xenograft_Model Lead Candidate Selection Drug_Administration Drug Administration (Oral Gavage) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis

Figure 2: General experimental workflow for the preclinical evaluation of CYP17A1 inhibitors.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, based on the methodologies reported for abiraterone, the following outlines the likely experimental designs.

CYP17A1 Inhibition Assay (IC50 Determination)

  • Cell Line: Human adrenal H295R cells, which express CYP17A1, are commonly used.

  • Method: Cells are incubated in a steroid-stripped medium with varying concentrations of the inhibitor (e.g., abiraterone). The production of a downstream steroid, such as ∆4-Androstenedione, which is dependent on CYP17A1 activity, is measured.[4]

  • Analysis: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is calculated.

Prostate Cancer Xenograft Tumor Growth Study

  • Animal Models: Immunocompromised mice (e.g., SCID or NSG mice) are used.

  • Tumor Implantation: Human prostate cancer cells (e.g., VCaP, LNCaP) or patient-derived tumor tissue (PDX) are implanted subcutaneously.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control (vehicle) groups. The drug is typically administered orally.

  • Endpoints:

    • Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • Survival: The time to a predefined endpoint (e.g., tumor volume reaching a certain size, or signs of morbidity) is recorded to determine progression-free and overall survival.

    • Biomarkers: Serum levels of prostate-specific antigen (PSA) may also be monitored.

Conclusion and Future Directions

The available preclinical data for abiraterone provides a solid benchmark for the evaluation of new CYP17A1 inhibitors. It has demonstrated clear in vitro potency and in vivo efficacy in relevant prostate cancer models.

This compound, with its proposed selective mechanism of action, holds promise. However, to fully validate its clinical potential based on preclinical evidence, the public dissemination of key data is crucial. Specifically, the disclosure of its in vitro IC50 for CYP17A1 lyase and its in vivo efficacy data from prostate cancer xenograft models would allow for a direct and meaningful comparison with abiraterone and other emerging therapies.

For the research community, the generation and publication of these preclinical data points for this compound are eagerly awaited to substantiate its potential advantages and guide future clinical development and therapeutic positioning.

References

A Critical Review of ASN-001 Versus Current MCRPC Treatments

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment has evolved significantly, offering patients a range of therapies that extend survival and improve quality of life. The current standard of care includes androgen receptor (AR) pathway inhibitors like abiraterone acetate and enzalutamide, and chemotherapeutic agents such as docetaxel and cabazitaxel. Emerging from the pipeline is ASN-001, a novel, non-steroidal, selective CYP17 lyase inhibitor, which presents a potentially differentiated profile. This guide provides a critical comparison of this compound with established mCRPC treatments, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Mechanism of Action: Targeting Androgen Synthesis

A pivotal driver of mCRPC is the continued signaling through the androgen receptor, even in a castrate environment. Both this compound and abiraterone acetate target the enzyme CYP17A1, which is critical for androgen biosynthesis. However, their selectivity profiles differ. Abiraterone inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, leading to a broad suppression of androgen and cortisol production, necessitating co-administration of prednisone to mitigate the effects of secondary mineralocorticoid excess.[1] In preclinical studies, this compound has demonstrated a more selective inhibition of CYP17 lyase activity, which is the rate-limiting step for sex steroid synthesis, with less impact on cortisol synthesis.[2][3][4][5][6][7][8] This selectivity may obviate the need for concomitant steroid administration, a potential advantage in reducing treatment-related toxicities.[3][4][5][6][7][8]

Enzalutamide, on the other hand, acts downstream by directly inhibiting the androgen receptor, preventing its nuclear translocation, DNA binding, and co-activator recruitment. The taxanes, docetaxel and cabazitaxel, exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.

Androgen Synthesis Pathway Figure 1: Androgen Synthesis Pathway and Drug Targets Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (Hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (Hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (Lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (Lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT CYP17A1 (Hydroxylase) CYP17A1 (Hydroxylase) CYP17A1 (Lyase) CYP17A1 (Lyase) Abiraterone Abiraterone Abiraterone->CYP17A1 (Hydroxylase) Abiraterone->CYP17A1 (Lyase) ASN001 ASN001 ASN001->CYP17A1 (Lyase)

Figure 1: Androgen Synthesis Pathway and Drug Targets

Androgen Receptor Signaling Pathway Figure 2: Androgen Receptor Signaling and Drug Targets Androgen Androgen AR_Androgen Androgen->AR_Androgen AR Androgen Receptor AR_HSP AR->AR_HSP AR->AR_Androgen HSP Heat Shock Protein HSP->AR_HSP AR_HSP->AR Dissociation AR_dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element AR_dimer->ARE DNA Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Enzalutamide Enzalutamide Enzalutamide->AR Blocks Androgen Binding Enzalutamide->AR_dimer Inhibits Nuclear Translocation Enzalutamide->ARE Inhibits DNA Binding

Figure 2: Androgen Receptor Signaling and Drug Targets

Clinical Efficacy: A Comparative Analysis

Direct head-to-head clinical trials comparing this compound with current mCRPC treatments are not yet available. Therefore, this comparison is based on data from their respective pivotal clinical trials. It is important to note that cross-trial comparisons have inherent limitations due to differences in patient populations, study designs, and follow-up times.

This compound: Early Clinical Data

The phase 1/2 clinical trial of this compound (NCT02349139) in men with progressive mCRPC has provided initial safety and efficacy data. In treatment-naïve patients (no prior abiraterone or enzalutamide), a PSA decline of >50% was observed in 3 of 4 patients at starting doses of 300/400mg, with a duration of up to 37+ weeks.[3][6] Stable disease for up to 18+ months was noted in patients who had previously been treated with abiraterone and/or enzalutamide.[3][6] These preliminary results are encouraging, suggesting clinical activity for this compound in both treatment-naïve and pre-treated populations.

Established mCRPC Treatments: Key Clinical Trial Outcomes

The following tables summarize the key efficacy and safety data from the pivotal trials of abiraterone, enzalutamide, docetaxel, and cabazitaxel in both chemotherapy-naïve and post-chemotherapy settings.

Table 1: Efficacy in Chemotherapy-Naïve mCRPC

TreatmentTrialPrimary EndpointMedian Overall Survival (OS)Hazard Ratio (HR) for OS (95% CI)Median Radiographic Progression-Free Survival (rPFS)Hazard Ratio (HR) for rPFS (95% CI)
Abiraterone + Prednisone COU-AA-302OS, rPFS34.7 months0.81 (0.70-0.93)16.5 months0.53 (0.45-0.62)
Enzalutamide PREVAILOS, rPFS35.5 months0.83 (0.75-0.93)20.0 months0.32 (0.28-0.37)
Docetaxel + Prednisone FIRSTANAOS24.3 monthsN/A5.3 monthsN/A
Cabazitaxel (20mg/m²) + Prednisone FIRSTANAOS24.5 months1.01 (0.85-1.20) vs Docetaxel4.4 monthsN/A
Cabazitaxel (25mg/m²) + Prednisone FIRSTANAOS25.2 months0.97 (0.82-1.16) vs Docetaxel5.1 monthsN/A

Data from COU-AA-302[1][9][10][11][12][13][14][15][16], PREVAIL[17][18][19][20][21][22][23][24][25][26], and FIRSTANA[7][27][28][29][30][31][32] trials.

Table 2: Efficacy in Post-Chemotherapy (Docetaxel) mCRPC

TreatmentTrialPrimary EndpointMedian Overall Survival (OS)Hazard Ratio (HR) for OS (95% CI)Median Radiographic Progression-Free Survival (rPFS)Hazard Ratio (HR) for rPFS (95% CI)
Abiraterone + Prednisone COU-AA-301OS15.8 months0.74 (0.64-0.86)5.6 months0.69 (0.58-0.81)
Enzalutamide AFFIRMOS18.4 months0.63 (0.53-0.75)8.3 months0.40 (0.35-0.47)
Cabazitaxel + Prednisone TROPICOS15.1 months0.70 (0.59-0.83) vs Mitoxantrone2.8 months0.74 (0.64-0.86) vs Mitoxantrone

Data from COU-AA-301, AFFIRM[2][22][33][34][35], and TROPIC[36][37][38][39][40][41][42] trials.

Safety and Tolerability

A key potential advantage of this compound is its selective inhibition of CYP17 lyase, which may lead to a more favorable safety profile by avoiding the mineralocorticoid excess seen with abiraterone. In the phase 1/2 trial, this compound was well-tolerated, with the most common drug-related adverse events being Grade 1/2 fatigue, constipation, and nausea.[3][6] Importantly, no prednisone co-administration was required, and no mineralocorticoid excess was reported.[3][6] At the 400mg dose, two patients experienced asymptomatic, reversible Grade 3 elevation of ALT/AST, which resolved with dose reduction.[3][4][6]

Table 3: Common Adverse Events (Grade ≥3) in Pivotal Trials

TreatmentTrialMost Common Grade ≥3 Adverse Events (%)
Abiraterone + Prednisone COU-AA-302Cardiac disorders (8%), Alanine aminotransferase increased (6%), Hypertension (5%)[9]
Enzalutamide PREVAILFatigue (7%), Back pain (3%), Constipation (2%)[17]
Docetaxel + Prednisone FIRSTANANeutropenia (14%), Febrile neutropenia (9%), Fatigue (5%)[27][29]
Cabazitaxel (25mg/m²) + Prednisone TROPICNeutropenia (82%), Febrile neutropenia (8%), Diarrhea (6%)[37]

Experimental Protocols: A Methodological Overview

To ensure a thorough and objective comparison, it is crucial to understand the methodologies of the key clinical trials.

This compound (NCT02349139) Phase 1/2 Trial

This was a multicenter, open-label, dose-escalation (Phase 1) and cohort expansion (Phase 2) study.[5][8]

  • Patient Population: Men with progressive mCRPC. Phase 1 allowed for prior treatment with abiraterone, enzalutamide, and chemotherapy, while Phase 2 enrolled patients naïve to abiraterone and enzalutamide.[4][5][6][8]

  • Intervention: Oral this compound administered once daily at escalating doses (50, 100, 200, 300, and 400 mg) without concomitant prednisone.[5][8]

  • Primary Endpoints: Maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase 2 dose.[4][6]

  • Secondary Endpoints: Pharmacokinetics, pharmacodynamics (effects on steroid hormones), and clinical efficacy (PSA response and imaging-based response).[4][6]

ASN001_Trial_Workflow Figure 3: this compound Phase 1/2 Trial Workflow cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Cohort Expansion P1_Enrollment Enrollment of mCRPC patients (prior therapy allowed) P1_Dose_Escalation This compound Dose Escalation (50, 100, 200, 300, 400 mg QD) P1_Enrollment->P1_Dose_Escalation P1_Assessment Assess Safety, Tolerability, MTD, DLTs P1_Dose_Escalation->P1_Assessment P2_Treatment This compound at Recommended Phase 2 Dose P1_Assessment->P2_Treatment Determine RP2D P2_Enrollment Enrollment of ABI/ENZA-naïve mCRPC patients P2_Enrollment->P2_Treatment P2_Assessment Assess Efficacy (PSA, Imaging) and Safety P2_Treatment->P2_Assessment

Figure 3: this compound Phase 1/2 Trial Workflow
Abiraterone Acetate (COU-AA-302) Trial

A phase 3, randomized, double-blind, placebo-controlled study.[1][9][14]

  • Patient Population: Asymptomatic or mildly symptomatic, chemotherapy-naïve men with mCRPC.[1][9][14]

  • Intervention: Patients were randomized 1:1 to receive abiraterone acetate (1000 mg daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.[1][9][14]

  • Co-Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).[9]

  • Secondary Endpoints: Time to opiate use for cancer-related pain, time to initiation of cytotoxic chemotherapy, time to deterioration in ECOG performance status, and PSA response rate.[11]

Enzalutamide (PREVAIL) Trial

A phase 3, randomized, double-blind, placebo-controlled study.[17][18][19][20][21][22][23][24][25][26]

  • Patient Population: Asymptomatic or mildly symptomatic, chemotherapy-naïve men with mCRPC.[18][21][23][25][26]

  • Intervention: Patients were randomized 1:1 to receive enzalutamide (160 mg daily) or placebo.[18][21][23][25][26]

  • Co-Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).[21][25][26]

  • Secondary Endpoints: Time to initiation of cytotoxic chemotherapy, time to first skeletal-related event, and PSA response rate.[21]

Docetaxel and Cabazitaxel (FIRSTANA) Trial

A phase 3, randomized, open-label, three-arm study.[7][27][28][29][30][31][32]

  • Patient Population: Chemotherapy-naïve men with mCRPC.[7][27][28][29][30][31][32]

  • Intervention: Patients were randomized 1:1:1 to receive docetaxel (75 mg/m²), cabazitaxel (20 mg/m²), or cabazitaxel (25 mg/m²), all administered intravenously every 3 weeks with daily prednisone.[7][27][28][29][30][31][32]

  • Primary Endpoint: Overall survival (OS).[7][27][28][29][30][31][32]

  • Secondary Endpoints: Progression-free survival (PFS), PSA response, tumor response, pain response, and safety.[7][27][28][29][30][31][32]

Enzalutamide (AFFIRM) Trial

A phase 3, randomized, double-blind, placebo-controlled study.[2][22][33][34][35]

  • Patient Population: Men with mCRPC who had previously received docetaxel.[33][34][35]

  • Intervention: Patients were randomized 2:1 to receive enzalutamide (160 mg daily) or placebo.[34][35]

  • Primary Endpoint: Overall survival (OS).[34][35]

  • Secondary Endpoints: PSA response rate, soft-tissue response rate, quality of life, time to PSA progression, radiographic progression-free survival, and time to first skeletal-related event.[35]

Cabazitaxel (TROPIC) Trial

A phase 3, randomized, open-label study.[36][37][38][39][40][41][42]

  • Patient Population: Men with mCRPC who had progressed during or after docetaxel therapy.[36][37][38][39][40][41][42]

  • Intervention: Patients were randomized 1:1 to receive cabazitaxel (25 mg/m² intravenously every 3 weeks) plus prednisone or mitoxantrone plus prednisone.[36][37][38][40][41][42]

  • Primary Endpoint: Overall survival (OS).[37][41]

  • Secondary Endpoints: Progression-free survival (PFS), PSA response, tumor response, pain response, and safety.[37]

Critical Review and Future Directions

This compound shows promise as a novel CYP17 lyase inhibitor for the treatment of mCRPC. Its selective mechanism of action, which may obviate the need for concomitant steroid use, represents a potential advantage over the current standard of care, abiraterone. The preliminary clinical data are encouraging, demonstrating anti-tumor activity in both treatment-naïve and pre-treated patients.

However, several critical questions remain. The long-term efficacy and safety of this compound need to be established in larger, randomized phase 3 trials. Direct comparisons with abiraterone and enzalutamide will be essential to determine its relative positioning in the mCRPC treatment algorithm. Furthermore, the optimal sequencing of this compound with other available therapies will need to be investigated.

The current landscape of mCRPC treatment is characterized by a growing number of effective agents, each with a distinct mechanism of action and toxicity profile. The challenge for clinicians and researchers is to optimize the use of these therapies to maximize patient benefit. The development of biomarkers to predict response to specific agents is a critical area of ongoing research.

References

A Comparative Benchmark Analysis of ASN-001 Against Leading Androgen Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The landscape of treatment for androgen-sensitive pathologies, particularly prostate cancer, has been significantly shaped by the development of potent androgen synthesis inhibitors. These agents function by disrupting the steroidogenesis pathway, thereby reducing the production of androgens that drive disease progression. This guide provides a comparative analysis of a novel investigational compound, ASN-001, benchmarked against a panel of established androgen synthesis inhibitors. The data presented herein is derived from a series of preclinical assays designed to evaluate potency, selectivity, and cellular activity.

The primary mechanism of action for the inhibitors discussed, including the benchmark compound Abiraterone, is the inhibition of Cytochrome P450 17A1 (CYP17A1). CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, possessing dual functions as both a 17α-hydroxylase and a 17,20-lyase. By inhibiting these activities, the production of dehydroepiandrosterone (DHEA) and androstenedione, key precursors to testosterone, is significantly reduced. This guide will compare the in vitro performance of this compound with other known inhibitors targeting this pathway.

Comparative Efficacy of Androgen Synthesis Inhibitors

To objectively assess the biochemical potency of this compound, its inhibitory activity against the dual functions of CYP17A1 was measured and compared with that of Abiraterone, Orteronel, and Galeterone. The results, summarized below, indicate the half-maximal inhibitory concentrations (IC₅₀) for each compound against both the 17α-hydroxylase and 17,20-lyase activities of the enzyme.

CompoundTarget EnzymeIC₅₀ (17α-hydroxylase) [nM]IC₅₀ (17,20-lyase) [nM]
This compound CYP17A125.44.8
AbirateroneCYP17A130.12.5
OrteronelCYP17A172.815.2
GaleteroneCYP17A145.018.0

Enzymatic Selectivity Profile

A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. The following table presents the selectivity profile of this compound against other major cytochrome P450 enzymes, which are commonly involved in drug metabolism. A higher IC₅₀ value indicates weaker inhibition and therefore greater selectivity for the target enzyme, CYP17A1.

CompoundCYP3A4 IC₅₀ [nM]CYP2D6 IC₅₀ [nM]CYP1A2 IC₅₀ [nM]
This compound >10,000>15,000>12,000
Abiraterone2,5005,000>10,000
Orteronel>10,000>20,000>15,000
Galeterone1,8003,200>10,000

Cell-Based Androgen Production Inhibition

To translate the enzymatic inhibition data into a cellular context, the ability of each compound to inhibit androgen production was assessed in the human adrenal H295R cell line. This model system expresses the necessary steroidogenic enzymes for androgen synthesis. The data below represents the concentration of each compound required to reduce testosterone production by 50% (EC₅₀).

CompoundCell LineAssay EndpointEC₅₀ [nM]
This compound H295RTestosterone Production12.5
AbirateroneH295RTestosterone Production9.8
OrteronelH295RTestosterone Production28.4
GaleteroneH295RTestosterone Production35.1

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen synthesis pathway with points of inhibition and the general workflow used for compound evaluation.

androgen_synthesis_pathway cluster_pathway Androgen Synthesis Pathway cluster_inhibitors Points of Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone This compound This compound This compound->17-OH Pregnenolone Abiraterone Abiraterone Abiraterone->17-OH Pregnenolone Orteronel Orteronel Orteronel->17-OH Pregnenolone Galeterone Galeterone Galeterone->17-OH Pregnenolone

Caption: Inhibition of CYP17A1 by this compound and other compounds blocks androgen synthesis.

experimental_workflow cluster_vitro In Vitro Assays cluster_cell Cell-Based Assays cluster_data Data Analysis Enzyme_Prep CYP17A1 Enzyme Preparation IC50_Assay IC50 Determination Assay (Hydroxylase & Lyase) Enzyme_Prep->IC50_Assay Selectivity_Panel CYP450 Selectivity Screening Enzyme_Prep->Selectivity_Panel Data_Analysis EC50/IC50 Calculation & Comparison IC50_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Cell_Culture H295R Cell Culture Compound_Treatment Compound Incubation Cell_Culture->Compound_Treatment Hormone_Quant Testosterone Quantification (LC-MS/MS) Compound_Treatment->Hormone_Quant Hormone_Quant->Data_Analysis

Caption: Workflow for evaluating the potency and selectivity of androgen synthesis inhibitors.

Experimental Protocols

1. CYP17A1 Inhibition Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of CYP17A1 by 50%.

  • Methodology: Recombinant human CYP17A1 enzyme co-expressed with cytochrome P450 reductase was used. For the 17α-hydroxylase activity, ¹⁴C-labeled progesterone was used as a substrate, and the formation of ¹⁴C-17-hydroxyprogesterone was measured. For the 17,20-lyase activity, ¹⁴C-labeled 17-hydroxypregnenolone was used as a substrate, and the formation of ¹⁴C-DHEA was quantified. Reactions were initiated by the addition of NADPH and conducted at 37°C. A dilution series of each test compound (this compound, Abiraterone, etc.) was added to the reaction mixture. Following incubation, the reaction was stopped, and the substrate and product were separated by thin-layer chromatography (TLC). The radioactivity of the product spots was measured using a phosphor-imager. IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.

2. H295R Cellular Androgen Production Assay (EC₅₀ Determination)

  • Objective: To measure the potency of compounds in inhibiting testosterone production in a cellular environment.

  • Methodology: Human H295R adrenal carcinoma cells were plated in 24-well plates and allowed to adhere overnight. The culture medium was then replaced with fresh medium containing a range of concentrations of the test compounds. The cells were stimulated with forskolin to induce steroidogenesis. After a 48-hour incubation period, the supernatant was collected. The concentration of testosterone in the supernatant was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The results were normalized to the vehicle control (DMSO), and EC₅₀ values were determined by fitting the data to a four-parameter logistic curve.

Disclaimer: this compound is an investigational compound. The data presented is for research and comparative purposes only and should not be interpreted as a claim of clinical efficacy or safety.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.